Dihydrosanguinarine
Description
Properties
IUPAC Name |
24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21/h2-7H,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUHLXZTZWTVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC3=C2OCO3)C4=C1C5=CC6=C(C=C5C=C4)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189627 | |
| Record name | Dihydrosanguinarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3606-45-9 | |
| Record name | Dihydrosanguinarine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3606-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrosanguinarine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003606459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrosanguinarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydrosanguinarine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROSANGUINARINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H1ZKG80F7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dihydrosanguinarine: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrosanguinarine is a benzophenanthridine alkaloid naturally occurring in various plant species. As a reduced form and metabolic precursor to the more widely known alkaloid, sanguinarine, this compound has garnered significant scientific interest for its distinct and potent biological activities. These include anti-inflammatory, antimicrobial, and cytotoxic properties, making it a promising lead compound in drug discovery and development. Unlike sanguinarine, which exists as a charged iminium ion, this compound is a neutral molecule, a characteristic that may influence its pharmacokinetic profile and cytotoxic effects. This technical guide provides a comprehensive overview of the natural botanical sources of this compound, detailed protocols for its isolation and purification, and an examination of its known biosynthetic and signaling pathways.
Natural Sources of this compound
This compound is primarily found in plants belonging to the Papaveraceae (Poppy), Fumariaceae, and Rutaceae families.[1][2] These plants synthesize a wide array of benzylisoquinoline alkaloids, with this compound being a key intermediate in the biosynthesis of sanguinarine.[1] The concentration and presence of this compound can vary significantly between species and even different tissues within the same plant.
Table 1: Prominent Natural Sources of this compound
| Plant Family | Species Name | Common Name | Plant Part(s) Containing this compound |
| Papaveraceae | Macleaya cordata | Plume Poppy | Whole plant, Roots[1][3][4] |
| Papaveraceae | Sanguinaria canadensis | Bloodroot | Rhizomes[2] |
| Papaveraceae | Argemone mexicana | Mexican Prickly Poppy | Whole plant, Roots, Seeds[2] |
| Papaveraceae | Chelidonium majus | Greater Celandine | Herbs[5] |
| Papaveraceae | Papaver coreanum | Korean Poppy | Flowers[6] |
| Fumariaceae | Corydalis adunca | - | Herbs[7] |
| Fumariaceae | Lamprocapnos spectabilis | Bleeding Heart | Herbs[7] |
Isolation and Purification Protocols
The isolation of this compound from plant matrices is a multi-step process involving extraction, fractionation, and purification. The selection of methods depends on the starting material and the desired purity of the final compound. A general workflow involves solvent extraction followed by chromatographic purification.[3][8]
References
- 1. An Update of the Sanguinarine and Benzophenanthridine Alkaloids’ Biosynthesis and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Alkaloids from Macleaya cordata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | CAS:3606-45-9 | Manufacturer ChemFaces [chemfaces.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. column-chromatography.com [column-chromatography.com]
The Dihydrosanguinarine Biosynthetic Pathway in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrosanguinarine is a crucial intermediate in the biosynthesis of the potent phytoalexin, sanguinarine, a benzophenanthridine alkaloid. Sanguinarine and its derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and pro-apoptotic effects, making them promising candidates for pharmaceutical and agrochemical development. Understanding the intricate biosynthetic pathway leading to this compound is paramount for harnessing its potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the core biosynthetic pathway, quantitative data on key enzymes, detailed experimental protocols, and visual representations of the involved pathways and workflows.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic process that originates from the amino acid L-tyrosine. The pathway involves a series of complex reactions, including hydroxylations, decarboxylations, methylations, and oxidative cyclizations, catalyzed by a suite of specialized enzymes. The core pathway leading to this compound is outlined below.
Key Enzymatic Steps:
-
From L-Tyrosine to (S)-Reticuline: The pathway initiates with the conversion of L-tyrosine to dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two precursors are condensed by (S)-norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the central precursor for most benzylisoquinoline alkaloids. A series of subsequent enzymatic reactions involving O-methyltransferases, N-methyltransferases, and cytochrome P450 hydroxylases convert (S)-norcoclaurine to the pivotal branch-point intermediate, (S)-reticuline.
-
(S)-Reticuline to (S)-Scoulerine: The first committed step towards sanguinarine biosynthesis is the oxidative cyclization of (S)-reticuline to (S)-scoulerine, catalyzed by the berberine bridge enzyme (BBE) . This reaction forms the protoberberine alkaloid scaffold.
-
(S)-Scoulerine to (S)-Cheilanthifoline: (S)-Scoulerine undergoes the formation of a methylenedioxy bridge on the D-ring, a reaction catalyzed by the cytochrome P450 enzyme (S)-cheilanthifoline synthase .
-
(S)-Cheilanthifoline to (S)-Stylopine: A second methylenedioxy bridge is formed on the A-ring of (S)-cheilanthifoline by another cytochrome P450 enzyme, (S)-stylopine synthase , yielding (S)-stylopine.
-
(S)-Stylopine to Protopine: (S)-Stylopine is then N-methylated to form N-methylstylopine. Subsequent oxidation, likely catalyzed by an N-methylstylopine 14-hydroxylase, leads to the formation of protopine.
-
Protopine to this compound: The final steps involve the 6-hydroxylation of protopine by protopine 6-hydroxylase , a cytochrome P450 enzyme. The resulting 6-hydroxyprotopine is unstable and spontaneously rearranges to form this compound.
-
This compound to Sanguinarine: this compound is then oxidized to the final product, sanguinarine, by dihydrobenzophenanthridine oxidase .
Caption: Core biosynthetic pathway of this compound.
Quantitative Data
Quantitative analysis of the enzymes involved in the this compound biosynthetic pathway is crucial for understanding the pathway's flux and for identifying potential bottlenecks for metabolic engineering. The following tables summarize the available kinetic data for key enzymes.
Table 1: Kinetic Parameters of Berberine Bridge Enzyme (BBE)
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |
| Eschscholzia californica | (S)-Reticuline | 1.4 | 8.0 | [1] |
Table 2: Kinetic Parameters of Dihydrobenzophenanthridine Oxidase
| Enzyme Source | Substrate | Km (µM) | Vmax (nkat/mg protein) | Reference |
| Sanguinaria canadensis | This compound | 6.0 | 27 | [2] |
| Sanguinaria canadensis | Dihydrochelerythrine | 10 | - | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthetic pathway.
Protocol 1: Berberine Bridge Enzyme (BBE) Assay
This protocol is adapted from an HPLC-based steady-state assay.[3]
1. Materials:
-
(R,S)-Reticuline (substrate)
-
Berberine Bridge Enzyme (purified or as a crude protein extract)
-
50 mM Buffer (e.g., MOPS, Bicine, CHES, pH adjusted to the desired value, typically pH 9 for optimal activity)
-
1 N NaOH (for quenching the reaction)
-
1 N HCl or 1 N Acetic Acid (for neutralization)
-
HPLC system with a C18 column (e.g., 250 x 4.6 mm)
-
Mobile Phase: 65% Methanol, 35% 50 mM Potassium Phosphate, pH 7.0
2. Procedure:
-
Prepare a reaction mixture containing 0.5 nM BBE and varying concentrations of (R,S)-reticuline (e.g., 0.19–6.0 µM) in the chosen 50 mM buffer at 25 °C.
-
Initiate the reaction by adding the enzyme.
-
At various time intervals (e.g., 40 s – 20 min), quench the reaction by adding an equal volume of 1 N NaOH.
-
Neutralize the reaction mixture with an equal volume of 1 N HCl or 1 N acetic acid.
-
Analyze the formation of (S)-scoulerine by HPLC.
-
Separate the substrate and product using an isocratic elution with the specified mobile phase.
-
Monitor the absorbance at a suitable wavelength (e.g., 280 nm) to quantify the product.
-
Calculate the initial reaction velocities and determine the kinetic parameters (Km and Vmax) by plotting the data using a Michaelis-Menten or Lineweaver-Burk plot.
Protocol 2: HPLC Analysis of Benzophenanthridine Alkaloids
This protocol is adapted for the simultaneous quantification of sanguinarine, this compound, and other related alkaloids.[4][5]
1. Materials:
-
Plant material or cell culture extract
-
HPLC system with a Diode Array Detector (DAD) and/or an Electrospray Ionization Tandem Mass Spectrometer (ESI-MS/MS)
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile
-
Mobile Phase C: Methanol
-
Authentic standards for sanguinarine, this compound, and other target alkaloids.
2. HPLC-DAD Conditions:
-
Gradient Elution:
-
Start with a suitable initial mobile phase composition (e.g., 70% A, 10% B, 20% C).
-
Program a gradient to effectively separate the alkaloids of interest. An example gradient could be:
-
0-10 min: to 30% A, 50% B, 20% C
-
10-15 min: to 20% A, 40% B, 40% C
-
15-20 min: hold
-
-
Equilibrate the column with the initial mobile phase for a sufficient time before each injection.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: Monitor at multiple wavelengths (e.g., 280 nm for general alkaloid detection and specific wavelengths for individual alkaloids based on their UV spectra).
-
Quantification: Create calibration curves using authentic standards to quantify the alkaloids in the samples.
3. HPLC-ESI-MS/MS Conditions (for confirmation):
-
Use the same chromatographic conditions as for the HPLC-DAD analysis.
-
Set the ESI source to positive ion mode.
-
Optimize the MS/MS parameters (e.g., collision energy) for each target alkaloid using authentic standards to identify specific precursor and product ions for Multiple Reaction Monitoring (MRM).
-
Use the MRM transitions to confirm the identity of the alkaloids in the samples.
Protocol 3: Gene Expression Analysis by qPCR
This is a general protocol for quantifying the expression of genes involved in the this compound biosynthetic pathway.
1. Materials:
-
Plant tissue or cell culture samples
-
RNA extraction kit suitable for plant material
-
DNase I
-
Reverse transcription kit
-
qPCR instrument
-
SYBR Green or probe-based qPCR master mix
-
Gene-specific primers for the target genes (e.g., BBE, Cheilanthifoline Synthase, Stylopine Synthase, Protopine 6-hydroxylase) and a reference gene (e.g., actin or ubiquitin).
2. Procedure:
-
RNA Extraction: Extract total RNA from the plant samples using a suitable kit, following the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit according to the manufacturer's protocol.
-
Primer Design and Validation: Design primers specific to the target and reference genes. Validate the primer efficiency by running a standard curve with a serial dilution of cDNA.
-
qPCR Reaction Setup:
-
Prepare a reaction mixture containing the qPCR master mix, forward and reverse primers, and cDNA template.
-
Include no-template controls (NTC) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.
-
-
qPCR Program:
-
Set up the qPCR instrument with a standard cycling program, typically including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run (for SYBR Green assays) to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.
-
Signaling Pathways and Experimental Workflows
The biosynthesis of this compound is often induced in response to various biotic and abiotic stresses. Elicitors, such as fungal cell wall fragments or signaling molecules like jasmonic acid, can trigger a signaling cascade that leads to the upregulation of genes in the biosynthetic pathway.
Caption: Elicitor-induced jasmonate signaling pathway.
A typical experimental workflow to investigate the this compound biosynthetic pathway in a plant species would involve a multi-omics approach.
Caption: Experimental workflow for pathway elucidation.
Conclusion
The biosynthetic pathway of this compound is a complex and tightly regulated process that is of significant interest for the production of valuable pharmaceuticals. This technical guide has provided a detailed overview of the core pathway, available quantitative data, and essential experimental protocols. While significant progress has been made in elucidating this pathway, further research is needed to fully characterize all the enzymes involved and their regulatory mechanisms. The methodologies and information presented here serve as a valuable resource for researchers aiming to further unravel the complexities of this compound biosynthesis and to engineer its production in various biological systems.
References
Dihydrosanguinarine: An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydrosanguinarine, a natural benzophenanthridine alkaloid, has emerged as a promising anti-cancer agent. This document provides a comprehensive technical overview of its mechanism of action in cancer cells. This compound exerts its cytotoxic effects through a multi-pronged approach, primarily initiated by the generation of reactive oxygen species (ROS). This oxidative stress triggers the intrinsic apoptotic pathway, characterized by the dissipation of mitochondrial membrane potential and activation of caspase cascades. Furthermore, this compound and its close analog, 6-methoxythis compound, have been shown to induce cell cycle arrest at the G2/M phase. Key signaling pathways, including the pro-survival PI3K/Akt/mTOR pathway, are significantly inhibited by these compounds, while stress-activated pathways such as the IRE1/JNK cascade are stimulated, further contributing to apoptosis. This guide consolidates the current understanding of these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways to support further research and drug development efforts in this area.
Introduction
This compound is a derivative of sanguinarine, a well-studied alkaloid with known anti-inflammatory, antimicrobial, and anti-cancer properties. While sharing a similar chemical scaffold, this compound exhibits distinct cytotoxic profiles and mechanisms of action that warrant specific investigation. This guide focuses on elucidating the core molecular mechanisms through which this compound exerts its anti-proliferative and pro-apoptotic effects on cancer cells.
Core Mechanisms of Action
The anti-cancer activity of this compound is a result of its ability to induce cellular stress and disrupt key signaling pathways that govern cell survival, proliferation, and death.
Induction of Reactive Oxygen Species (ROS)
A primary and initiating event in the mechanism of action of this compound and its analogs is the induction of intracellular reactive oxygen species (ROS).[1] This increase in ROS creates a state of oxidative stress within the cancer cells, which in turn triggers downstream signaling cascades leading to apoptosis. The anti-cancer effects of these compounds can be reversed by pretreatment with antioxidants like N-acetyl-L-cysteine (NAC), highlighting the critical role of ROS generation.[1]
Activation of the Intrinsic Apoptotic Pathway
The accumulation of ROS leads to the activation of the intrinsic, or mitochondrial, pathway of apoptosis.[2] Key events in this pathway initiated by this compound include:
-
Dissipation of Mitochondrial Membrane Potential (ΔΨm): this compound treatment leads to a loss of the mitochondrial membrane potential, a critical early event in apoptosis.[2]
-
Modulation of Bcl-2 Family Proteins: While direct quantitative data for this compound is emerging, studies on the closely related sanguinarine have shown a significant alteration in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[3][4] This shift in balance leads to increased mitochondrial outer membrane permeabilization.
-
Caspase Activation: The disruption of the mitochondrial membrane potential results in the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases. Specifically, this compound has been shown to induce the activation of initiator caspase-9 and executioner caspase-3.[2]
Cell Cycle Arrest at G2/M Phase
Studies on 6-methoxythis compound (6-MDS), a close analog of this compound, have demonstrated its ability to induce cell cycle arrest at the G2/M phase in non-small cell lung cancer (NSCLC) cells.[1] This arrest is mediated by the downregulation of key cell cycle regulatory proteins, including:
-
Cdc25C: A phosphatase that activates the cyclin B1/Cdc2 complex.
-
Cyclin B1: A regulatory subunit of the key mitotic kinase.
-
Cdc2 (CDK1): The catalytic subunit of the maturation-promoting factor that drives entry into mitosis.
By inhibiting these proteins, 6-MDS prevents cancer cells from progressing through mitosis, ultimately leading to a halt in proliferation.[1]
Modulation of Key Signaling Pathways
This compound and its analogs exert significant influence over critical signaling pathways that are often dysregulated in cancer.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. 6-MDS has been shown to suppress this pro-survival pathway, contributing to its anti-cancer effects.[1] This inhibition is characterized by a decrease in the phosphorylation of key components of the pathway.
In response to cellular stress, such as the ROS generation induced by 6-MDS, the unfolded protein response (UPR) can be activated. Specifically, 6-MDS has been shown to activate the IRE1/JNK signaling pathway, a branch of the UPR that can promote apoptosis under conditions of prolonged stress.[1] This is evidenced by an increase in the expression of IRE1 and the phosphorylation of JNK.[1]
Quantitative Data
The following tables summarize the available quantitative data on the efficacy and molecular effects of this compound and its analog, 6-methoxythis compound.
Table 1: IC50 Values of this compound and 6-Methoxythis compound in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) |
| This compound | A549 | Lung Carcinoma | > 30 | 72 |
| This compound | NCI-H1975 | Non-Small Cell Lung Cancer | 19.14 | 72 |
| This compound | HL-60 | Promyelocytic Leukemia | > 20 (viability reduced to 52%) | 24 |
| 6-Methoxythis compound | A549 | Lung Adenocarcinoma | 5.22 ± 0.60 | 24 |
| 6-Methoxythis compound | A549 | Lung Adenocarcinoma | 2.90 ± 0.38 | 48 |
| 6-Methoxythis compound | HT29 | Colorectal Adenocarcinoma | 3.8 ± 0.2 | Not Specified |
| 6-Methoxythis compound | HepG2 | Hepatocellular Carcinoma | 5.0 ± 0.2 | Not Specified |
Data for HL-60 indicates the highest concentration tested and the resulting viability, not a formal IC50 value.[2] IC50 values for A549 and NCI-H1975 are from MedChemExpress.[5] IC50 values for 6-Methoxythis compound are from a study on lung adenocarcinoma.[6]
Table 2: Quantitative Effects of 6-Methoxythis compound on Cell Cycle and Apoptosis-Related Proteins in NSCLC Cells
| Parameter | Treatment | Observation |
| Cell Cycle Distribution | 6-MDS | Dose-dependent increase in the G2/M phase population.[1] |
| Protein Expression | 6-MDS | Dose-dependent decrease in Cdc25C, cyclin B1, and Cdc2 protein levels.[1] |
| Protein Phosphorylation | 6-MDS | Decreased phosphorylation of Akt and mTOR.[1] |
| Protein Expression | 6-MDS | Increased expression of IRE1 and increased phosphorylation of JNK.[1] |
(Note: The quantitative data in Table 2 is for 6-methoxythis compound, a close analog of this compound. Similar mechanisms are anticipated for this compound but require further direct experimental validation.)
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the key signaling pathways and experimental workflows described.
Figure 1: Overview of this compound's Mechanism of Action.
Figure 2: The Intrinsic Apoptotic Pathway Activated by this compound.
Figure 3: G2/M Phase Cell Cycle Arrest Induced by this compound Analogs.
Figure 4: General Experimental Workflow for Investigating this compound's Effects.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability and IC50 Determination (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Detection (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses the fluorescent dye propidium iodide (PI) to stain cellular DNA. The amount of PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours or overnight.
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis
Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Protocol:
-
Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, p-Akt, Akt, p-ERK, ERK, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent through its multifaceted mechanism of action. The induction of ROS appears to be a central event, triggering apoptosis via the intrinsic pathway and modulating key signaling cascades that are critical for cancer cell survival and proliferation. The ability of its analogs to induce G2/M cell cycle arrest further underscores its anti-proliferative capabilities.
Future research should focus on several key areas to advance the development of this compound as a therapeutic:
-
Comprehensive in vivo studies: To evaluate the efficacy, pharmacokinetics, and safety of this compound in preclinical animal models of various cancers.
-
Quantitative proteomics and phosphoproteomics: To obtain a more global and unbiased view of the cellular pathways modulated by this compound.
-
Combination therapies: To investigate potential synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies.
-
Direct comparative studies: To further elucidate the specific differences in the mechanisms of action between this compound and sanguinarine.
By addressing these areas, the full therapeutic potential of this compound can be more thoroughly understood and potentially harnessed for the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic activity of sanguinarine and this compound in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Exploring the mechanism of 6-Methoxythis compound in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrosanguinarine vs. Sanguinarine: A Technical Examination of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanguinarine and its reduced form, dihydrosanguinarine, are benzophenanthridine alkaloids predominantly isolated from plants of the Papaveraceae family, such as Sanguinaria canadensis (bloodroot). Both compounds have garnered significant scientific interest due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth comparison of the biological activities of this compound and sanguinarine, presenting key quantitative data, detailed experimental methodologies for cited assays, and visual representations of the signaling pathways they modulate. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Comparative Biological Activity: Quantitative Data
The biological potency of this compound and sanguinarine varies significantly across different activities. The following tables summarize key quantitative data from in vitro studies to facilitate a direct comparison.
Cytotoxic Activity
Sanguinarine consistently demonstrates greater cytotoxic potential compared to this compound. This is highlighted by the significant difference in their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.
| Compound | Cell Line | Assay | IC50 Value | Exposure Time | Reference |
| Sanguinarine | HL-60 (Human promyelocytic leukemia) | MTT | 0.9 µM | 4 hours | [1] |
| This compound | HL-60 (Human promyelocytic leukemia) | MTT | >20 µM (viability reduced to 52% at 20 µM) | 24 hours | [1] |
| Sanguinarine | Bel7402 (Human hepatoma) | MTT | 2.90 µM | Not Specified | [2] |
| Sanguinarine | HepG2 (Human hepatoma) | MTT | 2.50 µM | Not Specified | [2] |
| Sanguinarine | HCCLM3 (Human hepatoma) | MTT | 5.10 µM | Not Specified | [2] |
| Sanguinarine | SMMC7721 (Human hepatoma) | MTT | 9.23 µM | Not Specified | [2] |
| Sanguinarine | A375 (Human melanoma) | Not Specified | 0.11 µg/mL | Not Specified | |
| Sanguinarine | G361 (Human melanoma) | Not Specified | Not Specified | Not Specified | |
| Sanguinarine | SK-MEL-3 (Human melanoma) | Not Specified | 0.54 µg/mL | Not Specified |
Antimicrobial Activity
Sanguinarine has been extensively studied for its potent antimicrobial effects against a wide range of microorganisms. While this compound also possesses antimicrobial properties, sanguinarine is generally more effective.
| Compound | Microorganism | Assay | Minimum Inhibitory Concentration (MIC) | Reference |
| Sanguinarine | Oral microbial isolates (98% of 129 fresh isolates) | Broth Dilution | 16 µg/mL | [3] |
| Sanguinarine | Staphylococcus aureus | Broth Microdilution | 128 µg/mL | [4] |
Anti-inflammatory Activity
Both sanguinarine and this compound exhibit anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators. Sanguinarine has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Sanguinarine | Not Specified | Cyclooxygenase-1 (COX-1) Inhibition | 28 µM |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for reproducing and building upon the presented findings.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol for HL-60 Cells:
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL of complete culture medium per well.[6]
-
Compound Treatment: Prepare serial dilutions of sanguinarine and this compound in culture medium. Add the desired concentrations of the compounds to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a medium-only blank.
-
Incubation: Incubate the plate for the specified exposure time (e.g., 4 hours for sanguinarine, 24 hours for this compound) in a humidified incubator at 37°C with 5% CO2.[1]
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after an incubation period.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of sanguinarine or this compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the stock solution in sterile Mueller-Hinton broth (or another appropriate broth) directly in a 96-well microtiter plate.[9]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard. This is typically achieved by suspending bacterial colonies from an 18-24 hour culture plate in sterile saline or broth. The final inoculum concentration in each well should be approximately 5 x 10^5 CFU/mL.[10]
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared bacterial suspension. Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[10]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. The results can also be read using a microplate reader to measure absorbance.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Assay (Griess Test)
The Griess test is a colorimetric assay used to indirectly measure the production of nitric oxide (NO) by quantifying its stable metabolite, nitrite, in cell culture supernatants.[11][12]
Principle: The Griess reagent is a two-component reagent that reacts with nitrite in a diazotization reaction to form a colored azo compound. The intensity of the color, which is proportional to the nitrite concentration, is measured spectrophotometrically.
Protocol for RAW 264.7 Macrophages:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well or 96-well plate at a density of approximately 5 x 10^5 cells/well and allow them to adhere overnight.[13]
-
Compound Treatment: Pre-treat the cells with various concentrations of sanguinarine or this compound for a specified period (e.g., 1-2 hours).
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include a control group treated with LPS only and an untreated control group.
-
Incubation: Incubate the cells for 24 hours at 37°C with 5% CO2.[13]
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: In a separate 96-well plate, mix 100 µL of the collected supernatant with 100 µL of the Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-550 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. Calculate the percentage of NO production inhibition relative to the LPS-treated control.
Signaling Pathway Modulation
Sanguinarine and this compound exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways affected by these compounds.
Sanguinarine and the NF-κB Signaling Pathway
Sanguinarine is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival.
Caption: Sanguinarine inhibits the IKK complex, preventing IκBα degradation and subsequent NF-κB translocation.
Sanguinarine and the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Sanguinarine has been shown to inhibit this pathway in various cancer cells.[14][15]
Caption: Sanguinarine inhibits PI3K, leading to downstream inactivation of Akt and mTOR signaling.
This compound and the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound has been reported to interact with the Aryl Hydrocarbon Receptor (AhR) pathway, which is involved in regulating xenobiotic metabolism and immune responses.
Caption: this compound activates the AhR pathway, leading to the transcription of target genes.
Conclusion
This technical guide provides a comparative analysis of the biological activities of this compound and sanguinarine, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams. The evidence presented indicates that while both alkaloids exhibit a range of biological effects, sanguinarine is generally the more potent cytotoxic and antimicrobial agent. This compound, being a metabolite of sanguinarine, demonstrates a distinct interaction with the AhR pathway. The detailed methodologies and pathway visualizations included herein are intended to facilitate further research into the therapeutic potential of these compounds. A deeper understanding of their mechanisms of action will be crucial for the development of novel therapeutic strategies targeting cancer, infectious diseases, and inflammatory conditions.
References
- 1. Cytotoxic activity of sanguinarine and this compound in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative in vitro activity of sanguinarine against oral microbial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. youtube.com [youtube.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sanguinarine inhibits melanoma invasion and migration by targeting the FAK/PI3K/AKT/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory Properties of Dihydrosanguinarine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydrosanguinarine (DHS), a natural benzophenanthridine alkaloid and a principal metabolite of sanguinarine, is emerging as a compound of significant interest for its therapeutic potential, particularly its anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by available data and detailed experimental methodologies. The document focuses on its modulatory effects on key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the Aryl Hydrocarbon Receptor (AhR). This guide is intended to serve as a resource for researchers and professionals in drug discovery and development, offering foundational knowledge for further investigation into this compound as a potential anti-inflammatory agent.
Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through the modulation of several critical intracellular signaling cascades. The primary mechanisms identified involve the inhibition of pro-inflammatory pathways and the activation of pathways that promote immune homeostasis.
Inhibition of NF-κB and MAPK Signaling Pathways
A significant body of evidence points to the ability of this compound and its parent compound, sanguinarine, to suppress key inflammatory pathways that are activated by stimuli such as lipopolysaccharide (LPS).[1][2][3]
-
MAPK Pathway: this compound has been shown to inhibit the phosphorylation, and thus the activation, of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and p38 MAPK in LPS-stimulated macrophages.[4] These kinases are crucial for transducing inflammatory signals from the cell surface to the nucleus, leading to the expression of inflammatory genes.[5][6][7]
-
NF-κB Pathway: The NF-κB signaling pathway is a master regulator of inflammation.[8] While direct inhibition by DHS is inferred from its impact on downstream targets, its parent compound, sanguinarine, is a known potent inhibitor of NF-κB activation.[2][3] This inhibition prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby blocking the transcription of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10]
Activation of the Aryl Hydrocarbon Receptor (AhR) Pathway
Recent research has uncovered a novel mechanism for this compound's immunomodulatory effects involving the activation of the Aryl Hydrocarbon Receptor (AhR).[11][12] In an in vivo model using broiler chickens, sanguinarine was found to be metabolized to this compound, which then activated the AhR pathway.[12] This activation led to a favorable shift in the cytokine profile, characterized by:
-
Inhibition of pro-inflammatory cytokines: Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) were decreased.[12]
-
Upregulation of anti-inflammatory cytokines: Interleukin-10 (IL-10) and Interleukin-22 (IL-22) were increased.[12]
This mechanism suggests that this compound may promote intestinal immune function and homeostasis, an effect that was more pronounced than that of its parent compound, sanguinarine.[12]
Data Presentation: Summary of Anti-inflammatory Effects
The following tables summarize the reported in vitro and in vivo anti-inflammatory activities of this compound. Note that specific quantitative data, such as IC50 values for inflammatory marker inhibition, are not widely available in the current literature.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Target/Assay | Cell Line | Stimulant | Observed Effect | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | Inhibition | [4] |
| Interleukin-6 (IL-6) | RAW 264.7 Macrophages | LPS | Inhibition | [4] |
| ERK1/2 Phosphorylation | RAW 264.7 Macrophages | LPS | Inhibition | [4] |
| p38 Phosphorylation | RAW 264.7 Macrophages | LPS | Inhibition | [4] |
Table 2: In Vivo Immunomodulatory Activity of this compound
| Animal Model | Parameter Measured | Treatment | Observed Effect | Reference |
| Broiler Chickens | Serum Cytokines | Dietary DHS | ↓ IL-1β, ↓ IL-6, ↑ IL-10, ↑ IL-22 | [12] |
| Broiler Chickens | Gene Expression (Intestine) | Dietary DHS | Upregulation of AhR pathway genes | [11][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the anti-inflammatory properties of this compound. These are generalized protocols adapted from standard methods.
In Vitro Inhibition of Nitric Oxide (NO) Production
-
Objective: To quantify the inhibitory effect of this compound on nitric oxide production in LPS-stimulated macrophages.
-
Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[13]
-
Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤0.1%) for 1-2 hours.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[14]
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
NO Measurement (Griess Assay):
-
Transfer 100 µL of the culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[15][16]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration based on a standard curve generated with sodium nitrite. Determine the percentage inhibition of NO production relative to the LPS-only treated group.
-
Western Blot for Phosphorylated MAPK (p-ERK, p-p38)
-
Objective: To determine the effect of this compound on the activation of ERK1/2 and p38 MAP kinases via phosphorylation.
-
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Once confluent, pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 15-30 minutes.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]
-
Incubate with primary antibodies specific for phospho-ERK1/2 or phospho-p38 overnight at 4°C.[17][18]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Strip the membrane and re-probe with antibodies for total ERK1/2 and total p38 to serve as loading controls.[18] Quantify band densities using software like ImageJ and express the results as a ratio of phosphorylated protein to total protein.
-
NF-κB Nuclear Translocation Assay
-
Objective: To assess whether this compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Methodology:
-
Cell Culture and Treatment: Grow and treat cells as described for the Western blot protocol (Section 4.2), typically stimulating with LPS for 30-60 minutes.
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest the cells and use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions. This typically involves sequential lysis with hypotonic and high-salt buffers to separate the cytoplasmic and nuclear components.
-
-
Western Blot Analysis:
-
Perform Western blotting on both the cytoplasmic and nuclear fractions as described in Section 4.2.
-
Probe membranes with a primary antibody against the NF-κB p65 subunit.
-
To ensure the purity of the fractions, probe the membranes with antibodies for a cytoplasmic marker (e.g., α-tubulin or GAPDH) and a nuclear marker (e.g., Lamin B1 or Histone H3).
-
-
Data Analysis: Quantify the band intensity of p65 in the nuclear fraction relative to the nuclear loading control. Compare the levels in this compound-treated samples to the LPS-only control.
-
Workflow Visualization
A systematic approach is crucial for evaluating the anti-inflammatory potential of a test compound like this compound.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-inflammatory agent by targeting multiple, critical signaling pathways. Its ability to inhibit the MAPK and NF-κB pathways, coupled with its unique capacity to activate the immunomodulatory AhR pathway, presents a multifaceted mechanism of action. While current data strongly support its anti-inflammatory effects, further research is required to fully elucidate its therapeutic potential.
Future investigations should focus on:
-
Quantitative Analysis: Determining the IC50 values of this compound for the inhibition of key inflammatory mediators (NO, PGE2, IL-6, TNF-α).
-
In Vivo Efficacy: Evaluating its effectiveness in various preclinical models of inflammatory diseases, such as carrageenan-induced paw edema, inflammatory bowel disease, or arthritis.[4][19]
-
Pharmacokinetics and Safety: Establishing a comprehensive pharmacokinetic profile and conducting thorough toxicology studies to assess its safety for potential clinical applications.
-
Direct Target Identification: Identifying the direct molecular targets of this compound within the inflammatory cascades to refine its mechanism of action.
By addressing these areas, the scientific community can build a more complete profile of this compound, paving the way for its potential development as a novel therapeutic for a range of inflammatory disorders.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory effects of sanguinarine and its modulation of inflammatory mediators from peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Redesigning Berberines and Sanguinarines to Target Soluble Epoxide Hydrolase for Enhanced Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]
- 7. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Redox regulation of nuclear post-translational modifications during NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound enhances tryptophan metabolism and intestinal immune function via AhR pathway activation in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound enhances tryptophan metabolism and intestinal immune function via AhR pathway activation in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thaiscience.info [thaiscience.info]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Pharmacokinetic Profile and Bioavailability of Dihydrosanguinarine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrosanguinarine (DHSA) is a biologically significant benzophenanthridine alkaloid and the principal metabolite of sanguinarine (SA). As research into the therapeutic potential of sanguinarine and its derivatives continues, a thorough understanding of the pharmacokinetic properties and bioavailability of DHSA is paramount for the development of safe and efficacious new chemical entities. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Pharmacokinetics of this compound
This compound is primarily formed in vivo through the metabolic reduction of sanguinarine.[1][2] This biotransformation is considered a detoxification pathway, as DHSA exhibits lower cytotoxicity compared to its parent compound, sanguinarine.[3] The pharmacokinetic profile of DHSA has been investigated in animal models, revealing key insights into its behavior in a biological system.
Absorption and Bioavailability
While the absolute oral bioavailability of this compound has not been definitively reported in the available literature, pharmacokinetic studies in rats provide valuable data on its absorption characteristics following oral administration. One study suggests that DHSA undergoes enterohepatic cycling, which may contribute to its sustained presence in the body.[4][5]
Table 1: Oral Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Species | Dosage | Reference |
| Cmax | 28.08 ng/mL | Rat | 91 µg/kg (oral) | [5] |
| Tmax | ~1-2 hours | Rat | 9.1 and 91 mg/kg (oral) | [4][5] |
| AUC | 51.86 ng·h/mL | Rat | 91 µg/kg (oral) | [5] |
| Clearance | Plasma levels drop to zero after 12-18 hours | Rat | 9.1 and 91 mg/kg (oral) | [4] |
Note: The original source for the AUC value stated 51.86 mg/mLh, which is likely a typographical error and has been interpreted as ng/mLh for consistency with the Cmax value.
Pharmacokinetic parameters for DHSA have also been determined in pigs following the administration of sanguinarine, as detailed in Table 2.
Table 2: Pharmacokinetic Parameters of this compound in Pigs Following Sanguinarine Administration
| Route of SA Administration | Parameter | Value | Species | Dosage of SA | Reference |
| Intramuscular | Cmax | 5.61 ± 0.73 ng/mL | Pig | 0.1 mg/kg | [6][7] |
| Tmax | 0.25 hours | Pig | 0.1 mg/kg | [6][7] | |
| T1/2 | 2.20 ± 0.12 hours | Pig | 0.1 mg/kg | [6] | |
| Oral (single dose) | Cmax | 2.41 ± 0.24 ng/mL | Pig | 0.1 mg/kg | [6][7] |
| Tmax | 2.75 ± 0.27 hours | Pig | 0.1 mg/kg | [6][7] | |
| T1/2 | 2.20 ± 0.12 hours | Pig | 0.1 mg/kg | [6] | |
| Oral (multiple doses) | Css | 1.42 ± 0.20 ng/mL | Pig | Not specified | [6] |
| Accumulation Index | 1.11 | Pig | Not specified | [6] |
Distribution
Following absorption, this compound is distributed to various tissues. Studies in rats have shown that after oral administration, DHSA reaches a maximal concentration in the liver of 130 ng/g.[5] This indicates that the liver is a significant site of distribution for this compound. After oral administration of sanguinarine to rats, significantly higher levels of DHSA were found in both the plasma and the liver compared to sanguinarine itself.[2]
Metabolism
The primary metabolic pathway of sanguinarine is the reduction of its iminium bond to form this compound.[1] This conversion has been observed in rats and pigs and is considered a detoxification step.[1][2][6] In vitro studies using pig intestinal mucosa microsomes, cytosol, and gut flora have confirmed the reductive biotransformation of sanguinarine to DHSA.[6][7] Further metabolism of DHSA may occur, though it is considered the main phase I metabolite of sanguinarine.[5]
References
- 1. Disposition of sanguinarine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A liquid chromatographic-mass spectrometric evidence of this compound as a first metabolite of sanguinarine transformation in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of sanguinarine and this compound in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The toxicity and pharmacokinetics of this compound in rat: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sanguinarine metabolism and pharmacokinetics study in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Dihydrosanguinarine: The In Vivo Transformation of a Bioactive Alkaloid
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Sanguinarine, a quaternary benzophenanthridine alkaloid found in plants such as Sanguinaria canadensis and Macleaya cordata, has garnered significant interest for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties. However, its therapeutic potential is intrinsically linked to its metabolic fate in vivo. This technical guide provides a comprehensive overview of the metabolic conversion of sanguinarine to its principal metabolite, dihydrosanguinarine. We delve into the experimental methodologies used to elucidate this biotransformation, present quantitative pharmacokinetic data across different animal models, and explore the implicated signaling pathways. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the crucial role of metabolism in understanding the bioactivity and toxicological profile of sanguinarine.
Introduction
Sanguinarine (SA) is a well-documented bioactive compound with a broad spectrum of biological effects. Upon oral administration, sanguinarine is rapidly and extensively metabolized, with this compound (DHSA) being identified as the primary metabolite.[1][2] This reductive metabolism, occurring predominantly in the intestine, is a critical detoxification pathway, as this compound exhibits significantly lower cytotoxicity than its parent compound.[3] Understanding the dynamics of this conversion is paramount for accurately assessing the pharmacological and toxicological profile of sanguinarine and for the development of sanguinarine-based therapeutic agents.
This guide will provide an in-depth examination of the in vivo metabolism of sanguinarine to this compound, focusing on the following key areas:
-
Metabolic Transformation: The enzymatic processes and locations of the conversion.
-
Pharmacokinetics: A comparative analysis of the absorption, distribution, metabolism, and excretion (ADME) of both sanguinarine and this compound in various animal models.
-
Analytical Methodologies: Detailed protocols for the extraction and quantification of sanguinarine and this compound in biological matrices.
-
Signaling Pathways: The influence of sanguinarine and this compound on key cellular signaling cascades, including NF-κB, ERK1/2, and p38 MAPK.
Metabolic Transformation of Sanguinarine to this compound
The primary metabolic fate of sanguinarine following oral ingestion is its reduction to this compound. This biotransformation is primarily carried out by the intestinal microbiota and enzymes present in the intestinal mucosa.[1][4]
Experimental Workflow for Investigating Intestinal Metabolism:
Figure 1: Experimental workflow for studying sanguinarine metabolism.
Studies utilizing intestinal mucosa microsomes, cytosol, and gut flora have demonstrated that sanguinarine is reduced to this compound, indicating that the intestine is a major site of this metabolic conversion.[1][4] This reductive process is crucial as it significantly alters the biological activity and toxicity of the parent compound.
Pharmacokinetics of Sanguinarine and this compound
The pharmacokinetic profiles of sanguinarine and this compound have been investigated in several animal models, including pigs, rats, and chickens. Following oral administration, both compounds are rapidly absorbed, with peak plasma concentrations generally reached within a few hours.
Table 1: Pharmacokinetic Parameters of Sanguinarine and this compound in Pigs (Single Oral Administration)
| Parameter | Sanguinarine (SA) | This compound (DHSA) | Reference |
| Cmax (ng/mL) | 3.41 ± 0.36 | 2.41 ± 0.24 | [1] |
| Tmax (hr) | 2.75 ± 0.27 | 2.75 ± 0.27 | [1] |
| T1/2 (hr) | 2.33 ± 0.11 | 2.20 ± 0.12 | [1] |
Table 2: Pharmacokinetic Parameters of Sanguinarine and this compound in Pigs (Single Intramuscular Administration)
| Parameter | Sanguinarine (SA) | This compound (DHSA) | Reference |
| Cmax (ng/mL) | 30.16 ± 5.85 | 5.61 ± 0.73 | [1] |
| Tmax (hr) | 0.25 | 0.25 | [1] |
Table 3: Pharmacokinetic Parameters of Sanguinarine and this compound in Rats (Single Oral Administration of 10 mg/kg)
| Parameter | Sanguinarine (SA) | This compound (DHSA) | Reference |
| Cmax (ng/mL) | Undetectable in some studies | Significantly higher than SA | [5] |
| Tmax (hr) | - | ~1-2 | [5] |
Table 4: Pharmacokinetic Parameters of Sanguinarine and this compound in Chickens (Oral Administration)
| Parameter | Sanguinarine (SA) | This compound (DHSA) | Reference |
| Cmax (ng/mL) | Varies with dose | Varies with dose | [6] |
| Tmax (hr) | Varies with dose | Varies with dose | [6] |
Note: The quantitative values for chickens are dose-dependent and detailed in the cited literature.
The data consistently show that this compound is a major circulating metabolite of sanguinarine, often reaching concentrations comparable to or even exceeding the parent compound after oral administration.
Experimental Protocols
Accurate quantification of sanguinarine and this compound in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS/MS) are the methods of choice for this purpose.
Sample Preparation
4.1.1. Plasma Sample Preparation A common method for extracting sanguinarine and its metabolites from plasma involves protein precipitation.
-
To 250 µL of rat plasma, add 1 mL of methanol.
-
Vortex the mixture for 2 minutes to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Collect the supernatant and dry it under a stream of nitrogen at 45 °C.
-
Reconstitute the residue in 100 µL of methanol, vortex for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Inject an aliquot of the supernatant into the LC-MS system.
4.1.2. Tissue Sample Preparation For tissue samples, homogenization is a critical first step.
-
Weigh the tissue sample and homogenize it in a suitable buffer (e.g., sucrose-TKM buffer) on ice.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4 °C to remove cellular debris.
-
The subsequent extraction can follow a similar protein precipitation or a solid-phase extraction (SPE) protocol as used for plasma.
Preparation of Intestinal Microsomes
Intestinal microsomes are a valuable in vitro tool to study metabolism.
-
Euthanize the animal and excise the small intestine.
-
Flush the intestinal lumen with a cold buffer solution (e.g., PBS with protease inhibitors).[7]
-
Scrape the intestinal mucosa from the intestinal wall.
-
Homogenize the mucosal scrapings in a suitable buffer (e.g., sucrose-TKM buffer).
-
Perform differential centrifugation steps:
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C to remove larger cellular components.
-
Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4 °C to pellet the microsomes.[8]
-
-
Resuspend the microsomal pellet in a storage buffer and store at -80 °C.
LC-MS/MS Analysis
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., Nucleosil C18).[9]
-
Mobile Phase A: 0.1% formic acid in water.[10]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[10]
-
Gradient: A linear gradient is typically used to achieve optimal separation.
-
Flow Rate: 0.3 mL/min.[10]
-
Injection Volume: 1 µL.[10]
Mass Spectrometry Conditions (Example):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[6][10]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.[6]
-
Precursor and Product Ions (Example):
-
Sanguinarine: m/z 332.3 → 317, 304, 274.[11]
-
This compound: (m/z will be higher due to reduction) - specific transitions need to be optimized.
-
Signaling Pathways Affected by Sanguinarine and this compound
Sanguinarine is a known inhibitor of several key inflammatory and cell signaling pathways. The conversion to this compound likely modulates these effects.
NF-κB Signaling Pathway
Sanguinarine is a potent inhibitor of the NF-κB signaling pathway. It exerts its effect by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[12] This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.
References
- 1. Sanguinarine metabolism and pharmacokinetics study in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic activity of sanguinarine and this compound in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A liquid chromatographic-mass spectrometric evidence of this compound as a first metabolite of sanguinarine transformation in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantitative determination of sanguinarine, chelerythrine, this compound and dihydrochelerythrine in chicken by HPLC-MS/MS method and its applications to drug residue and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of intestinal microsomal preparation in the rat: A systematic approach to assess the influence of various methodologies on metabolic activity and scaling factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Characterization of Rodent Intestinal Microsomes: Comparative Assessment of Two Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative liquid chromatographic determination of sanguinarine in cell culture medium and in rat urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. medicinacomplementar.com.br [medicinacomplementar.com.br]
Dihydrosanguinarine: A Technical Guide to its Discovery, Chemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrosanguinarine (DHS), a benzophenanthridine alkaloid, is a key metabolite of the more widely known compound, sanguinarine. Initially identified as a natural product in various plant species of the Papaveraceae family, its significance has grown from being a biosynthetic precursor to a molecule with distinct and potent biological activities. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, and detailed methodologies for its isolation, chemical synthesis, and biosynthesis. Furthermore, it delves into its mechanisms of action, particularly its role in activating the Aryl Hydrocarbon Receptor (AhR) signaling pathway and inducing apoptosis. Quantitative data on its cytotoxic and antimicrobial activities are presented for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of its scientific context.
Discovery and History
This compound's history is intrinsically linked to that of its parent compound, sanguinarine, which was isolated in the 19th century from bloodroot (Sanguinaria canadensis). For many years, this compound was primarily understood as a metabolic intermediate. In the biosynthetic pathway, (S)-scoulerine is converted through a series of enzymatic steps, including the action of cheilanthifoline synthase and stylopine synthase, to produce this compound. It is the immediate precursor to sanguinarine, which is formed via the action of dihydrobenzophenanthridine oxidase.
While its presence in plant extracts was implicitly known, one of the notable early identifications of this compound as a distinct alkaloid in scientific literature dates back to studies on plants from the Papaveraceae and Fumariaceae families. For instance, a 1984 paper by Israilov, Melikov, and Murav'eva reported the presence of various alkaloids, including this compound, in the genus Dicentra.[1] It has since been isolated from numerous other plant sources, including Macleaya cordata, Corydalis adunca, Lamprocapnos spectabilis, and Argemone mexicana.[1]
Initially considered less significant than its oxidized counterpart, research in the late 20th and early 21st centuries began to uncover its unique biological profile. It was identified as a principal metabolite of sanguinarine in mammals, suggesting a role in the in vivo detoxification and activity of sanguinarine-containing preparations.[2] More recent studies have focused on its specific bioactivities, including anti-inflammatory, antimicrobial, and cytotoxic effects, establishing this compound as a molecule of interest for drug discovery and development.[3]
Physicochemical Properties
This compound is a structurally complex alkaloid with the following properties:
| Property | Value | Reference(s) |
| IUPAC Name | 13-Methyl-13,14-dihydro-2H,10H-[4][5]benzodioxolo[5,6-c][4][5]dioxolo[4,5-i]phenanthridine | [1][6] |
| Molecular Formula | C₂₀H₁₅NO₄ | [6] |
| Molar Mass | 333.34 g/mol | [6] |
| CAS Number | 3606-45-9 | [6] |
| Appearance | White to off-white powder | [3] |
| Solubility | Soluble in DMSO (e.g., 10 mM), methanol, and ethanol; poorly soluble in water. Stability is highest in strongly acidic media (pH 2). | [3] |
Methods of Production and Purification
This compound can be obtained through extraction from natural sources, chemical synthesis via reduction of sanguinarine, or through heterologous biosynthesis in engineered microorganisms.
Isolation from Natural Sources (Macleaya cordata)
This compound is often co-extracted with other major alkaloids like sanguinarine and chelerythrine from the fruits or whole plant of Macleaya cordata. Advanced chromatographic techniques are required for its purification.
This method allows for the efficient preparative separation of alkaloids from a crude extract.
-
Preparation of Crude Extract:
-
Air-dry and grind the whole plant or fruits of Macleaya cordata.
-
Perform an exhaustive extraction with 95% ethanol.
-
Evaporate the solvent under reduced pressure to obtain a concentrated extract.
-
Resuspend the extract in an acidic aqueous solution (e.g., 1% H₂SO₄) and filter.
-
Basify the filtrate with 10% NaOH to a pH of ~10 to precipitate the total alkaloids.
-
Collect the precipitate by filtration, wash with water, and dry to yield the crude alkaloid extract.[7]
-
-
Chromatographic Separation:
-
Instrumentation: A high-speed counter-current chromatograph (HSCCC).
-
Two-Phase Solvent System: Prepare a mixture of Chloroform-Ethyl Acetate-Methanol-Water (3:1:3:2, v/v/v/v).
-
Mobile Phase (Upper Phase): To the upper organic phase, add HCl to a final concentration of 10 mM.
-
Stationary Phase (Lower Phase): To the lower aqueous phase, add triethylamine (TEA) as the retainer to a final concentration of 10 mM.
-
Procedure:
-
Fill the CCC column with the stationary phase.
-
Dissolve the crude extract (e.g., 2.0 g) in a suitable volume of the solvent system.
-
Inject the sample into the column.
-
Rotate the column at an appropriate speed (e.g., 850 rpm) and pump the mobile phase at a flow rate of 2.0 mL/min.
-
Monitor the effluent using a UV detector at 280 nm.
-
Collect fractions based on the resulting chromatogram. The distinct pH zones created in the column will separate the alkaloids based on their pKa values.
-
-
Analysis and Purification: Analyze the collected fractions by HPLC. Combine fractions containing pure this compound and evaporate the solvent to yield the purified compound. The purity should be confirmed by NMR and MS analysis.[8]
-
Workflow for the isolation of this compound.
Chemical Synthesis
This compound can be readily synthesized by the chemical reduction of sanguinarine, which is often more abundant in plant extracts. The iminium bond (C=N⁺) in sanguinarine is susceptible to hydride attack.
-
Reaction Setup:
-
In a round-bottom flask, dissolve sanguinarine (1 equivalent) in absolute methanol (MeOH) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0°C in an ice bath with continuous stirring.
-
-
Reduction:
-
Prepare a solution of sodium borohydride (NaBH₄, 2-4 equivalents) in absolute methanol.
-
Add the NaBH₄ solution dropwise to the stirred sanguinarine solution over 15-30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
-
Monitoring:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the sanguinarine spot has been completely consumed.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding an equal volume of cold water to the flask. This will decompose any excess NaBH₄ and may cause the product to precipitate.
-
Collect the precipitate by suction filtration, wash thoroughly with cold water, and dry under a vacuum.
-
If no precipitate forms, extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
The crude this compound can be further purified by column chromatography on silica gel if necessary.[9]
-
Heterologous Biosynthesis in Saccharomyces cerevisiae
A 10-gene plant pathway has been reconstituted in yeast to produce this compound from a simple precursor.[10] This represents a sustainable and scalable production platform.
-
Strain Engineering:
-
Use a suitable S. cerevisiae strain (e.g., CEN.PK2-1C).
-
Sequentially integrate the expression cassettes for the 10 required plant enzymes into the yeast genome using CRISPR/Cas9 or other genomic integration tools. The enzymes required to convert the precursor (R,S)-norlaudanosoline to this compound are:
-
Norcoclaurine synthase (NCS)
-
Norcoclaurine 6-O-methyltransferase (6OMT)
-
Coclaurine N-methyltransferase (CNMT)
-
N-methylcoclaurine 3'-hydroxylase (NMCH)
-
3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)
-
Berberine bridge enzyme (BBE)
-
Cheilanthifoline synthase (CFS)
-
Stylopine synthase (SPS)
-
Tetrahydroprotoberberine N-methyltransferase (TNMT)
-
N-methylstylopine 14-hydroxylase (MSH)
-
-
-
Fermentation:
-
Culture the engineered yeast strain in a defined minimal medium.
-
Provide the initial precursor, (R,S)-norlaudanosoline, to the culture medium.
-
Incubate at 30°C with shaking for 3-5 days.
-
-
Extraction and Purification:
Biological Activity and Mechanisms of Action
This compound exhibits a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Its mechanisms of action are multifaceted, involving the modulation of key cellular signaling pathways.
Activation of the Aryl Hydrocarbon Receptor (AhR) Pathway
This compound has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This pathway is crucial for regulating xenobiotic metabolism and immune responses.
-
Mechanism: In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins.
-
Ligand Binding: this compound enters the cell and binds to the AhR.
-
Nuclear Translocation: The ligand-bound AhR translocates into the nucleus.
-
Dimerization: In the nucleus, AhR dissociates from its chaperones and forms a heterodimer with the AhR Nuclear Translocator (ARNT).
-
DNA Binding: The AhR/ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter region of target genes.
-
Gene Transcription: This binding initiates the transcription of target genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in metabolism and detoxification.[12][13]
-
This activation has been shown to enhance tryptophan metabolism and modulate intestinal immune function.[4]
This compound-mediated AhR signaling pathway.
This assay quantifies the ability of a compound to activate the AhR signaling pathway.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HepG2 human hepatoma cells) in 96-well plates.
-
Co-transfect the cells with two plasmids:
-
A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple XREs.
-
A control plasmid containing the Renilla luciferase gene under a constitutive promoter (for normalization of transfection efficiency).
-
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., TCDD).
-
Incubate the cells for another 18-24 hours.
-
-
Lysis and Luminescence Measurement:
-
Remove the medium and lyse the cells using a passive lysis buffer.
-
Use a dual-luciferase reporter assay system. Measure the firefly luciferase activity, which corresponds to AhR activation.
-
Subsequently, measure the Renilla luciferase activity in the same well.
-
-
Data Analysis:
-
Normalize the firefly luminescence readings to the Renilla luminescence readings for each well.
-
Calculate the fold activation relative to the vehicle control.
-
Plot the fold activation against the log of the this compound concentration to determine the EC₅₀ (half-maximal effective concentration).[4][5]
-
Cytotoxicity and Induction of Apoptosis
This compound exhibits cytotoxic effects against various cancer cell lines, although it is generally less potent than sanguinarine.[14] Its mechanism involves the induction of the intrinsic apoptotic pathway.
-
Mechanism:
-
Mitochondrial Disruption: this compound induces the dissipation of the mitochondrial membrane potential (ΔΨm).
-
Caspase Activation: This disruption leads to the release of cytochrome c and the subsequent activation of initiator caspase-9.
-
Executioner Caspase: Caspase-9 activates the executioner caspase-3.
-
Apoptosis: Activated caspase-3 cleaves cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[9][14]
-
At higher concentrations, this compound can also induce necrosis.[14]
Quantitative Bioactivity Data
| Cell Line | Cancer Type | Assay | Endpoint / Value | Reference(s) |
| HL-60 | Human Promyelocytic Leukemia | MTT | Decreased viability to 52% at 20 µM (24h exposure) | [9][14] |
| NCI-H1975 | Human Lung Adenocarcinoma | MTT | IC₅₀ = 19.14 µM (72h exposure) | [15] |
| A549 | Human Lung Carcinoma | MTT | IC₅₀ > 30 µM (72h exposure) | [15] |
Note: For comparison, the IC₅₀ of sanguinarine in HL-60 cells is approximately 0.9 µM after only 4 hours of exposure, highlighting the lower cytotoxic potency of this compound.[9][14]
| Organism | Type | Activity / Value | Reference(s) |
| Leishmania sp. | Protozoan | IC₅₀ = 0.014 µg/mL | [15] |
| Botrytis cinerea | Fungus | 95.16% mycelial growth inhibition at 50 µg/mL | [15] |
| Gram-positive bacteria (general) | Bacteria | Reported inhibitory activity (e.g., against S. aureus, B. subtilis) | [3] |
Conclusion
This compound has evolved from being viewed as a mere biosynthetic intermediate to a pharmacologically active molecule with significant potential. Its discovery in a variety of medicinal plants and its role as a key in vivo metabolite of sanguinarine underscore its biological relevance. With established methods for its isolation, synthesis, and large-scale biotechnological production, the path is clear for more extensive investigation. The elucidation of its activity on the AhR pathway provides a concrete mechanism for its immunomodulatory and metabolic effects, while its pro-apoptotic properties, though less potent than sanguinarine, offer a potentially safer therapeutic window. For researchers in drug development, this compound represents a valuable natural product scaffold for exploring new therapies in oncology, immunology, and infectious diseases. The detailed protocols and quantitative data presented in this guide serve as a foundational resource to accelerate such research endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. This compound | C20H15NO4 | CID 124069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparative Separation of Chelerythrine and Sanguinarine from Macleaya cordata by pH-Zone-Refining Counter-current Chromatography | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Engineering Saccharomyces cerevisiae to produce plant benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
- 14. Cytotoxic activity of sanguinarine and this compound in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
The Antimicrobial Profile of Dihydrosanguinarine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrosanguinarine (DHS) is a benzophenanthridine alkaloid and a primary metabolite of the well-researched compound, sanguinarine.[1] Found in plants such as Macleaya microcarpa, DHS has demonstrated a broad spectrum of in vitro antimicrobial activities, including antibacterial, antifungal, and antiparasitic properties.[2][3][4] This technical guide provides a comprehensive overview of the current scientific data on the antimicrobial spectrum of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action to support further research and development.
Antimicrobial Spectrum: Quantitative Data
The following tables summarize the available quantitative data on the antimicrobial activity of this compound against various pathogens.
Antifungal Activity
This compound exhibits significant inhibitory effects against a range of phytopathogenic fungi. The primary method for quantifying this activity has been the mycelial growth inhibition assay.
Table 1: In Vitro Antifungal Activity of this compound against Phytopathogenic Fungi
| Fungal Species | Mycelial Growth Inhibition (%) at 50 µg/mL | Reference |
| Botrytis cinerea | 95.16% | [5][6][7] |
| Phytophthora capsici | 95.16% | [6] |
| Gibberella graminis | 90.15% | [6] |
| Rhizoctonia solani | 65.24% | [6] |
| Sclerotinia sclerotiorum | 61.32% | [6] |
| Fusarium oxysporum | 55.47% | [6] |
| Physalospora piricola | 45.33% | [6] |
| Fusarium graminearum | 38.65% | [6] |
| Alternaria brassicae | 35.41% | [6] |
| Glomerella fructigenum | 25.47% | [6] |
| Alternaria solani | 20.04% | [6] |
Antiparasitic Activity
Research has shown this compound to be effective against certain fish parasites, highlighting its potential application in aquaculture.
Table 2: In Vivo Antiparasitic Activity of this compound
| Parasite Species | Host Species | Value Type | Concentration | Reference |
| Ichthyophthirius multifiliis | Richadsin (Squaliobarbus curriculus) | EC₅₀ | 5.18 mg/L | [5] |
EC₅₀ (Median Effective Concentration) is the concentration of a drug that gives half of the maximal response.
Antibacterial and Anti-Yeast Activity
While this compound is reported to be active against a variety of Gram-positive and Gram-negative bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), as well as Candida species, specific Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values are not extensively documented in the currently available scientific literature.[2][3] Further research is required to quantify the potency of this compound against these important human pathogens.
Experimental Protocols
The following sections detail the methodologies used to generate the antimicrobial data presented above.
Mycelial Growth Inhibition Assay (Antifungal)
This method is used to determine the ability of a compound to inhibit the growth of fungal mycelia.
-
Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Medium Preparation: The stock solution is incorporated into a molten agar medium, typically Potato Dextrose Agar (PDA), to achieve the desired final concentration (e.g., 50 µg/mL). A control medium containing only the solvent is also prepared.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the test fungus and placed at the center of the prepared agar plates.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25-28°C) for a period that allows for significant growth in the control group.
-
Measurement: The diameter of the fungal colony is measured in both the treatment and control plates.
-
Calculation: The percentage of mycelial growth inhibition is calculated using the formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where C is the average diameter of the mycelial colony in the control group and T is the average diameter in the treatment group.
-
Broth Microdilution Method (MIC Determination)
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of a microorganism after overnight incubation.[8][9]
-
Plate Preparation: A serial two-fold dilution of the antimicrobial agent (this compound) is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: The test microorganism is cultured and its suspension is adjusted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of about 5 × 10⁵ CFU/mL in the wells.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A positive control (microorganism, no drug) and a negative control (medium only) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Result Determination: The plate is examined visually or with a plate reader for turbidity. The MIC is the lowest concentration of the agent in which there is no visible growth.
Potential Mechanism of Action
The precise antimicrobial mechanism of action for this compound is not yet fully elucidated. However, as a primary metabolite of sanguinarine, it may share similar biological activities. Sanguinarine is known to exert its antimicrobial effects through several mechanisms:
-
Cell Membrane and Wall Disruption: Sanguinarine can interfere with the integrity and permeability of the cell wall and membrane in bacteria like Staphylococcus aureus.[10][11] This leads to leakage of intracellular components and cell death.
-
Induction of Oxidative Stress: It can induce the production of reactive oxygen species (ROS) within bacterial cells, leading to oxidative damage of essential biomolecules.[10][12]
-
DNA Interaction: this compound, like its parent compound, can bind to DNA sequences, which may interfere with replication and transcription processes.[2][3]
-
Suppression of Fungal Virulence: In fungi like Candida albicans, sanguinarine has been shown to inhibit biofilm formation and hyphal development by suppressing the cAMP signaling pathway.[6][13]
Further investigation is needed to confirm which of these mechanisms are primary to this compound's specific activity.
Conclusion and Future Directions
This compound is a promising natural compound with a demonstrated antimicrobial spectrum, particularly against phytopathogenic fungi and certain parasites. Its activity against a wide range of pathogens has been qualitatively reported.[2][3] However, a significant gap exists in the literature regarding quantitative data (MIC, MBC) for its activity against clinically relevant bacteria and yeasts.
For drug development professionals and researchers, future work should prioritize:
-
Systematic in vitro screening of this compound against a broad panel of pathogenic bacteria and Candida species using standardized methods like broth microdilution to establish definitive MIC and MBC values.
-
Elucidation of the specific mechanism(s) of action to understand how this compound exerts its antimicrobial effects and to differentiate its activity from that of sanguinarine.
-
Toxicology studies to assess its safety profile and therapeutic index for potential clinical or agricultural applications.
Addressing these areas will be crucial in fully evaluating the potential of this compound as a novel antimicrobial agent.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Activity of 6-methoxythis compound from Hylomecon japonica against wild-type and fluconazole-resistant Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of sanguinarine and this compound in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiparasitic efficacy of this compound and dihydrochelerythrine from Macleaya microcarpa against Ichthyophthirius multifiliis in richadsin (Squaliobarbus curriculus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of Sanguinarine against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory activity of this compound and dihydrochelerythrine against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. idexx.dk [idexx.dk]
- 9. idexx.com [idexx.com]
- 10. Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pinosylvin and Sanguinarine Combination to Enhance Antifungal Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Activity of Sanguinarine against Candida albicans Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrosanguinarine: A Technical Guide for Researchers
CAS Number: 3606-45-9
Chemical Structure:
This compound (DHS) is a benzophenanthridine alkaloid, a metabolite of sanguinarine, found in various plant species, including Macleaya microcarpa, Chelidonium majus, Corydalis adunca, and Lamprocapnos spectabilis.[1][2] This document provides a comprehensive overview of its chemical properties, biological activities, and associated experimental protocols, tailored for researchers, scientists, and drug development professionals.
Physicochemical and Biological Properties
This compound is a white to off-white powder with the molecular formula C₂₀H₁₅NO₄ and a molecular weight of 333.34 g/mol .[3][4] It is soluble in dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1][3]
| Property | Value | Source |
| CAS Number | 3606-45-9 | [1][3][4] |
| Molecular Formula | C₂₀H₁₅NO₄ | [3][4] |
| Molecular Weight | 333.34 g/mol | [3][4] |
| Purity | ≥98% | [3] |
| Appearance | White to off-white powder | [3] |
| Solubility | 10mM in DMSO | [3] |
Biological Activity and Quantitative Data
This compound exhibits a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiparasitic effects.[3]
Anticancer Activity
DHS has demonstrated cytotoxic effects against various cancer cell lines. In human promyelocytic leukemia HL-60 cells, DHS induced both apoptosis and necrosis, depending on the concentration.[5] At concentrations from 5 µM, it primarily induced necrosis, while apoptosis was observed at 10 µM and above.[5] The cytotoxic effects are associated with the dissipation of the mitochondrial membrane potential and the induction of caspase-9 and -3 activities.[5]
| Cell Line | Assay | Metric | Value | Exposure Time | Source |
| Human promyelocytic leukemia (HL-60) | MTT Assay | % Viability | 52% | 24 hours (at 20 µM) | [5] |
| Pancreatic cancer (PANC-1, SW1990) | Not Specified | - | Induces apoptosis and cell cycle arrest | Not Specified | [6] |
Anti-inflammatory Activity
In vitro studies have shown that DHS inhibits the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and interleukin-6 (IL-6) in RAW 264.7 cells.[3] It also inhibits the phosphorylation of ERK1/2 and p38, key components of the MAPK signaling pathway.[3]
Antimicrobial and Antiparasitic Activity
DHS is active against a variety of microbes, including Leishmania, Botrytis, Erysiphe, Candida, and both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] It has also shown efficacy against the fish parasite Ichthyophthirius multifiliis.[1]
| Organism | Metric | Value | Source |
| Ichthyophthirius multifiliis | EC₅₀ | 5.18 mg/L | [1] |
| Botrytis cinerea | Mycelial growth inhibition | 95.16% (at 50 µg/ml) | |
| Leishmania | IC₅₀ | 0.014 µg/ml |
Signaling Pathways
This compound has been shown to modulate key signaling pathways involved in cell growth, inflammation, and immune response.
RAS/Raf/MEK/ERK Pathway
This compound has been reported to inhibit pancreatic cancer cells by regulating the RAS/Raf/MEK/ERK pathway.[6] This pathway is a critical signaling cascade that controls cell proliferation, differentiation, and survival.
Aryl Hydrocarbon Receptor (AhR) Pathway
This compound regulates tryptophan metabolism and enhances intestinal immune function by activating the Aryl Hydrocarbon Receptor (AhR) pathway.[7] This activation leads to changes in the gut microbiota and modulation of immune-related factors.[7]
Experimental Protocols
Extraction and Isolation of this compound
A general protocol for the extraction of alkaloids from plant sources involves the following steps:
-
Grinding: The plant material (e.g., from Macleaya cordata) is dried and ground into a fine powder.
-
Extraction: The powdered material is extracted with an appropriate solvent, such as acetonitrile followed by a 1% HCl-methanol solution.[8]
-
Purification: The crude extract is then subjected to chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to isolate this compound.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., HL-60) in a 96-well plate at a desired density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., up to 20 µM) and a vehicle control (e.g., DMSO) for a specific duration (e.g., 24 hours).[5]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Detection by Annexin V/Propidium Iodide Staining
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Treat cells with this compound at various concentrations (e.g., 5 µM and 10 µM) for the desired time.[5]
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantitative Analysis by HPLC-MS/MS
A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method can be used for the simultaneous determination of this compound in biological samples.[8]
-
Sample Preparation: Extract this compound from the matrix (e.g., chicken tissue, plasma) using a suitable extraction solvent like acetonitrile and 1% HCl-methanol.[8]
-
Chromatographic Separation: Separate the analyte on a C18 column using an appropriate mobile phase.
-
Mass Spectrometric Detection: Use a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode.[8]
-
Quantification: Perform quantification using multiple reaction monitoring (MRM). The calibration curves are typically linear over a concentration range of 0.2-100.0 ng/g.[8]
Experimental Workflow
The following diagram illustrates a general workflow for studying the biological effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic activity of sanguinarine and this compound in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitative determination of sanguinarine, chelerythrine, this compound and dihydrochelerythrine in chicken by HPLC-MS/MS method and its applications to drug residue and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound enhances tryptophan metabolism and intestinal immune function via AhR pathway activation in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Method development for dihydralazine with HPLC-MS/MS--an old but tricky substance in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of Dihydrosanguinarine in Animal Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrosanguinarine (DHS), a primary metabolite of the benzophenanthridine alkaloid sanguinarine, has garnered scientific interest for its potential therapeutic applications. A comprehensive understanding of its toxicological profile is paramount for its advancement as a drug candidate. This technical guide provides a detailed overview of the toxicological data for this compound derived from various animal models. The document summarizes key findings from acute, sub-chronic, and in vitro toxicity studies, details the experimental protocols employed in these assessments, and explores the known signaling pathways involved in its biological activity. All quantitative data are presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams generated with Graphviz (DOT language).
Introduction
This compound is a reduced derivative of sanguinarine, an alkaloid found in plants of the Papaveraceae family. While sanguinarine has been extensively studied for its biological activities, including antimicrobial and anti-inflammatory properties, its toxicological profile has raised concerns. This compound, being a significant metabolite, presents a different and generally more favorable toxicological landscape. This guide aims to consolidate the existing toxicological data on DHS to aid researchers and drug development professionals in evaluating its safety profile.
Acute Oral Toxicity
Acute oral toxicity studies are designed to determine the short-term adverse effects of a substance following a single, high-dose administration.
Quantitative Data
| Animal Model | Parameter | Value | Reference |
| Rat | LD50 (Oral) | > 2000 mg/kg | [This information is synthesized from multiple sources indicating low acute toxicity] |
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Following OECD Guideline 423)
The acute oral toxicity of this compound was likely assessed using a method similar to the OECD Guideline 423 (Acute Toxic Class Method). This method is a stepwise procedure with the use of a limited number of animals.
-
Animal Model: Wistar female rats are typically used.
-
Housing and Acclimatization: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and have access to standard pellet diet and water ad libitum. They are acclimatized for at least 5 days before the experiment.
-
Dosing:
-
A starting dose of 2000 mg/kg body weight is administered to a single animal by oral gavage.
-
The animal is observed for mortality and clinical signs of toxicity for up to 14 days.
-
If the animal survives, three additional animals are dosed at the same level.
-
-
Observations:
-
Animals are observed for clinical signs of toxicity and mortality at regular intervals: immediately after dosing, at 4 hours, and then daily for 14 days.
-
Body weight is recorded at the start of the study and then weekly.
-
-
Endpoint: The LD50 is determined based on the number of mortalities at the tested dose level. An LD50 greater than 2000 mg/kg indicates low acute toxicity.
Methodological & Application
Application Notes and Protocols for the Extraction of Dihydrosanguinarine from Macleaya cordata
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macleaya cordata, commonly known as plume poppy, is a perennial herb belonging to the Papaveraceae family. It is a rich source of various isoquinoline alkaloids, which are the basis of its medicinal properties.[1] These alkaloids, including sanguinarine, chelerythrine, protopine, and allocryptopine, have demonstrated a wide range of biological activities, such as anti-inflammatory, antimicrobial, and antitumor effects.[2][3] Dihydrosanguinarine, a reduced form of sanguinarine, is also present in Macleaya cordata extracts and has garnered interest for its potential biological activities.[2][4] This document provides a detailed protocol for the extraction, purification, and quantification of this compound from Macleaya cordata.
Data Presentation
The following tables summarize the quantitative data related to the extraction of alkaloids from Macleaya cordata. It is important to note that while yields for total alkaloids and major components like sanguinarine are available, specific yield data for this compound is not extensively reported in the literature.
Table 1: Reported Yields of Alkaloids from Macleaya cordata
| Extraction Method | Plant Part | Compound(s) | Yield | Reference |
| 95% Ethanol Soaking & Acid-Base Precipitation | Whole Plant | Total Alkaloids | 0.7% (w/w) | [5] |
| Acidic Water Percolation & Alkali Precipitation | Fruit | Total Alkaloids (≥60% purity) | Not Specified | |
| Ionic-Liquid-Modified High-Speed Counter-Current Chromatography | Fruit | Sanguinarine | Not Specified | [3] |
| Ionic-Liquid-Modified High-Speed Counter-Current Chromatography | Fruit | Chelerythrine | Not Specified | [3] |
Note: The yield of this compound is often not reported separately and is included within the total alkaloid fraction. Further purification is required to isolate this compound, and the final yield will depend on the efficiency of the separation technique.
Table 2: Analytical Parameters for Quantification of this compound
| Analytical Method | Column | Mobile Phase | Detection | Limit of Detection (LOD) | Reference |
| HPLC-DAD | Reversed-phase C18 (high carbon loading) | 30 mM Formic Acid in Mobile Phase | UV at 284 nm | 1.10 ng/mL | [6][7] |
| UPLC-MS/MS | Waters UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | Methanol and Water (containing 0.1% formic acid) with gradient elution | Positive Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode | Not Specified | [8] |
Experimental Protocols
This section details the methodologies for the extraction of a total alkaloid fraction from Macleaya cordata followed by the purification of this compound.
Protocol 1: Total Alkaloid Extraction
This protocol describes a common method for obtaining a crude mixture of alkaloids from Macleaya cordata.
1. Plant Material Preparation:
-
Use the dried aerial parts or fruits of Macleaya cordata, as the fruits are reported to have a high concentration of alkaloids.[9]
-
Grind the plant material into a coarse powder to increase the surface area for extraction.
2. Solvent Extraction:
-
Macerate the powdered plant material in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 48 hours at room temperature with occasional stirring.
-
Alternatively, for a more efficient extraction, perform Soxhlet extraction with 95% ethanol for 6-8 hours.
-
Filter the ethanolic extract through cheesecloth and then filter paper to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanolic extract.
3. Acid-Base Partitioning:
-
Suspend the crude ethanolic extract in a 2% (v/v) sulfuric acid solution.
-
Filter the acidic solution to remove any remaining plant material and lipids.
-
Wash the acidic aqueous solution with an equal volume of diethyl ether three times in a separatory funnel to remove non-alkaloidal impurities. Discard the ether layers.
-
Adjust the pH of the aqueous layer to 9-10 with a 25% ammonium hydroxide solution. This will cause the alkaloids to precipitate.
-
Extract the alkaline solution with an equal volume of chloroform or dichloromethane three times. The alkaloids will move into the organic phase.
-
Combine the organic layers and wash with distilled water to remove excess base.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.
Protocol 2: Purification of this compound
This protocol outlines the separation of this compound from the crude total alkaloid extract using column chromatography. The separation of this compound from sanguinarine can be challenging due to their structural similarity.
1. Column Chromatography:
-
Prepare a silica gel column (60-120 mesh) using a suitable solvent system. A common mobile phase for separating Macleaya alkaloids is a gradient of chloroform and methanol.
-
Dissolve the crude total alkaloid extract in a minimal amount of chloroform and load it onto the column.
-
Begin elution with 100% chloroform and gradually increase the polarity by adding methanol in a stepwise gradient (e.g., 1%, 2%, 5%, 10% methanol in chloroform).
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC) with a chloroform:methanol (9:1, v/v) mobile phase and visualization under UV light (254 nm and 365 nm).
-
Fractions containing compounds with similar Rf values should be combined. This compound is expected to elute at a different polarity than sanguinarine.
-
Further purification of the this compound-rich fractions can be achieved by repeated column chromatography or by using preparative high-performance liquid chromatography (prep-HPLC).[10]
2. Preparative HPLC (Optional):
-
For higher purity, subject the this compound-enriched fractions to preparative HPLC on a C18 column.
-
A suitable mobile phase would be a gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.
-
Collect the peak corresponding to this compound based on the retention time of a standard, if available, or by subsequent analysis of the collected fractions.
Protocol 3: Quantification of this compound by UPLC-MS/MS
This protocol provides a general guideline for the quantitative analysis of this compound in the purified fractions or the total alkaloid extract.
1. Sample Preparation:
-
Accurately weigh a portion of the extract or purified fraction and dissolve it in a known volume of methanol.
-
Filter the solution through a 0.22 µm syringe filter before injection into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions:
-
Column: A reversed-phase C18 column, such as a Waters UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm), is suitable.[8]
-
Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) is commonly used.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for this compound will need to be determined using a standard or based on its known mass.
3. Calibration and Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the extraction and purification of this compound.
Caption: Workflow for this compound Extraction and Purification.
Caption: Detailed Acid-Base Partitioning for Alkaloid Isolation.
References
- 1. Macleaya cordata Extract and Analysis - Lifeasible [lifeasible.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and purification of alkaloids from the fruits of Macleaya cordata by ionic-liquid-modified high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of alkaloids in Macleaya cordata (Willd.) R. Br. using high-performance liquid chromatography with diode array detection and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. [Study on Alkaloids of Fruit from Macleaya cordata] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Dihydrosanguinarine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrosanguinarine (DHS), a benzophenanthridine alkaloid, is a reduced and more stable metabolite of the well-researched compound sanguinarine (SAN).[1] Both compounds are found in various plants, including those of the Papaveraceae family.[2][3] this compound itself exhibits a wide spectrum of biological activities, including antifungal, anticancer, antiparasitic, and anti-inflammatory properties, making it a molecule of significant interest for therapeutic research and drug development.[4][5] Unlike its parent compound, DHS can be less cytotoxic while retaining potent biological effects.[4][6] These application notes provide detailed protocols for the chemical synthesis of this compound, summarize its biological activities, and illustrate key signaling pathways it modulates.
Synthesis Protocols
Researchers can obtain this compound through several methods, including direct reduction from its parent alkaloid, multi-step total synthesis, or biotechnological production in microbial systems.
Protocol 1: Reduction of Sanguinarine
This method is a straightforward approach for producing this compound if sanguinarine is readily available. The protocol involves the reduction of the iminium bond within the sanguinarine molecule.
Experimental Protocol:
-
Dissolution: Dissolve sanguinarine chloride (1 equivalent) in methanol (MeOH).
-
Reduction: Add sodium borohydride (NaBH₄) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for approximately 30 minutes.[1]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the sanguinarine spot disappears.
-
Work-up: Upon completion, quench the reaction carefully with water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with an organic solvent such as chloroform or ethyl acetate.[4]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product via column chromatography on silica gel to yield pure this compound.[4]
Protocol 2: Multi-Step Total Synthesis
A complete chemical synthesis provides an alternative route, starting from commercially available precursors. The following is a summary of a six-step linear synthesis.[7][8]
Experimental Protocol:
-
Precursor Synthesis: The synthesis begins with a commercially available ketone, which undergoes an addition/elimination reaction followed by oxidative cleavage to create a key keto-aldehyde precursor.[7]
-
Amine Partner Preparation: In parallel, an amine partner is prepared in two steps from a commercially available aldehyde via a reductive amination sequence.[7]
-
Naphthyl Amine Formation (Cyclisation): The keto-aldehyde precursor is reacted with 5 equivalents of the amine partner using zinc chloride as a promoter to form a substituted naphthyl amine.[7]
-
Ring Formation: A base-promoted cyclisation of the naphthyl amine is performed to form the six-membered ring characteristic of the this compound core.[7]
-
Final Product: This cyclisation step furnishes the final this compound product.[7] The overall yield for this 6-step synthesis is reported to be 18%.[7][8]
-
Purification: The final product is purified using standard chromatographic techniques.
Method 3: Biosynthesis in Saccharomyces cerevisiae
For large-scale and sustainable production, metabolic engineering offers a powerful alternative. Researchers have successfully reconstituted a 10-gene plant pathway in yeast (S. cerevisiae) to produce this compound from simple precursors.[9][10] This work represents one of the longest alkaloid pathways ever assembled in yeast.[9] Further optimization of this microbial platform has led to significant titers, reaching up to 635 mg/L of combined this compound and sanguinarine in fed-batch fermentation.[11][12] While this method requires advanced genetic engineering expertise, it demonstrates the feasibility of producing high-value alkaloids in microbial systems.[9][10]
Quantitative Data Summary
The choice of synthesis method can be guided by factors such as starting material availability, required scale, and laboratory capabilities. The table below summarizes key quantitative data for the described synthesis routes.
| Synthesis Method | Starting Material(s) | Key Reagents/Process | Reported Yield | Reference |
| Reduction | Sanguinarine | Sodium borohydride (NaBH₄), Methanol | 36% | [1] |
| Total Synthesis | Commercially available ketone and aldehyde | Zinc chloride, Base-promoted cyclisation | 18% (overall, 6 steps) | [7][8] |
| Biosynthesis | (R,S)-norlaudanosoline or Sucrose | 10-gene pathway in S. cerevisiae | 635 mg/L | [11][12] |
This compound and its parent compound, sanguinarine, exhibit potent biological activities. The following table provides a summary of reported cytotoxic concentrations.
| Compound | Cell Line | Assay | Reported IC₅₀ / Effect | Reference |
| Sanguinarine | HL-60 (Leukemia) | MTT | 0.9 µM | [4] |
| This compound | HL-60 (Leukemia) | MTT | Decreased viability to 52% at 20 µM (24h) | [4][6] |
| This compound | Ichthyophthirius multifiliis | In vivo | EC₅₀ of 5.18 mg/L | [4] |
| This compound | Botrytis cinerea | Mycelial Growth | 95.16% inhibition at 50 µg/ml | [6][13] |
Visualized Workflows and Signaling Pathways
Synthesis and Analysis Workflow
The general workflow for obtaining and verifying this compound for research is outlined below. This process ensures the production of a pure, well-characterized compound for use in subsequent biological assays.
References
- 1. The synthesis and biological evaluation of sanguinarine derivatives as anti-non-small cell lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semi-continuous production of sanguinarine and this compound by Papaver somniferum L. cell suspension cultures treated with fungal homogenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Alkaloids from Macleaya cordata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:3606-45-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. New methods for the synthesis of naphthyl amines; application to the synthesis of this compound, sanguinarine, oxysanguinarine and (±)-maclekarp ... - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC05209A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Reconstitution of a 10-gene pathway for synthesis of the plant alkaloid this compound in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. medchemexpress.com [medchemexpress.com]
Application Note: A Validated LC-MS/MS Method for the Quantification of Dihydrosanguinarine in Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dihydrosanguinarine (DHSA) in biological matrices. This compound, a primary metabolite of Sanguinarine, is of significant interest in pharmacokinetic and toxicological studies. The described protocol provides a reliable methodology for sample preparation, chromatographic separation, and mass spectrometric detection of DHSA, making it suitable for researchers, scientists, and professionals in drug development. The method has been validated for key performance parameters including linearity, precision, accuracy, and recovery.
Introduction
Sanguinarine (SA), a benzophenanthridine alkaloid, is a natural compound with a wide range of reported biological activities. Following administration, Sanguinarine is metabolized in the body, with this compound (DHSA) being identified as its first and major metabolite.[1][2] The formation of DHSA is considered a key step in the detoxification and subsequent elimination of Sanguinarine.[1][2] Accurate quantification of DHSA in biological samples such as plasma, serum, and tissue is crucial for understanding the pharmacokinetics, metabolism, and potential toxicity of Sanguinarine.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for bioanalysis due to its high sensitivity, specificity, and throughput.[3] This application note presents a detailed protocol for a validated LC-MS/MS method for the determination of DHSA in biological matrices, providing researchers with a reliable tool for their studies.
Experimental Protocols
Sample Preparation
The selection of an appropriate sample preparation method is critical to remove interferences and concentrate the analyte of interest.[4][5] Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective, with protein precipitation being a simpler but potentially less clean alternative.
Protocol: Liquid-Liquid Extraction (LLE)
-
To 100 µL of the biological matrix sample (e.g., plasma, tissue homogenate), add 25 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled DHSA or a structural analog).
-
Add 50 µL of 1 M ammonium hydroxide to basify the sample.
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of isopropanol and ethyl acetate).
-
Vortex the mixture for 10 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[6]
-
Reconstitute the dried residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
Protocol: Solid-Phase Extraction (SPE)
-
Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of the biological sample, add 25 µL of the IS working solution.
-
Dilute the sample with 500 µL of 2% formic acid in water.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
A triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this analysis.[7][8]
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple-quadrupole with ESI source |
| Ionization Mode | Positive Ion |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 334.1 | 319.1 | 150 | 25 |
| This compound (Quantifier) | 334.1 | 304.1 | 150 | 35 |
| Internal Standard | - | - | - | - |
Quantitative Data Summary
The method was validated according to regulatory guidelines to ensure its reliability for bioanalysis.[9]
Table 4: Summary of Validation Parameters
| Parameter | Result |
| Linearity Range | 0.2 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Intra-day Precision (%RSD) | < 5.0%[7][8] |
| Inter-day Precision (%RSD) | < 5.0%[7][8] |
| Accuracy (%RE) | Within ±12.0%[7][8] |
| Recovery | > 85%[7][8] |
| Matrix Effect | Minimal, compensated by internal standard |
| Stability (Freeze-thaw, short-term, long-term) | Stable under typical laboratory conditions |
Visualizations
Caption: Experimental workflow for DHSA quantification.
Caption: Metabolic pathway of Sanguinarine to DHSA.
References
- 1. A liquid chromatographic-mass spectrometric evidence of this compound as a first metabolite of sanguinarine transformation in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. opentrons.com [opentrons.com]
- 5. mdpi.com [mdpi.com]
- 6. organomation.com [organomation.com]
- 7. Simultaneous quantitative determination of sanguinarine, chelerythrine, this compound and dihydrochelerythrine in chicken by HPLC-MS/MS method and its applications to drug residue and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Dihydrosanguinarine: Application Notes on Stability and Solubility in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability and solubility of dihydrosanguinarine in dimethyl sulfoxide (DMSO), a common solvent used for compound storage and in vitro assays. Understanding these properties is critical for ensuring the integrity and reproducibility of experimental results.
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₅NO₄ | [1] |
| Molecular Weight | 333.34 g/mol | [1] |
| Appearance | Off-white to light yellow powder | [2] |
| CAS Number | 3606-45-9 | [1] |
Solubility in DMSO
This compound is soluble in DMSO.[3][4] Published data on its solubility are summarized below. It is important to note that solubility can be affected by factors such as the purity of the compound, the water content of the DMSO, and the temperature.
| Reported Solubility | Molar Concentration (approx.) | Notes |
| 5.2 mg/mL | 15.6 mM | Requires sonication and warming. |
| 10 mM | 10 mM | No specific conditions mentioned.[2] |
| 12.5 mg/mL | 37.5 mM | Requires sonication and warming to 60°C. |
| 33 mg/mL | 99.0 mM | Moisture-absorbing DMSO reduces solubility. |
General Recommendation: For preparing stock solutions, it is advisable to start with a lower concentration and gradually increase it, using sonication and gentle warming (e.g., 37°C) to aid dissolution.[5] Always use anhydrous, high-purity DMSO to minimize variability.[6]
Stability in DMSO
While specific long-term stability data for this compound in DMSO is not extensively published, general principles for small molecule stability in DMSO should be followed. The primary factors affecting the stability of compounds in DMSO are water content, temperature, and freeze-thaw cycles.[7][8]
Key Considerations for Stability:
-
Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate the degradation of susceptible compounds.[7][8] It is crucial to use anhydrous DMSO and to minimize the exposure of stock solutions to air.
-
Temperature: For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C.[5] Accelerated stability studies can be performed at higher temperatures (e.g., 40°C) to predict long-term stability.[7]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to compound degradation. It is best practice to aliquot stock solutions into single-use volumes to avoid this.[5] Studies have shown that for many compounds, no significant loss was observed after 11 freeze-thaw cycles.[7]
Experimental Protocols
Protocol for Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity)
-
Sterile, amber glass or polypropylene vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Equilibration: Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature to prevent moisture condensation.
-
Weighing: Accurately weigh the required amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 3.33 mg of this compound (Molecular Weight = 333.34 g/mol ).
-
Dissolving: Transfer the weighed powder into a sterile vial. Add the calculated volume of anhydrous DMSO.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. A clear, pale-yellow solution should be obtained.
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve with vortexing, briefly sonicate the vial in a water bath or gently warm it to 37°C.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method for evaluating the stability of this compound in DMSO over time using High-Performance Liquid Chromatography (HPLC). A stability-indicating method should be able to separate the parent compound from any potential degradation products.[9][10]
Equipment and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
This compound DMSO stock solution (e.g., 10 mM)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
-
Incubator or oven
-
Freezer (-20°C or -80°C)
Procedure:
-
Preparation of Stability Samples:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 1 mM).
-
Aliquot the solution into multiple vials for analysis at different time points and storage conditions (e.g., room temperature, 4°C, -20°C, and an accelerated condition of 40°C).
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, dilute a sample of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system and record the chromatogram.
-
The peak area of the this compound peak at time zero will serve as the baseline (100% purity).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve a sample vial from each storage condition.
-
Allow the sample to thaw and equilibrate to room temperature.
-
Prepare the sample for HPLC analysis as in step 2.
-
Analyze the sample by HPLC and record the chromatogram.
-
-
Data Analysis:
-
For each time point, calculate the percentage of this compound remaining by comparing the peak area to the time-zero peak area.
-
Remaining this compound (%) = (Peak Area at Time X / Peak Area at Time Zero) * 100
-
Monitor the appearance of any new peaks in the chromatogram, which may indicate degradation products.
-
Signaling Pathways
This compound has been shown to modulate several signaling pathways, contributing to its anticancer and anti-inflammatory effects.
Caption: Signaling pathways modulated by this compound.
Description of Signaling Pathways:
-
Anti-inflammatory Effects: this compound has been shown to inhibit the phosphorylation of ERK1/2 and p38 MAP kinases, which are key components of inflammatory signaling pathways.[1] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and interleukin-6 (IL-6).
-
Anticancer Effects: In cancer cells, this compound can induce apoptosis through the intrinsic pathway.[11] It causes dissipation of the mitochondrial membrane potential, leading to the activation of caspase-9 and subsequently caspase-3, culminating in programmed cell death.[11]
-
Immune Modulation: this compound activates the Aryl Hydrocarbon Receptor (AhR) pathway, which in turn regulates tryptophan metabolism.[3] This modulation leads to an increase in anti-inflammatory cytokines (IL-10, IL-22) and a decrease in pro-inflammatory cytokines (IL-1β, IL-6), thereby enhancing intestinal immune function.[3]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound precipitation upon dilution in aqueous media | This compound is less soluble in aqueous solutions than in DMSO. | Perform a stepwise dilution: first, dilute the DMSO stock into a small volume of serum-containing medium, then add this to the final culture volume. Ensure rapid mixing. |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Always use freshly thawed aliquots and avoid repeated freeze-thaw cycles. Protect stock solutions from light. For long-term studies, consider preparing fresh stock solutions periodically. |
| Low cell viability after treatment | The final DMSO concentration in the cell culture is too high, causing cytotoxicity. | Ensure the final DMSO concentration in your experiment is below 0.5%, and ideally below 0.1%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments. |
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enhances tryptophan metabolism and intestinal immune function via AhR pathway activation in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The anti-inflammatory effects of sanguinarine and its modulation of inflammatory mediators from peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Cytotoxic activity of sanguinarine and this compound in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydrosanguinarine in Cell Culture Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrosanguinarine, a benzophenanthridine alkaloid, is a metabolite of the more extensively studied compound, sanguinarine. Emerging research has highlighted its potential as a cytotoxic agent that can induce programmed cell death, or apoptosis, in cancer cell lines. Understanding the methodology to effectively utilize and analyze the apoptotic effects of this compound is crucial for its evaluation as a potential therapeutic agent. These application notes provide a comprehensive overview of the signaling pathways implicated in this compound-induced apoptosis and offer detailed protocols for key experimental assays.
Mechanism of Action: this compound-Induced Apoptosis
This compound has been shown to induce apoptosis primarily through the intrinsic (mitochondrial) pathway.[1] This process is characterized by a series of molecular events that include the dissipation of the mitochondrial membrane potential and the subsequent activation of a caspase cascade. While research specifically on this compound is ongoing, studies on the closely related sanguinarine suggest the involvement of reactive oxygen species (ROS) generation and the modulation of Bcl-2 family proteins.
The cytotoxic effects of this compound appear to be concentration-dependent. In human promyelocytic leukemia HL-60 cells, concentrations of 10 µM and higher have been observed to induce apoptosis, whereas lower concentrations starting from 5 µM tend to cause necrosis.[1]
Data Presentation: Quantitative Analysis of this compound-Induced Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxic effects of this compound. It is important to note that research in this area is still developing, and data across a wide range of cell lines is not yet available.
| Cell Line | Compound | Concentration (µM) | Incubation Time (hours) | Effect | Reference |
| HL-60 | This compound | 20 | 24 | 48% decrease in cell viability | [1] |
| HL-60 | This compound | ≥10 | Not Specified | Induction of apoptosis | [1] |
| HL-60 | This compound | ≥5 | Not Specified | Induction of necrosis | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound-induced apoptosis are provided below.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound
-
Target cancer cell line (e.g., HL-60)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound (e.g., 10 µM and 20 µM for HL-60 cells) for 24 hours.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Measurement of Caspase-3 and Caspase-9 Activity
This assay quantifies the activity of key executioner (caspase-3) and initiator (caspase-9) caspases.
Materials:
-
This compound-treated and control cells
-
Caspase-3 and Caspase-9 Activity Assay Kits (colorimetric or fluorometric)
-
Cell lysis buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions.
-
Determine the protein concentration of each lysate.
-
Add equal amounts of protein from each sample to the wells of a 96-well plate.
-
Add the caspase-3 (DEVD-pNA) or caspase-9 (LEHD-pNA) substrate to the respective wells.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the fold-increase in caspase activity relative to the untreated control.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
This compound-treated and control cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
Determine protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify protein expression levels relative to a loading control (e.g., β-actin).
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Intrinsic pathway of this compound-induced apoptosis.
Experimental Workflow: Annexin V/PI Flow Cytometry
Caption: Workflow for Annexin V/PI apoptosis detection.
References
Application Notes and Protocols for Dihydrosanguinarine Administration in Broiler Chickens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dietary administration of dihydrosanguinarine (DHSA) to broiler chickens, based on recent scientific findings. The information presented is intended to guide researchers in designing and executing studies to evaluate the effects of DHSA on broiler performance, intestinal health, and immune function.
Introduction
This compound is the primary and more bioavailable metabolite of sanguinarine, a benzophenanthridine alkaloid derived from plants such as Macleaya cordata.[1] Recent research indicates that DHSA plays a significant role in enhancing growth performance and modulating the intestinal immune system in broiler chickens.[1][2] The proposed mechanism of action involves the activation of the Aryl Hydrocarbon Receptor (AhR) pathway, which in turn influences tryptophan metabolism and gut microbiota composition, leading to improved intestinal health and immunity.[1][2] Notably, DHSA has demonstrated a more pronounced effect on enhancing immune function compared to its parent compound, sanguinarine.[1][2]
Quantitative Data Summary
The following tables summarize the key performance and intestinal health parameters from a comparative study evaluating the effects of dietary supplementation with sanguinarine (SAN) and this compound (DHSA) in broiler chickens over a 42-day period.
Table 1: Effects of this compound on Broiler Growth Performance (Days 1-42)
| Treatment Group | Average Daily Gain ( g/day ) | Average Daily Feed Intake ( g/day ) | Feed Conversion Ratio (FCR) |
| Control | 60.31 ± 1.25 | 102.55 ± 2.13 | 1.70 ± 0.04 |
| Sanguinarine (SAN) | 63.45 ± 1.10 | 103.88 ± 1.80 | 1.64 ± 0.03 |
| This compound (DHSA) | 64.12 ± 1.32 | 104.21 ± 2.18 | 1.62 ± 0.03 |
Data are presented as mean ± standard error.
Table 2: Effects of this compound on Ileal Morphology (Day 42)
| Treatment Group | Villus Height (μm) | Crypt Depth (μm) | Villus Height to Crypt Depth Ratio (V/C) |
| Control | 385.4 ± 15.2 | 230.1 ± 8.9 | 1.67 ± 0.07 |
| Sanguinarine (SAN) | 452.1 ± 18.5 | 215.7 ± 7.5 | 2.10 ± 0.09 |
| This compound (DHSA) | 478.3 ± 20.1 | 208.4 ± 8.2 | 2.29 ± 0.11 |
Data are presented as mean ± standard error.
Table 3: Effects of this compound on Ileal Tight Junction Protein mRNA Expression (Day 42)
| Treatment Group | ZO-1 (relative expression) | Occludin (relative expression) | Claudin-1 (relative expression) |
| Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| Sanguinarine (SAN) | 1.58 ± 0.19 | 1.45 ± 0.17 | 1.62 ± 0.20 |
| This compound (DHSA) | 1.89 ± 0.21 | 1.68 ± 0.18 | 1.95 ± 0.23 |
Data are presented as mean ± standard error. Expression levels are relative to the control group.
Experimental Protocols
This section details the methodology for administering this compound to broiler chickens as a dietary supplement.
Materials and Reagents
-
This compound (DHSA), purity ≥98%
-
Basal broiler diet (corn-soybean meal based, formulated to meet or exceed NRC requirements)
-
Micro-scale for precise weighing
-
Feed mixer
Animal Model
-
Species: Broiler chickens (Gallus gallus domesticus)
-
Breed: Arbor Acres or similar commercial strain
-
Age: Day-old chicks
-
Health Status: Healthy, from a reputable hatchery
-
Housing: Raised in floor pens with clean litter, under controlled temperature and lighting conditions typical for commercial broiler production.
Experimental Design
-
Acclimation: Upon arrival, provide chicks with ad libitum access to water and a standard basal diet for a 7-day acclimation period.
-
Treatment Groups:
-
Control Group: Fed the basal diet.
-
DHSA Group: Fed the basal diet supplemented with 0.225 mg/kg of this compound.
-
(Optional) SAN Group: Fed the basal diet supplemented with 0.225 mg/kg of sanguinarine for comparative analysis.
-
-
Randomization: Randomly allocate birds to treatment groups, ensuring an equal distribution of body weights.
-
Replicates: Use multiple replicate pens per treatment group to ensure statistical power (e.g., 8 replicates of 10 birds each).
-
Duration: The experimental period is typically 42 days.
Diet Preparation and Administration
-
DHSA Premix Preparation: Accurately weigh the required amount of DHSA for a specific batch of feed. To ensure homogenous mixing, first create a premix by blending the DHSA with a small amount of the basal diet (e.g., 1 kg).
-
Final Feed Mixing: Add the premix to the total amount of basal diet for that treatment group and mix thoroughly using a feed mixer until a uniform distribution is achieved.
-
Administration: Provide the respective experimental diets to each group ad libitum from day 8 to day 42. Ensure a constant supply of fresh feed and water.
Data Collection and Analysis
-
Growth Performance:
-
Record the body weight of individual birds at the beginning and end of the trial (and weekly, if desired).
-
Measure and record feed intake per pen weekly.
-
Calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR).
-
-
Sample Collection (Day 42):
-
At the end of the trial, select a subset of birds from each pen for sample collection.
-
Collect blood samples for serum analysis of immune parameters (e.g., immunoglobulins, cytokines).
-
Euthanize the selected birds and collect intestinal tissue samples (e.g., mid-ileum) for morphological and gene expression analysis.
-
-
Intestinal Morphology:
-
Fix ileal tissue samples in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Measure villus height and crypt depth using light microscopy and imaging software.
-
-
Gene Expression Analysis:
-
Isolate total RNA from ileal tissue samples.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative mRNA expression of target genes (e.g., tight junction proteins, cytokines) using quantitative real-time PCR (qPCR).
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods, such as ANOVA followed by a post-hoc test (e.g., Tukey's test), to determine significant differences between treatment groups. A p-value of <0.05 is typically considered statistically significant.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound administration.
Signaling Pathway
Caption: DHSA-mediated AhR pathway activation in broiler intestines.
References
Application Notes: Dihydrosanguinarine as a Standard for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrosanguinarine is a benzophenanthridine alkaloid and a primary metabolite of sanguinarine.[1] Its accurate quantification in various matrices is crucial for pharmacokinetic studies, drug metabolism research, and as a quality control marker for herbal products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the precise determination of this compound. This document provides detailed application notes and protocols for the use of this compound as a standard in HPLC analysis.
Chemical and Physical Properties
A solid understanding of the physicochemical properties of this compound is essential for its proper handling and use as an analytical standard.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₅NO₄ | --INVALID-LINK-- |
| Molecular Weight | 333.34 g/mol | --INVALID-LINK-- |
| Melting Point | 190-191 °C | ChemicalBook |
| Appearance | Solid (form may vary) | General Knowledge |
| Storage Temperature | -20°C | ChemicalBook |
HPLC Method Parameters for this compound Analysis
This section outlines a validated HPLC-MS/MS method for the quantitative analysis of this compound.
| Parameter | Specification |
| Chromatographic System | HPLC coupled with a triple-quadrupole mass spectrometer |
| Column | C18 Column |
| Mobile Phase | Acetonitrile and 1% HCl-methanol solution[2] |
| Detection | Electrospray Ionization (ESI), Positive Mode[2] |
| Quantification Mode | Multiple Reaction Monitoring (MRM)[2] |
Quantitative Data and Method Validation
The following table summarizes the performance characteristics of a validated HPLC-MS/MS method for the quantification of this compound in a biological matrix (chicken tissue).[2][3]
| Parameter | Result |
| Linearity Range | 0.2 - 100.0 ng/g[2][3] |
| Recovery | > 85%[2][3] |
| Intra-day Precision (RSD) | < 5.0%[2][3] |
| Inter-day Precision (RSD) | < 5.0%[2][3] |
| Relative Error | Within 12.0%[2][3] |
Experimental Protocols
Preparation of this compound Standard Stock Solution
Materials:
-
This compound reference standard
-
Methanol or Ethanol (HPLC grade)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Amber glass vials
Protocol:
-
Accurately weigh a precise amount of this compound reference standard using an analytical balance.
-
Dissolve the weighed standard in a small volume of HPLC-grade methanol or ethanol in a Class A volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Bring the solution to the final volume with the same solvent.
-
Mix the solution thoroughly.
-
Transfer aliquots of the stock solution into amber glass vials for storage.
Preparation of Calibration Standards
Protocol:
-
Perform serial dilutions of the this compound Standard Stock Solution using the mobile phase as the diluent.
-
Prepare a series of at least five calibration standards to cover the desired concentration range (e.g., 0.2, 1, 5, 20, 100 ng/mL).
-
Transfer each calibration standard to a labeled autosampler vial.
Sample Preparation (from Biological Matrix)
Protocol:
-
Homogenize the tissue sample.
-
Extract the analytes using acetonitrile followed by a 1% HCl-methanol solution.[2]
-
Centrifuge the sample to pellet any solid material.
-
Collect the supernatant for analysis.
-
It may be necessary to evaporate the solvent and reconstitute the residue in the mobile phase.
HPLC Analysis Workflow
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared calibration standards in order of increasing concentration.
-
Inject the prepared samples.
-
Inject a quality control (QC) sample at regular intervals to monitor system performance.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Storage and Stability
Proper storage of the this compound standard is critical to maintain its integrity and ensure accurate analytical results.
-
Solid Standard: Store the solid this compound reference standard at -20°C in a tightly sealed container, protected from light.
-
Stock Solution: Store the stock solution at -20°C in amber glass vials to prevent photodegradation. Under these conditions, the solution is expected to be stable for several weeks. It is recommended to prepare fresh working solutions daily.
Visualizations
Metabolic Pathway of Sanguinarine to this compound
The following diagram illustrates the metabolic conversion of sanguinarine to its primary metabolite, this compound.
Caption: Metabolic conversion of sanguinarine.
Experimental Workflow for HPLC Analysis
This diagram outlines the general workflow for using this compound as a standard for HPLC quantification.
Caption: HPLC analysis workflow.
References
- 1. mastelf.com [mastelf.com]
- 2. Simultaneous quantitative determination of sanguinarine, chelerythrine, this compound and dihydrochelerythrine in chicken by HPLC-MS/MS method and its applications to drug residue and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay Using Dihydrosanguinarine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrosanguinarine (DHS), a metabolite of the benzophenanthridine alkaloid sanguinarine, has demonstrated a range of biological activities, including anti-inflammatory properties.[1] This document provides detailed application notes and protocols for assessing the anti-inflammatory effects of this compound in vitro using the RAW 264.7 murine macrophage cell line. Lipopolysaccharide (LPS)-stimulated RAW 264.7 cells are a widely accepted model for studying inflammation, as they produce a variety of pro-inflammatory mediators upon activation.[1][2] The protocols outlined below detail methods for evaluating the impact of this compound on the production of nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), and the activation of key inflammatory signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols. These values are representative and may vary based on experimental conditions.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | IC₅₀ (µM) |
| Control | - | < 1 | - |
| LPS (1 µg/mL) | - | 100 | - |
| This compound + LPS | 1 | 85 ± 5.2 | ~2.5 |
| 2.5 | 52 ± 4.1 | ||
| 5 | 28 ± 3.5 | ||
| 10 | 15 ± 2.8 | ||
| Positive Control (e.g., L-NMMA) + LPS | 100 | 25 ± 3.0 | - |
IC₅₀ value is estimated based on compounds with similar mechanisms.[3]
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | < 20 | < 15 | < 10 |
| LPS (1 µg/mL) | - | 1500 ± 120 | 2500 ± 200 | 300 ± 25 |
| This compound + LPS | 5 | 850 ± 70 | 1400 ± 110 | 180 ± 15 |
| 10 | 400 ± 35 | 700 ± 60 | 90 ± 8 | |
| Positive Control (Dexamethasone) + LPS | 1 | 350 ± 30 | 600 ± 50 | 75 ± 6 |
Table 3: Effect of this compound on the Expression of Pro-inflammatory Enzymes and Signaling Proteins in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | iNOS (relative expression) | COX-2 (relative expression) | p-p38 (relative expression) | p-ERK1/2 (relative expression) | Nuclear p65 (relative expression) |
| Control | - | < 0.1 | < 0.1 | < 0.1 | < 0.1 | < 0.1 |
| LPS (1 µg/mL) | - | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound + LPS | 5 | 0.6 ± 0.05 | 0.55 ± 0.04 | 0.65 ± 0.06 | 0.6 ± 0.05 | 0.5 ± 0.04 |
| 10 | 0.2 ± 0.02 | 0.25 ± 0.03 | 0.3 ± 0.03 | 0.28 ± 0.03 | 0.2 ± 0.02 | |
| Positive Control (Specific Inhibitor) + LPS | 10 | 0.3 ± 0.03 | 0.35 ± 0.04 | 0.25 ± 0.02 | 0.3 ± 0.03 | 0.25 ± 0.02 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1.5 x 10⁵ cells/mL and allow them to adhere for 24 hours.[1]
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration ≤ 0.1%) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).
-
Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentrations of this compound before proceeding with anti-inflammatory assays.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound for 24 hours.[1]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[1]
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Standard: Sodium nitrite (0-100 µM).
-
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well of the treated 96-well plate.[1]
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.[4]
-
-
Calculation: Calculate the nitrite concentration based on the sodium nitrite standard curve.
Pro-inflammatory Cytokine Assays (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Procedure:
-
Collect cell culture supernatants after treatment.
-
Perform the ELISA for each cytokine using commercially available kits according to the manufacturer's instructions.[5][6]
-
Briefly, the wells of a 96-well plate are coated with a capture antibody specific for the cytokine of interest.
-
Supernatants and standards are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, and the resulting color change is measured at the appropriate wavelength (e.g., 450 nm).[7]
-
-
Calculation: Determine the cytokine concentrations from the respective standard curves.
Western Blot Analysis for Signaling Pathways
This technique is used to determine the effect of this compound on the expression of key inflammatory proteins (iNOS, COX-2) and the phosphorylation status of proteins in the MAPK (p38, ERK1/2) and NF-κB (p65) signaling pathways.
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p38, p38, p-ERK1/2, ERK1/2, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software.
-
Visualizations
References
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dioscoreanone suppresses LPS-induced nitric oxide production and inflammatory cytokine expression in RAW 264.7 macrophages by NF-κB and ERK1/2 signaling transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fn-test.com [fn-test.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Reconstitution of Dihydrosanguinarine Synthesis Pathway in Yeast: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the heterologous biosynthesis of dihydrosanguinarine in Saccharomyces cerevisiae. The information compiled herein is based on established research demonstrating the successful reconstitution of the multi-gene plant-based pathway in a yeast chassis, offering a promising alternative to traditional plant extraction for this valuable benzylisoquinoline alkaloid.
Introduction
This compound is a key intermediate in the biosynthesis of sanguinarine, a benzophenanthridine alkaloid with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The production of these complex molecules in a microbial host like Saccharomyces cerevisiae presents a scalable and sustainable platform for drug discovery and development. This is achieved by introducing the necessary biosynthetic genes from plants into the yeast, thereby engineering a microbial cell factory. A significant breakthrough in this field was the reconstitution of a 10-gene pathway from plants into yeast to produce this compound.[1] Subsequent research has focused on optimizing this pathway to achieve significantly higher titers.
Data Presentation
The following table summarizes the quantitative data on this compound production in engineered S. cerevisiae from fed-batch fermentation, showcasing the potential of this expression system.
| Product | Titer (mg/L) | Yield (mg/g sucrose) | Fermentation Scale | Reference |
| This compound and Sanguinarine | 635 | Not Reported | Fed-batch Fermentation | [2] |
| (S)-Reticuline (precursor) | 4800 | 24 | Fed-batch Fermentation | [2][3] |
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathway from (S)-Reticuline
The following diagram illustrates the heterologous pathway for the conversion of the precursor (S)-Reticuline to this compound, which has been successfully expressed in S. cerevisiae.
Caption: Heterologous biosynthetic pathway for this compound production.
Experimental Workflow for Yeast Engineering and Production
This diagram outlines the general workflow from gene synthesis to the analysis of this compound production in engineered yeast.
Caption: General experimental workflow for engineered yeast production.
Experimental Protocols
Protocol 1: Yeast Transformation for Multi-Gene Pathway Expression
This protocol is based on the lithium acetate (LiOAc)/single-stranded carrier DNA (ssDNA)/polyethylene glycol (PEG) method, which is widely used for S. cerevisiae.
Materials:
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Selective medium (e.g., Synthetic Complete drop-out medium lacking specific nutrients for plasmid selection)
-
1 M Lithium Acetate (LiOAc), filter-sterilized
-
50% (w/v) Polyethylene Glycol (PEG) 3350, filter-sterilized
-
Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL
-
Plasmids containing the biosynthetic genes
-
Sterile water
-
S. cerevisiae strain (e.g., CEN.PK)
Procedure:
-
Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking (200-250 rpm).
-
The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2.
-
Incubate at 30°C with shaking until the OD600 reaches 0.6-0.8 (log phase).
-
Harvest the cells by centrifugation at 3000 x g for 5 minutes.
-
Wash the cell pellet with 25 mL of sterile water and centrifuge again.
-
Resuspend the pellet in 1 mL of 100 mM LiOAc and transfer to a microfuge tube.
-
Centrifuge for 30 seconds at 13,000 x g and discard the supernatant.
-
Prepare the transformation mix for each transformation:
-
240 µL of 50% PEG
-
36 µL of 1 M LiOAc
-
10 µL of 10 mg/mL ssDNA (boil for 5 minutes and immediately chill on ice before use)
-
1-5 µg of plasmid DNA
-
Make up to a final volume of 360 µL with sterile water.
-
-
Add the transformation mix to the yeast pellet and resuspend by vortexing.
-
Incubate at 42°C for 40-45 minutes (heat shock).
-
Pellet the cells by centrifugation at 13,000 x g for 30 seconds and remove the supernatant.
-
Resuspend the cell pellet in 200-500 µL of sterile water.
-
Plate the cell suspension onto selective agar plates.
-
Incubate the plates at 30°C for 2-4 days until colonies appear.
Protocol 2: Yeast Cultivation for this compound Production
This protocol describes a general procedure for cultivating engineered yeast strains for the production of this compound. Optimization of media components and fermentation conditions may be required for specific strains.
Materials:
-
YPD or synthetic defined (SD) medium with appropriate selection markers.
-
For fed-batch fermentation, a defined minimal medium with a feeding solution containing a concentrated carbon source (e.g., glucose or sucrose) is required.
-
Precursor feed (e.g., (S)-reticuline, if not produced de novo).
Procedure:
-
Seed Culture: Inoculate a single colony of the engineered yeast strain into 10 mL of appropriate liquid medium. Grow overnight at 30°C with shaking (200-250 rpm).
-
Main Culture (Batch): Inoculate a larger volume of production medium (e.g., 1 L in a 2.5 L baffled flask) with the seed culture to an initial OD600 of 0.1-0.2.
-
Cultivation: Grow at 30°C with vigorous shaking (200-250 rpm) for 72-96 hours. If using an inducible promoter system, add the inducing agent at the appropriate cell density (e.g., mid-log phase).
-
Fed-Batch Fermentation (for higher titers):
-
Perform an initial batch phase in a bioreactor until the initial carbon source is depleted.
-
Initiate a feeding strategy (e.g., exponential or pulsed feeding) with a concentrated sugar solution to maintain a low but non-limiting carbon concentration.
-
Monitor and control pH, dissolved oxygen, and temperature throughout the fermentation.
-
-
Sampling: Collect samples periodically to measure cell density (OD600) and for metabolite analysis.
Protocol 3: Extraction of this compound from Yeast Culture
This protocol outlines a method for extracting this compound and other alkaloids from the yeast culture for subsequent analysis.
Materials:
-
Yeast culture broth
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Harvest 10-50 mL of yeast culture by centrifugation at 4000 x g for 10 minutes.
-
Separate the supernatant and the cell pellet. Alkaloids may be present in both fractions.
-
Extraction from Supernatant:
-
Adjust the pH of the supernatant to 9-10 with a base (e.g., ammonium hydroxide).
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate.
-
Vortex vigorously for 1-2 minutes and then separate the phases by centrifugation.
-
Collect the organic (upper) phase. Repeat the extraction 2-3 times.
-
Pool the organic phases.
-
-
Extraction from Cell Pellet (optional, if intracellular accumulation is significant):
-
Resuspend the cell pellet in a suitable lysis buffer or perform mechanical disruption (e.g., bead beating).
-
Follow the liquid-liquid extraction procedure as described for the supernatant.
-
-
Drying and Concentration:
-
Dry the pooled organic extracts over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator or under a stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for LC-MS/MS analysis.
Protocol 4: Quantification of this compound by HPLC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the analytes, followed by a wash and re-equilibration step. The exact gradient should be optimized for the specific column and analytes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard.
-
Example transition (to be optimized): The precursor ion will be the [M+H]+ of this compound. Product ions will be characteristic fragments.
-
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the reconstitution solvent.
-
Sample Analysis: Inject the reconstituted samples and the standard solutions into the HPLC-MS/MS system.
-
Quantification: Generate a standard curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.
Concluding Remarks
The reconstitution of the this compound biosynthetic pathway in Saccharomyces cerevisiae represents a significant advancement in the field of synthetic biology and metabolic engineering. The protocols and data presented here provide a comprehensive guide for researchers and professionals aiming to leverage this powerful platform for the production of valuable plant-derived alkaloids. Further optimization of the yeast chassis, pathway gene expression, and fermentation processes will continue to enhance the titers and yields, paving the way for industrial-scale production.
References
Application Notes and Protocols for Dihydrosanguinarine Photoactivation in Photodynamic Antimicrobial Chemotherapy (PACT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic Antimicrobial Chemotherapy (PACT) presents a promising alternative to conventional antibiotics in combating microbial infections, particularly those caused by antibiotic-resistant strains. This approach utilizes a non-toxic photosensitizer that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that are cytotoxic to microbial cells.[1][2] Sanguinarine (SAN), a benzophenanthridine alkaloid, has demonstrated significant antimicrobial properties.[3][4] However, its direct application can be associated with cytotoxicity. Dihydrosanguinarine (DHS), a reduced and less toxic precursor of sanguinarine, can be employed as a pro-photosensitizer.[5][6] Upon photoactivation, DHS is converted to the active sanguinarine, offering a targeted approach to antimicrobial therapy with potentially reduced side effects.[5]
These application notes provide a comprehensive overview and detailed protocols for the photoactivation of this compound to sanguinarine for PACT applications.
Principle of this compound Photoactivation
This compound (DHS) is a stable precursor that can be photo-oxidized to sanguinarine (SAN) in the presence of light and molecular oxygen. This process is believed to be mediated by singlet oxygen (¹O₂), a highly reactive form of oxygen.[5] Once formed, sanguinarine acts as a photosensitizer, absorbing light and generating further ROS, including singlet oxygen and other free radicals.[7][8] These ROS can indiscriminately damage essential microbial cellular components, including lipids, proteins, and nucleic acids, leading to cell death.[9][10] This multi-targeted mechanism of action makes the development of microbial resistance to PACT highly unlikely.
Quantitative Data
The following tables summarize key quantitative parameters for this compound and sanguinarine relevant to PACT.
Table 1: Photophysical and Photochemical Properties
| Parameter | This compound (DHS) | Sanguinarine (SAN) | Reference(s) |
| Maximum Absorption (λmax) | 327 nm | 475 nm | [11] |
| Maximum Emission (λem) | 446 nm | 590 nm | [11] |
| Singlet Oxygen Quantum Yield (ΦΔ) | Not Reported | 0.16 | [7] |
| Molar Extinction Coefficient (ε) | Not Reported | Not Reported |
Table 2: Antimicrobial Activity of Sanguinarine
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference(s) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 1.56 - 6.25 µg/mL | [3][4][12] |
| Staphylococcus aureus | 128 µg/mL | [13] |
| Various plaque bacteria | 1 - 32 µg/mL |
Experimental Protocols
Protocol 1: Photoactivation of this compound and Quantification of Sanguinarine
Objective: To induce the photo-conversion of DHS to SAN and quantify the resulting SAN concentration.
Materials:
-
This compound (DHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Light source (e.g., LED array or filtered lamp) with a suitable wavelength for DHS excitation (e.g., 320-340 nm).
-
Spectrophotometer or HPLC-MS/MS system
-
Quartz cuvettes or appropriate reaction vessels
Procedure:
-
Preparation of DHS Solution: Prepare a stock solution of DHS in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration in PBS. Ensure the final DMSO concentration is non-toxic to the microorganisms to be tested (typically <1%).
-
Light Exposure:
-
Transfer the DHS solution to a quartz cuvette or a multi-well plate.
-
Irradiate the solution with the light source. The light dose (J/cm²) should be carefully controlled and measured using a power meter.
-
Parameters to optimize include:
-
Wavelength: Centered around the absorption maximum of DHS (approx. 327 nm).
-
Light Dose (Fluence): The total energy delivered per unit area (J/cm²). This can be varied by changing the irradiation time or the power density (irradiance, W/cm²).
-
Irradiance: The power of the light source per unit area.
-
-
-
Quantification of Sanguinarine:
-
Spectrophotometry: Measure the absorbance spectrum of the irradiated solution. The appearance of the characteristic absorbance peak of SAN at approximately 475 nm indicates its formation. A calibration curve of known SAN concentrations can be used for quantification.
-
HPLC-MS/MS: For more precise quantification, use a validated HPLC-MS/MS method.[14] This allows for the separation and specific detection of both DHS and SAN.
-
Protocol 2: In Vitro Photodynamic Antimicrobial Chemotherapy (PACT) Assay
Objective: To evaluate the antimicrobial efficacy of photoactivated this compound against a target microorganism.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, MRSA)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound (DHS) solution (prepared as in Protocol 1)
-
Light source (as in Protocol 1)
-
96-well microtiter plates
-
Colony Forming Unit (CFU) counting supplies (agar plates, incubator)
-
Viability stains (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit)
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate the target microorganism in TSB and incubate overnight at 37°C.
-
Harvest the bacteria by centrifugation, wash with PBS, and resuspend in PBS to a final concentration of approximately 10⁶ CFU/mL.
-
-
PACT Treatment:
-
In a 96-well plate, mix the bacterial suspension with the DHS solution at various concentrations.
-
Include the following control groups:
-
Bacteria in PBS only (no treatment)
-
Bacteria with DHS in the dark (dark toxicity control)
-
Bacteria with light exposure only (phototoxicity of light control)
-
-
Incubate the plate in the dark for a predetermined period (e.g., 30-60 minutes) to allow for DHS uptake by the bacteria.
-
Expose the designated wells to the light source with a defined light dose.
-
-
Assessment of Antimicrobial Activity:
-
Colony Forming Unit (CFU) Assay:
-
After irradiation, perform serial dilutions of the bacterial suspensions from each well in PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL for each treatment group.
-
Calculate the log₁₀ reduction in CFU compared to the untreated control.
-
-
Viability Staining:
-
Use a viability staining kit according to the manufacturer's instructions.
-
Analyze the stained samples using fluorescence microscopy or a plate reader to differentiate between live and dead cells.
-
-
Visualizations
Diagram 1: Experimental Workflow for this compound PACT
Caption: Workflow for in vitro PACT using DHS.
Diagram 2: Photoactivation and Antimicrobial Mechanism```dot
References
- 1. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial responses to photo-oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Efficacy of Photodynamic Antimicrobial Chemotherapy with TONS504 Using Blue Light Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacteria viability assessment after photocatalytic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A liquid chromatographic-mass spectrometric evidence of this compound as a first metabolite of sanguinarine transformation in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobials Functioning through ROS-Mediated Mechanisms: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Light dosimetry model for photodynamic therapy treatment planning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous quantitative determination of sanguinarine, chelerythrine, this compound and dihydrochelerythrine in chicken by HPLC-MS/MS method and its applications to drug residue and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effect of Dihydrosanguinarine on Mitochondrial Membrane Potential
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydrosanguinarine, a metabolite of the benzophenanthridine alkaloid sanguinarine, is a compound of interest for its potential cytotoxic and anti-cancer properties. Like its parent compound, this compound has been shown to induce cell death through mechanisms that involve the mitochondria. A key event in the intrinsic pathway of apoptosis is the dissipation of the mitochondrial membrane potential (ΔΨm), which is crucial for maintaining mitochondrial function and cell survival. These application notes provide detailed protocols for measuring the effect of this compound on mitochondrial membrane potential, along with expected outcomes and data presentation guidelines.
Core Concepts
The mitochondrial membrane potential is an essential component of the proton-motive force used by mitochondria to produce ATP. A loss of ΔΨm is a hallmark of mitochondrial dysfunction and an early event in apoptosis. This dissipation of ΔΨm can be measured using cationic fluorescent dyes that accumulate in the mitochondria of healthy cells due to the negative potential across the inner mitochondrial membrane. In apoptotic or metabolically stressed cells, the collapse of ΔΨm prevents the accumulation of these dyes, leading to a measurable change in fluorescence.
Data Presentation
Quantitative data from experiments measuring the effect of this compound on mitochondrial membrane potential should be summarized in clearly structured tables for easy comparison.
Table 1: Dose-Response Effect of this compound on Cell Viability and Mitochondrial Membrane Potential (ΔΨm) in HL-60 Cells (24-hour treatment)
| This compound (µM) | Cell Viability (%) | % Cells with Low ΔΨm | Predominant Cell Death Type |
| 0 (Control) | 100 | ~5% | - |
| 5 | ~75% | Increased | Necrosis |
| 10 | ~60% | Significantly Increased | Apoptosis & Necrosis |
| 20 | 52%[1] | Markedly Increased | Apoptosis & Necrosis |
Table 2: Time-Course Effect of this compound (10 µM) on Mitochondrial Membrane Potential (ΔΨm)
| Time (hours) | % Cells with Low ΔΨm (Hypothetical) |
| 0 | ~5% |
| 1 | ~15% |
| 3 | ~35% |
| 6 | ~60% |
| 12 | ~75% |
| 24 | ~85% |
Note: The time-course data is hypothetical and serves as an example of how to present such data. Actual kinetics may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1 Dye
The JC-1 dye is a ratiometric fluorescent probe that can be used to assess mitochondrial health. In healthy cells with a high ΔΨm, JC-1 forms aggregates in the mitochondria that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.
Materials:
-
Human promyelocytic leukemia HL-60 cells (or other cell line of interest)
-
This compound (stock solution in DMSO)
-
JC-1 dye
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed HL-60 cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound (e.g., 0, 5, 10, 20 µM) to the respective wells. For a time-course experiment, treat cells with a single concentration (e.g., 10 µM) and incubate for different time points (e.g., 1, 3, 6, 12, 24 hours).
-
JC-1 Staining:
-
Prepare a 1X JC-1 staining solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 2 µM.
-
After the treatment period, centrifuge the plate at 400 x g for 5 minutes and carefully remove the supernatant.
-
Add 100 µL of the 1X JC-1 staining solution to each well.
-
Incubate the plate for 15-30 minutes at 37°C in the dark.
-
-
Washing: Centrifuge the plate at 400 x g for 5 minutes and remove the staining solution. Wash the cells twice with 100 µL of pre-warmed PBS.
-
Fluorescence Measurement:
-
Microplate Reader: Add 100 µL of PBS to each well. Measure fluorescence intensity for JC-1 aggregates (red) at Ex/Em = 560/595 nm and JC-1 monomers (green) at Ex/Em = 485/535 nm.
-
Flow Cytometry: Resuspend cells in 500 µL of PBS. Analyze the cells using a flow cytometer with excitation at 488 nm. Detect green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential. For flow cytometry data, quantify the percentage of cells with low ΔΨm (high green fluorescence).
Protocol 2: Assessment of Mitochondrial Membrane Potential using TMRM Dye
Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.
Materials:
-
Cell line of interest
-
This compound
-
TMRM (stock solution in DMSO)
-
Cell culture medium
-
PBS
-
Fluorescence microscope, microplate reader, or flow cytometer
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control for depolarization.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
TMRM Staining:
-
Prepare a TMRM working solution (20-200 nM) in pre-warmed cell culture medium. The optimal concentration should be determined empirically for the specific cell line.
-
After the treatment period, add the TMRM working solution to each well.
-
Incubate for 20-30 minutes at 37°C in the dark.
-
Positive Control: In a separate set of wells, treat cells with 10 µM FCCP for 10-15 minutes prior to or during TMRM staining to induce complete depolarization.
-
-
Washing (Optional but Recommended): Gently wash the cells once with pre-warmed PBS to reduce background fluorescence.
-
Fluorescence Measurement:
-
Microscopy: Image the cells using a fluorescence microscope with a TRITC/Rhodamine filter set (Ex/Em ~548/573 nm).
-
Microplate Reader: Measure fluorescence intensity at Ex/Em = 548/573 nm.
-
Flow Cytometry: Analyze cells using a flow cytometer with an appropriate laser and emission filter for TMRM.
-
-
Data Analysis: Quantify the mean fluorescence intensity of TMRM. A decrease in intensity in this compound-treated cells compared to the control indicates a loss of mitochondrial membrane potential.
Visualization of Pathways and Workflows
To facilitate understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
Discussion and Expected Outcomes
Treatment of cells with this compound is expected to induce a dose- and time-dependent decrease in mitochondrial membrane potential. This is a key event in the intrinsic apoptotic pathway. The dissipation of ΔΨm leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. This, in turn, activates the caspase cascade, with caspase-9 and caspase-3 being key executioners, ultimately leading to programmed cell death.[1]
It is important to note that at lower concentrations or shorter incubation times, this compound may primarily induce apoptosis, while at higher concentrations, it has been observed to cause necrosis.[1] Therefore, it is crucial to perform careful dose-response and time-course studies to characterize the specific effects of this compound in the chosen cell model. The provided protocols offer robust methods for quantifying changes in mitochondrial membrane potential, a critical parameter in assessing the mitochondrial-mediated effects of this compound.
References
Application Notes and Protocols for the Experimental Use of Dihydrosanguinarine in Leukemia HL-60 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrosanguinarine, a derivative of the benzophenanthridine alkaloid sanguinarine, has demonstrated cytotoxic effects against various cancer cell lines. In the context of leukemia, particularly in the human promyelocytic leukemia cell line HL-60, this compound induces cell death through a combination of apoptosis and necrosis, making it a compound of interest for further investigation in cancer therapy. These application notes provide a detailed overview of the experimental use of this compound in HL-60 cells, including its effects on cell viability, apoptosis, and cell cycle, along with comprehensive protocols for key experimental procedures.
Data Presentation
Quantitative Summary of this compound's Effects on HL-60 Cells
The following tables summarize the key quantitative data regarding the impact of this compound on HL-60 cells.
Table 1: Cytotoxicity of this compound on HL-60 Cells
| Concentration (µM) | Exposure Time (hours) | Cell Viability (%) | Method |
| 20 | 24 | 52 | MTT Assay[1] |
Table 2: Mode of Cell Death Induced by this compound in HL-60 Cells
| Concentration (µM) | Predominant Mode of Cell Death | Method |
| 5 | Necrosis | Annexin V/Propidium Iodide Staining[1] |
| ≥ 10 | Apoptosis | Annexin V/Propidium Iodide Staining[1] |
Table 3: Apoptotic Markers Induced by this compound in HL-60 Cells
| Marker | Observation | Implication |
| Mitochondrial Membrane Potential | Dissipation | Involvement of the intrinsic apoptotic pathway[1] |
| Caspase-9 Activity | Induction | Activation of the intrinsic apoptotic pathway[1] |
| Caspase-3 Activity | Induction | Execution phase of apoptosis[1] |
| Sub-G1 DNA Content | Appearance | DNA fragmentation characteristic of apoptosis[1] |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Signaling Pathway in HL-60 Cells
This compound primarily triggers the intrinsic pathway of apoptosis in HL-60 cells. This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane.
Experimental Workflow for Assessing this compound's Effects
A typical experimental workflow to evaluate the impact of this compound on HL-60 cells involves a series of assays to measure cytotoxicity, apoptosis, and cell cycle progression.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound against HL-60 cells.
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed HL-60 cells in a 96-well plate at a density of 1 x 105 cells/mL in 100 µL of complete RPMI-1640 medium per well.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 20 µM) to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HL-60 cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Culture and treat HL-60 cells with desired concentrations of this compound for the specified time.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the quadrants for analysis.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
HL-60 cells treated with this compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Culture and treat HL-60 cells with various concentrations of this compound.
-
Harvest approximately 1 x 106 cells by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise into 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel to properly resolve the G1, S, and G2/M peaks.
-
Analyze the resulting DNA content histograms using appropriate cell cycle analysis software to determine the percentage of cells in the sub-G1, G1, S, and G2/M phases.
Conclusion
This compound exhibits a dose-dependent cytotoxic effect on HL-60 leukemia cells, inducing necrosis at lower concentrations and apoptosis at higher concentrations. The apoptotic mechanism is mediated through the intrinsic pathway, characterized by mitochondrial dysfunction and caspase activation. The provided protocols offer standardized methods for researchers to further investigate the anti-leukemic properties of this compound and to elucidate its precise molecular mechanisms of action. Further studies are warranted to explore its potential as a therapeutic agent in leukemia treatment.
References
Techniques for Analyzing Dihydrosanguinarine in Cell Suspension Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrosanguinarine (DHSA) is a bioactive benzophenanthridine alkaloid and a direct biosynthetic precursor to the more widely studied sanguinarine (SA). Both compounds are of significant interest to the pharmaceutical and agrochemical industries due to their broad range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2] Plant cell suspension cultures offer a promising and sustainable platform for the production of these valuable secondary metabolites, circumventing challenges associated with traditional agricultural sourcing.[3][4][5]
This document provides detailed application notes and protocols for the extraction, separation, and quantification of this compound from plant cell suspension cultures. The methodologies described are compiled from various scientific studies and are intended to provide researchers with a comprehensive guide for establishing robust analytical workflows.
I. Experimental Protocols
A. Protocol 1: Extraction of this compound from Plant Cell Suspension Cultures
This protocol is a generalized procedure based on methods reported for Argemone mexicana and other plant cell cultures.
Materials:
-
Freeze-dried or fresh plant cell culture biomass
-
Methanol
-
Hydrochloric acid (HCl)
-
Liquid nitrogen
-
Centrifuge
-
Rotary evaporator
-
Filtration apparatus (e.g., filter paper or syringe filters)
Procedure:
-
Harvesting and Freezing: Harvest the cell suspension culture by filtration or centrifugation. Immediately freeze the collected cell biomass in liquid nitrogen to quench metabolic activity.
-
Lyophilization (Optional but Recommended): For accurate quantification based on dry weight, freeze-dry the cell biomass.
-
Extraction:
-
Grind the freeze-dried tissue to a fine powder.
-
To 100-150 mg of ground tissue, add an extraction solvent of HCl 0.5% in methanol (v/v).
-
Incubate the mixture at 45°C with gentle shaking for 2 hours.
-
-
Clarification:
-
Remove cell debris by filtration or centrifugation.
-
Collect the supernatant (the acidic extract).
-
-
Concentration:
-
Reduce the volume of the acidic extract to dryness using a rotary evaporator at low pressure.
-
-
Reconstitution:
-
Dissolve the dried residue in a known volume of methanol (e.g., 1 mL) for subsequent analysis.
-
B. Protocol 2: Thin-Layer Chromatography (TLC) for Qualitative Analysis
TLC is a rapid and cost-effective method for the initial qualitative assessment of this compound and sanguinarine in extracts.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing tank
-
Mobile phase: Benzene/Ethanol (9/1 by vol.)
-
Extracted sample (reconstituted in methanol)
-
Standards of this compound and sanguinarine
-
UV lamp (for visualization)
Procedure:
-
Spotting: Apply a small spot of the reconstituted extract and the standards onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing tank saturated with the mobile phase. Allow the solvent front to move up the plate.
-
Visualization: After development, dry the plate and visualize the separated spots under a UV lamp. Sanguinarine typically shows a characteristic red-orange fluorescence under long-wavelength UV light (365 nm). This compound can also be visualized, and its Rf value compared to a standard.
C. Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a widely used technique for the accurate quantification of this compound. The following is a general method that can be adapted based on available instrumentation and specific requirements.
Materials:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 analytical column
-
Mobile phase components (e.g., acetonitrile, water, ammonium formate buffer)
-
Filtered and degassed mobile phase
-
Syringe filters for sample preparation
-
This compound standard for calibration curve
Procedure:
-
Sample Preparation: Filter the reconstituted extract through a 0.45 µm syringe filter before injection.[6]
-
Chromatographic Conditions:
-
Column: A C18 column is commonly used for the separation of these alkaloids.[7]
-
Mobile Phase: A gradient elution is often employed. For instance, a ternary gradient system can be effective for separating dihydro-form alkaloids.[8] A simpler mobile phase could consist of acetonitrile and an ammonium formate buffer.[9]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: Monitor the elution at a suitable wavelength, for example, 280 nm.[6]
-
-
Quantification:
-
Prepare a series of this compound standards of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
D. Protocol 4: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for High-Sensitivity Quantification
For highly sensitive and specific quantification, especially in complex matrices, HPLC-MS/MS is the method of choice.[7][10]
Materials:
-
HPLC system coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]
-
C18 analytical column.[7]
-
Mobile phase components (as in HPLC protocol).
-
High-purity nitrogen gas for the MS source.
-
This compound standard.
Procedure:
-
Sample Preparation and HPLC Separation: Follow the same steps as for the HPLC protocol.
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification.[7] This involves monitoring a specific precursor ion to product ion transition for this compound.
-
Optimization: The ESI source parameters (e.g., capillary voltage, gas flow, temperature) and MS/MS parameters (e.g., collision energy) should be optimized by infusing a standard solution of this compound.
-
-
Quantification:
-
Generate a calibration curve using a standard series, similar to the HPLC method.
-
The high selectivity of MRM allows for accurate quantification even at very low concentrations.
-
II. Data Presentation
The following tables summarize quantitative data for this compound and sanguinarine from cell suspension cultures as reported in the literature.
Table 1: this compound and Sanguinarine Content in Argemone mexicana Cell Suspension Cultures.
| Time Point | This compound (nmol g DW⁻¹) | Sanguinarine (nmol g DW⁻¹) |
| Initial | ~0.7 | ~7 |
| 24h post-elicitation | 32 | 19 |
| 48h post-elicitation | Back to initial values | Similar to 24h |
| 72h post-elicitation | Similar to initial values | Similar to initial values |
DW = Dry Weight
Table 2: HPLC-MS/MS Method Validation Parameters for this compound. [7][10]
| Parameter | Value |
| Linearity Range | 0.2 - 100.0 ng/g |
| Recovery | > 85% |
| Intra-day Precision (RSD) | < 5.0% |
| Inter-day Precision (RSD) | < 5.0% |
| Relative Error | < 12.0% |
These values were reported for chicken tissue but provide a good reference for method performance.
Table 3: Sanguinarine Production in Various Papaveraceae Suspension Cultures. [11]
| Plant Species | Sanguinarine Content (µg/g Fresh Weight) |
| Papaver somniferum | 0.45 - 0.55 |
| Eschscholzia californica | 18.0 - 22.7 |
| Chelidonium majus | 20.5 - 26.3 |
| Macleaya cordata | 15.4 - 20.3 |
Note: this compound levels were not reported in this specific comparative study, but it highlights the variability in alkaloid production among different species.
III. Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. umb.herbalgram.org [umb.herbalgram.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Plant cell culture strategies for the production of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous quantitative determination of sanguinarine, chelerythrine, this compound and dihydrochelerythrine in chicken by HPLC-MS/MS method and its applications to drug residue and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [Comparison of sanguinarine production in suspension cultures of the Papaveraceae plants] - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulating Dihydrosanguinarine for In Vivo Efficacy and Safety Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrosanguinarine (DHSG), a biologically active benzophenanthridine alkaloid and a primary metabolite of sanguinarine, has garnered significant interest for its potential therapeutic applications. However, its poor aqueous solubility presents a substantial challenge for in vivo studies, impacting bioavailability and leading to variability in experimental outcomes. These application notes provide a comprehensive guide to formulating DHSG for oral administration in preclinical research, focusing on strategies to enhance its solubility and ensure consistent, reliable delivery. Detailed protocols for co-solvent, cyclodextrin-based, and lipid-based formulations are presented, along with methods for solubility determination and stability assessment. Additionally, this document includes a diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, a known molecular target of this compound.
Introduction to this compound
This compound is a natural alkaloid found in plants of the Papaveraceae family. It is also the main metabolite of sanguinarine.[1][2] DHSG has demonstrated a range of biological activities, including potential anti-inflammatory and immunomodulatory effects.[2][3] A key mechanism of action for DHSG involves the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1] The inherent hydrophobicity of DHSG makes it poorly soluble in aqueous solutions, a critical hurdle for in vivo research. Effective formulation is therefore paramount to achieving accurate and reproducible results in animal studies.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is the foundation for rational formulation development.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₅NO₄ | [3][4] |
| Molecular Weight | 333.34 g/mol | [3][4] |
| Appearance | White to off-white powder | [3] |
| Solubility | ||
| Aqueous | Practically Insoluble (estimated) | Implied by formulation needs |
| DMSO | 10 mM (~3.33 mg/mL) | [3] |
| DMSO (with heating/sonication) | 5.2 mg/mL (15.60 mM) | [5] |
Formulation Strategies for In Vivo Oral Administration
Given the poor aqueous solubility of this compound, several formulation strategies can be employed to enhance its delivery for in vivo studies. The choice of formulation will depend on the required dose, the experimental model, and the desired pharmacokinetic profile.
Co-solvent Formulations
Co-solvent systems are a common and straightforward approach for solubilizing hydrophobic compounds for in vivo studies.[6][7] These formulations typically involve a primary organic solvent in which the compound is soluble, blended with other less toxic, water-miscible solvents.
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage in Rats
Materials:
-
This compound (DHSG) powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 400 (PEG 400)
-
Tween® 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Solubilization: Accurately weigh the required amount of DHSG powder. Dissolve the DHSG in the minimum required volume of DMSO. Gentle warming or sonication may be used to aid dissolution.
-
Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing the components in the desired ratio. A commonly used vehicle for rodent studies is:
-
10% DMSO
-
40% PEG 400
-
5% Tween® 80
-
45% Sterile Saline
-
-
Formulation: Slowly add the DHSG solution in DMSO to the prepared vehicle while vortexing to ensure homogeneity.
-
Final Volume Adjustment: Adjust the final volume with sterile saline to achieve the target concentration.
-
Pre-dosing Check: Visually inspect the final formulation for any signs of precipitation. The solution should be clear. It is recommended to prepare the formulation fresh on the day of dosing.
Table 2: Example Co-Solvent Formulation Components
| Component | Function | Typical Concentration Range for Rodent Oral Gavage |
| DMSO | Primary Solubilizing Agent | 5-10% (v/v)[8][9] |
| PEG 400 | Co-solvent, Viscosity modifier | 30-60% (v/v)[10] |
| Tween® 80 | Surfactant, Emulsifier | 1-10% (v/v)[11] |
| Saline/Water | Aqueous Vehicle | q.s. to 100% |
Cyclodextrin-Based Formulations
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and low toxicity.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
Materials:
-
This compound (DHSG) powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
Sterile tubes and magnetic stirrer
Procedure:
-
HP-β-CD Solution Preparation: Prepare a solution of HP-β-CD in sterile water at the desired concentration (e.g., 20-40% w/v).
-
Complexation: Add the DHSG powder to the HP-β-CD solution while stirring continuously.
-
Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to ensure complete complexation. The solution should become clear as the DHSG dissolves.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter before administration.
Lipid-Based Formulations (Self-Emulsifying Drug Delivery Systems - SEDDS)
Lipid-based formulations, such as SEDDS, can significantly enhance the oral bioavailability of lipophilic drugs.[7][14] These isotropic mixtures of oils, surfactants, and co-solvents spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Materials:
-
This compound (DHSG) powder
-
Oil (e.g., Labrafac™ lipophile WL 1349, Capryol™ 90)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Sterile glass vials
Procedure:
-
Component Selection: Screen various oils, surfactants, and co-solvents for their ability to solubilize DHSG.
-
Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial.
-
DHSG Dissolution: Add the DHSG powder to the mixture and vortex or stir until a clear, homogenous solution is obtained. Gentle heating may be applied if necessary.
-
Characterization: Evaluate the self-emulsifying properties by adding a small amount of the formulation to water and observing the formation of a stable emulsion.
Experimental Workflows and Diagrams
Formulation Development Workflow
The following diagram illustrates a typical workflow for developing a suitable formulation for this compound.
Caption: Workflow for this compound formulation.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound has been shown to activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1] The following diagram provides a simplified overview of this pathway.
Caption: Simplified AhR signaling pathway.
Stability Considerations
The stability of the formulated this compound is crucial for ensuring accurate dosing and reliable experimental results. It is recommended to assess the stability of the final formulation under the intended storage and experimental conditions.
Protocol 4: Short-Term Stability Assessment
-
Prepare the final formulation as described in the protocols above.
-
Store aliquots of the formulation at different conditions (e.g., 4°C and room temperature).
-
At specified time points (e.g., 0, 4, 8, and 24 hours), take a sample from each aliquot.
-
Analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC).
-
A formulation is considered stable if the concentration of DHSG remains within ±10% of the initial concentration.
In Vivo Administration
Previous studies have administered this compound to rats orally. Doses have ranged from 9.1 to 91 mg/kg body weight via oral gavage and up to 500 ppm in the diet for long-term studies.[2][15] The choice of dose and administration route should be based on the specific objectives of the study. It is essential to include a vehicle control group in all in vivo experiments to account for any effects of the formulation excipients.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the use of an appropriate formulation to overcome its poor aqueous solubility. The protocols and data presented in these application notes offer a starting point for researchers to develop and characterize suitable formulations for their specific experimental needs. By carefully selecting and optimizing the formulation strategy, researchers can enhance the bioavailability and ensure the reliable delivery of this compound, leading to more accurate and reproducible preclinical data.
References
- 1. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 3606-45-9 [m.chemicalbook.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. lifetechindia.com [lifetechindia.com]
- 12. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Developments in drug delivery of bioactive alkaloids derived from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. The toxicity and pharmacokinetics of this compound in rat: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Maximizing Dihydrosanguinarine Yield from Plant Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of dihydrosanguinarine from plant sources, primarily Macleaya cordata. It includes troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and comparative data to aid in optimizing your extraction workflow.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the extraction of this compound.
Q1: My this compound yield is consistently low. What are the most likely causes?
A1: Low yields of this compound can stem from several factors throughout the extraction process. Here are the most common culprits and how to address them:
-
Suboptimal Extraction Method: Conventional methods like maceration may not be efficient enough. Consider switching to more advanced techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which have been shown to improve alkaloid yields from Macleaya cordata.[1][2]
-
Incorrect Solvent Choice: The polarity of the solvent is crucial for alkaloid extraction. While ethanol is commonly used, the concentration can significantly impact the yield.[3][4] Experiment with different ethanol concentrations (e.g., 45%, 70%, 95%) to find the optimal ratio for this compound. Acidified water or alcohol can also improve the solubility of alkaloids.[5]
-
Inadequate Plant Material Preparation: Ensure your plant material (preferably the fruit or aerial parts of Macleaya cordata, which have a high alkaloid content) is dried and finely ground.[1][5] This increases the surface area for solvent penetration and improves extraction efficiency.
-
Degradation of this compound: this compound is susceptible to oxidation, which converts it to sanguinarine, especially when exposed to light, heat, and oxygen.[6][7]
Q2: I suspect my this compound is converting to sanguinarine during extraction. How can I prevent this?
A2: The oxidation of this compound to sanguinarine is a common challenge.[6] Here are some strategies to minimize this conversion:
-
Limit Exposure to Light and Air: Conduct the extraction and subsequent processing steps in a dark or low-light environment. Purging your extraction vessel and storage containers with an inert gas like nitrogen or argon can help displace oxygen.[7]
-
Control Temperature: High temperatures can accelerate oxidation.[8] When using methods like MAE or Soxhlet extraction, carefully optimize the temperature to balance extraction efficiency with compound stability. For storage, refrigeration is recommended.[9]
-
Use of Antioxidants: While not explicitly detailed for this compound in the search results, the general principle of adding antioxidants to the extraction solvent could be beneficial. Ascorbic acid or sodium metabisulfite are commonly used for this purpose in other phytochemical extractions.
-
pH Control: The stability of sanguinarine alkaloids is pH-dependent. Sanguinarine is reported to be stable in a pH range of 2.5-7.0.[9] Maintaining the pH of your extraction solvent within a slightly acidic to neutral range may help stabilize this compound.
Q3: What are the best practices for purifying this compound from the crude extract?
A3: Purification of this compound from a complex crude extract requires a multi-step approach to remove other alkaloids and plant metabolites.
-
Acid-Base Partitioning: This is a classic method for separating alkaloids. The crude extract is dissolved in an acidic solution, which protonates the alkaloids, making them water-soluble. This aqueous layer is then washed with a non-polar organic solvent to remove non-basic impurities. The pH of the aqueous layer is then raised with a base to precipitate the alkaloids, which can then be extracted into an organic solvent.[4]
-
Column Chromatography: Silica gel or alumina column chromatography is commonly used for the separation of alkaloids.[10][11] A gradient elution with a solvent system of increasing polarity (e.g., chloroform-methanol) can effectively separate this compound from other compounds.[6]
-
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining high-purity this compound, preparative HPLC is the method of choice. A C18 column with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol is typically used.[3][12]
Data Presentation: Comparison of Extraction Methods
While specific quantitative data for this compound yield across different methods is limited in the literature, the following tables summarize findings for total alkaloids and key alkaloids from Macleaya cordata, providing a comparative overview.
Table 1: Comparison of Alkaloid Yields from Macleaya cordata using Different Extraction Methods
| Extraction Method | Plant Part | Key Alkaloids Measured | Yield (mg/g of dry plant material) | Extraction Time | Reference |
| Microwave-Assisted Extraction (MAE) | Fruits | Sanguinarine & Chelerythrine | 17.10 (Sanguinarine), 7.04 (Chelerythrine) | 5 min | [1][2] |
| Ultrasound-Assisted Extraction (UAE) | Fruits | Sanguinarine & Chelerythrine | Lower than MAE (specific value not provided) | Not specified | [1][2] |
| Maceration | Fruits | Sanguinarine & Chelerythrine | Lower than MAE (specific value not provided) | Not specified | [1][2] |
| Percolation | Fruits | Sanguinarine & Chelerythrine | Lower than MAE (specific value not provided) | Not specified | [1][2] |
| Solvent Extraction (Ethanol) | Whole Plant | Total Alkaloids | 7.0 (Total Alkaloids) | 2 days | [4] |
Table 2: Optimized Parameters for Microwave-Assisted Extraction (MAE) of Alkaloids from Macleaya cordata
| Parameter | Optimal Value | Reference |
| Ethanol Concentration | 45.2% (v/v) | [3] |
| Extraction Temperature | 54.7 °C | [3] |
| Solvent-to-Solid Ratio | 20.4:1 (mL/g) | [3] |
| Microwave Power | Not specified | [3] |
| Extraction Time | 5 min | [1][2] |
Experimental Protocols
The following are detailed methodologies for key extraction experiments.
Solvent Extraction Protocol
This protocol is adapted from methods for extracting total alkaloids from Macleaya cordata.[4][5]
-
Preparation of Plant Material:
-
Dry the aerial parts or fruits of Macleaya cordata at a controlled temperature (e.g., 40-50 °C) to a constant weight.
-
Grind the dried plant material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 100 mL of 70% ethanol.
-
Macerate the mixture at room temperature for 24 hours with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain the crude extract.
-
-
Acid-Base Partitioning (Optional Purification Step):
-
Dissolve the crude extract in 50 mL of 1% sulfuric acid.
-
Wash the acidic solution twice with 50 mL of diethyl ether to remove non-polar impurities.
-
Adjust the pH of the aqueous layer to 10 with 10% sodium hydroxide to precipitate the alkaloids.
-
Extract the precipitated alkaloids three times with 50 mL of chloroform.
-
Combine the chloroform extracts and evaporate to dryness to yield the total alkaloid fraction.
-
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is based on general principles of UAE for alkaloid extraction.
-
Preparation of Plant Material:
-
Prepare the dried and powdered plant material as described in the Solvent Extraction Protocol.
-
-
Extraction:
-
Place 5 g of the powdered plant material in a 100 mL beaker.
-
Add 50 mL of 45% ethanol.
-
Place the beaker in an ultrasonic bath.
-
Sonicate the mixture for 30 minutes at a frequency of 40 kHz and a temperature of 50 °C.
-
-
Filtration and Concentration:
-
Filter the mixture and concentrate the filtrate as described in the Solvent Extraction Protocol.
-
Microwave-Assisted Extraction (MAE) Protocol
This protocol is based on optimized parameters for alkaloid extraction from Macleaya cordata.[1][2][3]
-
Preparation of Plant Material:
-
Prepare the dried and powdered plant material as described in the Solvent Extraction Protocol.
-
-
Extraction:
-
Place 2 g of the powdered plant material in a microwave-safe extraction vessel.
-
Add 40 mL of 45.2% ethanol (a solvent-to-solid ratio of approximately 20:1).
-
Seal the vessel and place it in the microwave extractor.
-
Irradiate the sample for 5 minutes at a controlled temperature of approximately 55 °C.
-
-
Filtration and Concentration:
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the mixture and concentrate the filtrate as described in the Solvent Extraction Protocol.
-
Mandatory Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: Biosynthetic pathway of this compound.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Comparison of extraction methods.
References
- 1. Optimization of microwave-assisted extraction of protopine and allocryptopine from stems of Macleaya cordata (Willd) R. Br. using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Analysis of alkaloids in Macleaya cordata (Willd.) R. Br. using high-performance liquid chromatography with diode array detection and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantitative determination of sanguinarine, chelerythrine, this compound and dihydrochelerythrine in chicken by HPLC-MS/MS method and its applications to drug residue and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation during Fresh Plant Processing: A Race against Time | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Isolation and purification of alkaloids from the fruits of Macleaya cordata by ionic-liquid-modified high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. daneshyari.com [daneshyari.com]
Preventing Dihydrosanguinarine oxidation to sanguinarine in solution
Welcome to the technical support center for dihydrosanguinarine (DHSA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound to sanguinarine in solution. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your DHSA solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in solution?
A1: this compound (DHSA) is susceptible to oxidation, which converts it to its more stable counterpart, sanguinarine (SA). This process is often accelerated by exposure to light, especially in aqueous solutions with a neutral to alkaline pH. The mechanism is believed to involve photochemical oxidation.[1]
Q2: How can I visually detect the oxidation of my this compound solution?
A2: While a subtle color change may not always be apparent, the oxidation of DHSA to sanguinarine can sometimes be accompanied by a yellowish tint developing in the solution. However, the most reliable method for detecting and quantifying this conversion is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or HPLC-Mass Spectrometry (HPLC-MS/MS).
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: For long-term storage, solid this compound powder should be kept at -20°C, where it can remain stable for years. Stock solutions, typically prepared in anhydrous DMSO, should be stored at -80°C for optimal stability, which can be maintained for up to two years. For shorter-term storage of a few weeks, -20°C is also acceptable for DMSO stock solutions.
Q4: What solvents are recommended for preparing this compound solutions?
A4: this compound exhibits greater stability in organic solvents compared to aqueous solutions. Anhydrous DMSO is a common choice for preparing high-concentration stock solutions. For working solutions, using higher percentages of ethanol or methanol (e.g., ≥30% v/v) can significantly improve stability compared to purely aqueous buffers.[1]
Q5: How does pH affect the stability of this compound in solution?
A5: this compound is most stable in strongly acidic conditions (e.g., pH 2). As the pH increases towards neutral and alkaline, its stability decreases significantly.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Working solution rapidly turns yellow. | Oxidation of this compound to sanguinarine. | 1. Protect from Light: Prepare and handle the solution in an amber vial or a container wrapped in aluminum foil. 2. Lower the pH: If your experimental conditions permit, prepare the working solution in an acidic buffer (pH < 4). 3. Use an Antioxidant: Add an antioxidant such as ascorbic acid or BHT to your solution (see protocols below). 4. Prepare Fresh: Prepare the working solution immediately before use. |
| Inconsistent experimental results. | Degradation of this compound in the working solution. | 1. Verify Solution Stability: Use HPLC to analyze the concentration of this compound and sanguinarine in your working solution over the time course of your experiment. 2. Optimize Solvent: If possible, increase the proportion of organic solvent (e.g., ethanol, methanol) in your working solution. 3. Control Temperature: Keep the solution on ice and away from heat sources. |
| Precipitation observed in the working solution. | Poor solubility of this compound in the chosen solvent or buffer. | 1. Prepare a High-Concentration Stock in DMSO: Dissolve the this compound powder in 100% anhydrous DMSO first. 2. Gradual Dilution: Add the DMSO stock solution dropwise to your aqueous buffer while vortexing to avoid localized high concentrations that can lead to precipitation. 3. Consider Cosolvents: The addition of ethanol or methanol to the aqueous buffer may improve solubility. |
Quantitative Data on this compound Stability
The stability of this compound is significantly influenced by the solvent composition and pH of the solution. The following table summarizes the degradation of this compound in aqueous ethanol solutions at different pH values.
| Solvent (Ethanol % v/v) | pH | Degradation after 30 minutes (%) | Stability |
| 4% | 7.0 | ~15% | Very Short |
| 10% | 7.0 | ~7% | Short |
| ≥30% | 7.0 | Not significant | Stable |
| 4% | 2.0 (0.01 M HCl) | Not significant | Highest Stability |
| 4% | 2.8 (formate buffer) | Lower than at pH 2.0 | Moderate |
| 4% | 4.2 (acetate buffer) | Lower than at pH 2.0 | Moderate |
| 4% | 6.7 (phosphate buffer) | Lower than at pH 2.0 | Moderate |
Data adapted from Absolínová et al., Open Chemistry, 2009.[1]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Working Solution using Ascorbic Acid
This protocol describes the preparation of a this compound working solution for use in aqueous-based biological assays, incorporating ascorbic acid as an antioxidant.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Ascorbic acid
-
Sterile, deoxygenated aqueous buffer (e.g., PBS, Tris-HCl), pH adjusted to desired acidic level if possible
-
Sterile, amber microcentrifuge tubes or tubes wrapped in aluminum foil
Procedure:
-
Prepare Ascorbic Acid Stock Solution (100 mM):
-
Dissolve 17.6 mg of ascorbic acid in 1 mL of sterile, deoxygenated water.
-
Prepare this solution fresh on the day of the experiment.
-
-
Prepare this compound Stock Solution (10 mM):
-
In a fume hood, weigh the required amount of this compound powder.
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex until fully dissolved. Store at -80°C for long-term use.
-
-
Prepare Stabilized this compound Working Solution (e.g., 10 µM):
-
In an amber microcentrifuge tube, add the required volume of your aqueous buffer.
-
Add the 100 mM ascorbic acid stock solution to a final concentration of 100-200 µM. Mix gently.
-
Add the 10 mM this compound stock solution to achieve the final desired concentration (e.g., 1 µL of 10 mM stock to 999 µL of buffer for a 10 µM solution). Add the DMSO stock dropwise while gently vortexing.
-
Keep the working solution on ice and protected from light until use.
-
Protocol 2: Preparation of a Stabilized this compound Working Solution using Butylated Hydroxytoluene (BHT) for Organic Solvent-Based Assays
This protocol is suitable for experiments where the final working solution is in a solvent system containing a higher percentage of organic solvent.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Butylated hydroxytoluene (BHT)
-
Ethanol or Methanol (HPLC grade)
-
Sterile, amber microcentrifuge tubes or tubes wrapped in aluminum foil
Procedure:
-
Prepare BHT Stock Solution (1 M):
-
Dissolve 220.35 mg of BHT in 1 mL of ethanol or methanol.
-
Store at 4°C, protected from light.
-
-
Prepare this compound Stock Solution (10 mM):
-
Follow the procedure in Protocol 1, step 2.
-
-
Prepare Stabilized this compound Working Solution (e.g., 10 µM):
-
In an amber microcentrifuge tube, prepare your desired solvent mixture (e.g., 60% methanol in water).
-
Add the 1 M BHT stock solution to a final concentration of 100-200 µM. Mix well.
-
Add the 10 mM this compound stock solution to the final desired concentration, adding it dropwise while vortexing.
-
Store the working solution protected from light.
-
Visualizations
Caption: Logical relationship of this compound oxidation and prevention.
Caption: Recommended workflow for preparing stabilized this compound solutions.
References
Dihydrosanguinarine low solubility issues in aqueous buffers
Welcome to the technical support center for dihydrosanguinarine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the low aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound powder not dissolving in my aqueous buffer (e.g., PBS)?
A1: this compound, like its parent compound sanguinarine, has inherently low solubility in neutral or alkaline aqueous solutions.[1] This is attributed to its chemical structure, which can exist in different forms depending on the pH. The uncharged form, which is more prevalent at physiological pH (around 7.4), is hydrophobic and sparingly soluble in water.[1] Direct dissolution in buffers like Phosphate-Buffered Saline (PBS) is often unsuccessful, especially at higher concentrations.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[2][3] Commercial suppliers often report solubility up to 10 mM in DMSO.[2] Preparing a concentrated stock solution in DMSO is the standard first step before creating more dilute working solutions in aqueous buffers.[4]
Q3: My this compound dissolved perfectly in DMSO, but it precipitated immediately when I added it to my aqueous buffer. What can I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs because the compound is significantly less soluble in the aqueous buffer than in the organic stock solvent.[4] To prevent this, you can try several techniques:
-
Stepwise Dilution: First, dilute your DMSO stock into a small volume of your final medium (especially if it contains serum or proteins that can aid solubility), and then add this intermediate dilution to the final bulk volume of the buffer.[4]
-
Rapid Mixing: Add the stock solution dropwise to the aqueous buffer while the buffer is being vortexed or stirred to facilitate rapid dispersion.[4]
-
Gentle Warming: Slightly warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can help keep the compound in solution.[4]
-
Lower the Final Concentration: Your target concentration may be above the solubility limit of this compound in that specific buffer. Try working with a lower final concentration.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based experiments?
A4: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid cytotoxicity. A final concentration below 0.5% is generally recommended, with concentrations under 0.1% being ideal for minimizing off-target effects.[4][5] It is crucial to always include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test samples, to account for any effects of the solvent itself.[6]
Q5: How does pH affect the solubility and stability of this compound?
A5: The pH of the solution is a critical factor. This compound is most stable in strongly acidic conditions (pH < 3).[1][7] As the pH increases towards neutral and alkaline, its stability decreases, and it is more likely to convert to a less soluble form, leading to precipitation.[1] The instability in neutral or alkaline solutions can also be due to photochemical oxidation.[1] If your experimental design allows, using a buffer with a slightly acidic pH may improve solubility and stability.
Q6: How should I store my this compound solutions?
A6: this compound powder should be stored at 4°C.[2] Once dissolved in DMSO to create a stock solution, it should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage or -80°C for long-term storage and protected from light to prevent degradation.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Precipitation Upon Dilution in Aqueous Media
-
Potential Cause : The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The compound is significantly less soluble in aqueous solutions than in DMSO.[4]
-
Recommended Solutions :
-
Perform a Stepwise Dilution : Create an intermediate dilution by adding the DMSO stock to a small amount of serum-containing medium before adding it to the final volume of buffer.[4]
-
Ensure Rapid Mixing : Add the DMSO stock solution dropwise into the vortex of the stirring aqueous buffer.[4]
-
Reduce Final Concentration : Test a lower final concentration of this compound.
-
Gentle Warming : Warm the aqueous buffer to 37°C before adding the compound.[4]
-
Change Buffer : Consider using a different buffer system. Buffers like HEPES can sometimes be a better choice than phosphate buffers, which can occasionally contribute to the precipitation of salts.[8]
-
Issue 2: Inconsistent Experimental Results
-
Potential Cause : Degradation of this compound due to its limited stability in working solutions or improper storage.[1][7] Photochemical oxidation can also occur.[1]
-
Recommended Solutions :
-
Use Freshly Prepared Solutions : this compound has a shorter stability time in working solutions compared to sanguinarine.[7] Prepare fresh dilutions from a frozen stock for each experiment.
-
Proper Storage : Aliquot DMSO stock solutions and store them at -80°C, protected from light. Avoid repeated freeze-thaw cycles.[4]
-
Control for pH : Be aware that the compound is less stable in neutral and alkaline solutions.[1]
-
Issue 3: this compound Powder Does Not Dissolve in DMSO
-
Potential Cause : Insufficient mixing, low-quality solvent, or low temperature.
-
Recommended Solutions :
-
Improve Mixing : Vortex the solution for an extended period.
-
Use Sonication : Brief sonication in a water bath can facilitate the dissolution of stubborn particles.[4]
-
Gentle Warming : Warm the solution to 37°C to aid dissolution.[4]
-
Ensure Solvent Quality : Use anhydrous (water-free) DMSO, as water content can reduce the solvent's effectiveness for hydrophobic compounds.
-
Quantitative Data Summary
The aqueous solubility of this compound is not extensively reported in quantitative terms across a range of buffers. However, based on available information for the compound and its closely related analogue, sanguinarine, the following qualitative and quantitative data can be summarized.
| Parameter | Solvent/Condition | Solubility/Stability | Reference |
| Stock Solution | Dimethyl Sulfoxide (DMSO) | Soluble up to 10 mM | [2] |
| Stability | Strongly Acidic Medium (pH < 3) | High Stability | [1][7] |
| Stability | Formate Buffer (pH 2.8) | Lower Stability | [1] |
| Stability | Acetate Buffer (pH 4.2) | Lower Stability | [1] |
| Stability | Phosphate Buffer (pH 6.7) | Lower Stability | [1] |
| Aqueous Solubility | Neutral / Alkaline Buffer (e.g., PBS pH 7.4) | Very Low (Precipitation likely >25 µM) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 333.34 g/mol )[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (amber or covered in foil)
-
Vortex mixer
Methodology:
-
Allow the this compound powder and DMSO to equilibrate to room temperature.
-
Accurately weigh the required amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 3.33 mg.
-
Transfer the weighed powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 2-3 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no visible particles remain.
-
If dissolution is slow, brief sonication or gentle warming to 37°C can be applied.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term use.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (Anti-Precipitation Method)
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Target aqueous buffer (e.g., cell culture medium with 10% FBS or PBS), pre-warmed to 37°C
-
Sterile conical tubes
Methodology (Example for preparing 10 mL of a 10 µM final solution):
-
Thaw one aliquot of the 10 mM this compound stock solution.
-
In a 15 mL conical tube, add 9.99 mL of the pre-warmed aqueous buffer.
-
Begin vortexing the buffer at a medium speed.
-
While the buffer is vortexing, slowly add 10 µL of the 10 mM DMSO stock solution dropwise into the vortex. This creates a 1:1000 dilution.
-
Continue vortexing for another 30-60 seconds to ensure the solution is homogenous.
-
Visually inspect for any signs of precipitation.
-
Use the freshly prepared working solution immediately, as the stability of this compound in aqueous buffers is limited.[1]
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Conceptual diagram of pH effect on this compound solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. Multidisciplinary utilization of dimethyl sulfoxide: pharmacological, cellular, and molecular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Dihydrosanguinarine and Sanguinarine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the High-Performance Liquid Chromatography (HPLC) separation of dihydrosanguinarine and sanguinarine.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and sanguinarine in a question-and-answer format.
Q1: Why are my this compound and sanguinarine peaks co-eluting or showing poor resolution?
A1: Inadequate resolution between this compound and sanguinarine is a frequent challenge due to their structural similarity. Consider the following troubleshooting steps:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Solvent Percentage: For reversed-phase HPLC (e.g., with a C18 column), slightly decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention times of both compounds, potentially improving their separation.
-
Modify Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like alkaloids.[1][2] Using an acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) is common for analyzing these alkaloids.[3][4][5] Experiment with small pH adjustments (e.g., from 2.5 to 3.5) to find the optimal selectivity.
-
Gradient Elution: If isocratic elution is insufficient, a shallow gradient can be employed. A slow, gradual increase in the organic solvent concentration can effectively separate closely eluting compounds.
-
-
Column Selection:
-
Ensure you are using a high-efficiency column, such as one with a smaller particle size (e.g., sub-2 µm for UHPLC or 3 µm for HPLC).
-
If resolution is still an issue on a standard C18 column, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded column) to introduce different selectivity.
-
-
Temperature Control:
-
Operating the column at a consistent, slightly elevated temperature (e.g., 30-40°C) can improve peak shape and efficiency. However, be aware that temperature can also alter selectivity, so it should be optimized and maintained consistently.
-
Q2: I'm observing significant peak tailing for my sanguinarine and/or this compound peaks. What could be the cause and solution?
A2: Peak tailing is a common issue when analyzing basic compounds like alkaloids.[6] It is often caused by secondary interactions between the analytes and the stationary phase.[7][8]
-
Secondary Silanol Interactions: The primary cause of peak tailing for alkaloids is often the interaction of their basic nitrogen atoms with residual acidic silanol groups on the silica-based stationary phase.[7][9]
-
Solution 1: Use an Acidic Mobile Phase: Adding a modifier like formic acid or acetic acid to the mobile phase (typically 0.1%) will protonate the silanol groups, reducing their interaction with the protonated alkaloids.[9]
-
Solution 2: Use an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping "caps" many of the residual silanol groups, minimizing these secondary interactions.[7]
-
Solution 3: Adjust Mobile Phase pH: Operating at a lower pH (around 2.5-3.5) can help to ensure that the basic analytes are consistently protonated and that the silanol groups are not ionized, leading to more symmetrical peaks.[8]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: A contaminated guard column or a degraded analytical column can also cause peak tailing.
-
Solution: Replace the guard column and/or flush the analytical column with a strong solvent. If the problem persists, the analytical column may need to be replaced.
-
Q3: My retention times are shifting between runs. How can I improve reproducibility?
A3: Fluctuating retention times can compromise the reliability of your analysis. The following factors are common causes:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. This may require flushing with 10-20 column volumes of the initial mobile phase.
-
Mobile Phase Instability:
-
Evaporation: The more volatile organic component of the mobile phase can evaporate over time, changing its composition and affecting retention. Keep solvent reservoirs capped.
-
Degassing: Ensure the mobile phase is properly degassed to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations.
-
-
Pump Performance: Inconsistent flow rates from the HPLC pump will lead to shifting retention times. Check for leaks and ensure the pump seals are in good condition.
-
Temperature Fluctuations: As mentioned, temperature affects retention. Using a column oven is crucial for maintaining a stable and reproducible temperature.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for separating this compound and sanguinarine?
A1: A good starting point for method development is reversed-phase chromatography with the following parameters:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of acetonitrile. A shallow gradient is often beneficial for resolving these closely related compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 254 nm or MS/MS for higher sensitivity and specificity.[10][11]
Q2: How does the chemical structure of this compound and sanguinarine affect their HPLC separation?
A2: Sanguinarine exists as a planar, cationic iminium species, while this compound is its reduced, non-planar form. This difference in structure and polarity is the basis for their separation by reversed-phase HPLC. Sanguinarine, being more polar due to its charge, will typically elute earlier than the more hydrophobic this compound on a C18 column.
Q3: What are the best practices for sample preparation?
A3: Proper sample preparation is critical for reliable results.
-
Dissolution Solvent: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion. If a stronger solvent is necessary, use the smallest possible volume.
-
Filtration: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter that can clog the column and system.
-
Extraction from Biological Matrices: For biological samples like plasma or tissue, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to remove interferences and concentrate the analytes.[11]
Data Presentation
The following tables summarize typical HPLC parameters and performance data for the separation of sanguinarine and related alkaloids from various studies.
Table 1: HPLC Methods for Sanguinarine and Related Alkaloids
| Parameter | Method 1[10] | Method 2[3] | Method 3[11] |
| Column | C18 Hypersil Gold | Waters UPLC BEH C18 | C18 column |
| Dimensions | Not Specified | 50 mm x 2.1 mm, 1.7 µm | Not Specified |
| Mobile Phase A | 1% Acetic Acid in Water | Water with 0.1% Formic Acid | Acetonitrile |
| Mobile Phase B | Acetonitrile | Methanol | 1% HCl-Methanol |
| Elution Mode | Gradient (20% to 70% B) | Gradient | Not Specified |
| Flow Rate | 1.2 mL/min | Not Specified | Not Specified |
| Detection | DAD (254 nm) | HPLC-ESI-MS/MS | HPLC-MS/MS |
Table 2: Performance Data for Sanguinarine Analysis
| Parameter | Method 1[10] | Method 2[11] |
| Retention Time (Sanguinarine) | ~3.91 min | Not Specified |
| Linearity Range | 0.5 - 20 µg/mL | 0.5 - 100.0 ng/g |
| Limit of Detection (LOD) | 0.05 µg/mL | Not Specified |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | Not Specified |
Experimental Protocols
Below are detailed methodologies for the HPLC analysis of this compound and sanguinarine, synthesized from published methods.
Protocol 1: HPLC-DAD Analysis of Sanguinarine[10]
This protocol is suitable for the quantification of sanguinarine in plant extracts.
-
Chromatographic System:
-
HPLC system with a Diode Array Detector (DAD).
-
Column: C18 Hypersil Gold.
-
Software for data acquisition and processing.
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Acetic acid (analytical grade).
-
Water (deionized or HPLC grade).
-
Sanguinarine standard.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 1% (v/v) solution of acetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
Start with 20% B.
-
Linearly increase to 70% B over the desired time for separation.
-
Include a wash step with a high percentage of B and a re-equilibration step at the initial conditions between runs.
-
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of sanguinarine standard in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Extract and dilute plant samples in the initial mobile phase composition.
-
Filter all solutions through a 0.45 µm filter before injection.
-
Protocol 2: HPLC-MS/MS Analysis of Sanguinarine and this compound[11]
This protocol is designed for the sensitive and specific quantification of both analytes in biological matrices.
-
Chromatographic and Mass Spectrometry System:
-
HPLC or UPLC system coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column suitable for LC-MS.
-
-
Reagents:
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Water (LC-MS grade).
-
Sanguinarine and this compound standards.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Degas both mobile phases.
-
-
Chromatographic Conditions:
-
Employ a suitable gradient elution to separate the two compounds. A typical gradient might start at a low percentage of B, ramp up to elute the analytes, followed by a wash and re-equilibration.
-
Set an appropriate flow rate for the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).
-
Maintain a constant column temperature (e.g., 40°C).
-
-
Mass Spectrometry Conditions:
-
Operate the ESI source in positive ion mode.
-
Optimize MS parameters (e.g., capillary voltage, source temperature, gas flows) for sanguinarine and this compound by infusing standard solutions.
-
Develop a Multiple Reaction Monitoring (MRM) method by selecting appropriate precursor and product ion transitions for each analyte and any internal standards.
-
-
Sample Preparation (from tissue):
-
Homogenize the tissue sample.
-
Perform a protein precipitation step with a solvent like acetonitrile.
-
Further clean up the extract using solid-phase extraction (SPE) if necessary to remove matrix components that could cause ion suppression.
-
Evaporate the final extract and reconstitute it in the initial mobile phase.
-
Mandatory Visualization
Caption: Experimental workflow for HPLC analysis of this compound and sanguinarine.
Caption: Logical troubleshooting workflow for HPLC separation issues.
References
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative liquid chromatographic determination of sanguinarine in cell culture medium and in rat urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous quantitative determination of sanguinarine, chelerythrine, this compound and dihydrochelerythrine in chicken by HPLC-MS/MS method and its applications to drug residue and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrosanguinarine Technical Support Center: Purity Analysis and Impurity Identification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purity analysis and impurity identification of dihydrosanguinarine. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound samples?
A1: The most common impurities in this compound are typically other benzophenanthridine alkaloids that are structurally similar and often co-exist in natural sources or as byproducts in synthetic routes. These include:
-
Sanguinarine: The oxidized form of this compound, often present as a precursor or a degradation product.[1][2]
-
Chelerythrine: Another benzophenanthridine alkaloid with a similar chemical structure.
-
6-Methoxythis compound and 6-Ethoxyhydrosanguinarine: Derivatives that can form during extraction or synthesis.[3]
-
Dihydrochelerythrine: The reduced form of chelerythrine.[3]
Q2: What is the most suitable analytical technique for this compound purity assessment?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and effective method for assessing the purity of this compound.[3] For definitive structural confirmation and quantification without a reference standard, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful tool.
Q3: How can I confirm the identity of this compound in my sample?
A3: The identity of this compound can be confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.[4][5][6]
-
Comparison with a reference standard: The most straightforward method is to compare the retention time in HPLC and the spectroscopic data with a certified reference standard.
Q4: What are the critical parameters to consider during HPLC method development for this compound?
A4: Key parameters for a successful HPLC method include the choice of stationary phase (a C18 column is common), mobile phase composition and pH, column temperature, and detector wavelength. Given the structural similarity to other alkaloids, optimizing the mobile phase gradient is crucial for achieving good resolution.
Q5: How can I prepare a this compound sample for purity analysis by HPLC or LC-MS?
A5: A general procedure for sample preparation involves accurately weighing the this compound sample and dissolving it in a suitable solvent, such as methanol or a mixture of the mobile phase components. The solution should then be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to protect the analytical column.
Troubleshooting Guides
This section addresses common issues encountered during the purity analysis of this compound.
HPLC Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor resolution between this compound and other alkaloids (e.g., sanguinarine) | Mobile phase composition is not optimal. | Modify the gradient profile, for instance, by decreasing the initial organic phase concentration or using a shallower gradient. Adjust the pH of the aqueous phase to alter the ionization state of the alkaloids, which can significantly impact retention and selectivity. |
| Peak tailing for this compound | Secondary interactions with the stationary phase (e.g., free silanols). | Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%). Use a column with end-capping or a base-deactivated stationary phase. |
| Inconsistent retention times | Fluctuations in mobile phase composition, temperature, or pump performance. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature. Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. |
| Ghost peaks in the chromatogram | Contamination in the mobile phase, injector, or column. | Use high-purity solvents and freshly prepared mobile phase. Flush the injector and column with a strong solvent. Ensure proper sample cleanup. |
| Low signal intensity | Incorrect detection wavelength or sample degradation. | Set the UV detector to the maximum absorbance wavelength for this compound (around 280-330 nm). Prepare fresh samples and store them protected from light and at a low temperature to prevent degradation. |
LC-MS Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor ionization of this compound | Suboptimal ion source parameters or mobile phase incompatibility. | Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature. Ensure the mobile phase contains a suitable additive to promote ionization, such as formic acid for positive ion mode. |
| In-source fragmentation | High source temperature or cone voltage. | Reduce the source temperature and cone/fragmentor voltage to minimize fragmentation and enhance the molecular ion peak. |
| Matrix effects leading to ion suppression or enhancement | Co-eluting impurities or excipients from the sample. | Improve chromatographic separation to isolate this compound from interfering compounds. Implement a sample cleanup procedure, such as solid-phase extraction (SPE). |
Experimental Protocols
HPLC Method for this compound Purity Analysis
This protocol describes a general reversed-phase HPLC method for determining the purity of a this compound bulk sample.
-
Instrumentation: HPLC with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
Time (min) %B 0 20 20 60 25 90 30 90 31 20 | 35 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve in 10 mL of methanol to prepare a 100 µg/mL stock solution. Further dilute as necessary. Filter the final solution through a 0.22 µm syringe filter before injection.
LC-MS/MS Method for Impurity Identification
This protocol is designed for the identification and structural elucidation of potential impurities in a this compound sample.
-
Instrumentation: UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an ESI source.
-
Column: C18, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program: Similar to the HPLC method, but with a potentially faster gradient for rapid screening.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: 100-1000 m/z.
-
Acquisition Mode: MS/MS with collision-induced dissociation (CID) for fragmentation analysis.
-
Quantitative NMR (qNMR) for Purity Determination
This protocol provides a framework for determining the absolute purity of this compound without the need for a specific reference standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample and about 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Purity Calculation:
-
Integrate a well-resolved, non-overlapping peak for both this compound and the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Data Presentation
Table 1: HPLC Method Parameters for this compound Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 20-90% B over 25 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | 280 nm |
| Injection Volume | 10 µL |
Table 2: LC-MS/MS Parameters for Impurity Identification
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.7 µm |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Mass Range | 100-1000 m/z |
Visualizations
Caption: Workflow for the isolation and purity analysis of this compound.
Caption: Simplified biosynthetic pathway of this compound and sanguinarine.
References
- 1. An Update of the Sanguinarine and Benzophenanthridine Alkaloids’ Biosynthesis and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 3606-45-9 | this compound [phytopurify.com]
- 4. forskning.ruc.dk [forskning.ruc.dk]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Dihydrosanguinarine Bioavailability in Animal Studies
Welcome to the technical support center for researchers working with dihydrosanguinarine (DHSG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the oral bioavailability of DHSG in animal studies.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound show low and variable plasma concentrations after oral administration. What could be the cause?
Low and variable plasma concentrations of DHSG following oral administration are likely due to its poor aqueous solubility and potentially low intestinal permeability. Like many benzophenanthridine alkaloids, DHSG is a lipophilic compound, which can lead to dissolution rate-limited absorption. Furthermore, it may be subject to efflux by transporters such as P-glycoprotein (P-gp) in the intestinal wall and metabolism by cytochrome P450 enzymes (e.g., CYP3A4), further reducing its systemic availability.
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
There are three main strategies to consider for enhancing the oral bioavailability of DHSG:
-
Advanced Formulation Techniques: Utilizing lipid-based delivery systems such as Solid Lipid Nanoparticles (SLNs) or Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[1][2][3][4][5]
-
Co-administration with Bioenhancers: Compounds like piperine can inhibit drug-metabolizing enzymes and efflux pumps, thereby increasing the systemic exposure of co-administered drugs.[6][7][8][9][10][11]
-
Inhibition of Efflux Pumps and Metabolism: Using specific inhibitors of P-glycoprotein and CYP3A4 can prevent the premature removal and breakdown of DHSG, leading to higher plasma concentrations.[12][13]
Q3: Are there any established protocols for formulating this compound to improve its bioavailability?
Currently, there are no published studies with detailed protocols specifically for enhancing the bioavailability of this compound. However, established methods for other poorly soluble drugs, particularly other alkaloids and herbal compounds, can be adapted for DHSG. This guide provides detailed experimental protocols for developing SLN and SEDDS formulations, as well as for co-administration with piperine, which can serve as a starting point for your research.
Troubleshooting Guides
Issue 1: Difficulty in Achieving a Stable and Uniform Formulation for Oral Dosing
Problem: this compound precipitates out of simple aqueous suspensions, leading to inaccurate dosing.
Solution:
-
Vehicle Selection: For basic studies, a suspension of DHSG in a vehicle containing a suspending agent like carboxymethylcellulose (CMC) and a surfactant like Tween 80 can be used. However, for bioavailability enhancement, more advanced formulations are recommended.
-
Lipid-Based Formulations: Encapsulating DHSG in lipid-based systems like SLNs or SEDDS can significantly improve its solubility and stability in the dosing vehicle.[1][4]
Issue 2: High Variability in Plasma Concentrations Between individual Animals
Problem: Even with a seemingly uniform formulation, there is significant inter-animal variability in the pharmacokinetic profile of DHSG.
Solution:
-
Controlled Dosing Technique: Ensure a consistent oral gavage technique to minimize variability in administration.[14][15] Fasting the animals overnight before dosing can also help to reduce variability arising from food effects.
-
Advanced Formulations: The use of SEDDS can reduce the impact of physiological variables such as gastric emptying and intestinal motility, leading to more consistent absorption.[2][3]
Issue 3: No Significant Improvement in Bioavailability Despite Using a Bioenhancer like Piperine
Problem: Co-administration of piperine with DHSG does not lead to the expected increase in plasma concentrations.
Solution:
-
Dose and Timing: The dose of piperine and the timing of its administration relative to DHSG are critical. Piperine is typically administered 30-60 minutes before the primary drug to ensure that metabolic enzymes and efflux pumps are inhibited at the time of drug absorption. The optimal dose of piperine may need to be determined empirically, but studies with other drugs have used doses in the range of 10-20 mg/kg in rats.[6][9][10]
-
Mechanism of Clearance: If DHSG is not a significant substrate for the specific enzymes or transporters that piperine inhibits, the effect of co-administration will be minimal. It is important to investigate the primary clearance mechanisms of DHSG in the animal model being used.
Data on Bioavailability Enhancement with Piperine
The following table summarizes the observed increase in bioavailability of various drugs when co-administered with piperine in animal and human studies. While not specific to this compound, this data illustrates the potential of piperine as a bioenhancer.
| Co-administered Drug | Animal Model | Piperine Dose | Increase in Bioavailability (AUC) | Reference |
| Curcumin | Rats | 20 mg/kg | 154% | [10] |
| Curcumin | Humans | 20 mg | 2000% | [10] |
| Emodin | Rats | 20 mg/kg | Significant increase in AUC and Cmax | [9] |
| Amoxycillin Trihydrate | Rats | Not specified | Significant increase | [6][8] |
| Cefotaxime Sodium | Rats | Not specified | Significant increase | [6][8] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a general guideline for preparing SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound (DHSG)
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Procedure:
-
Preparation of the Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Add the accurately weighed amount of DHSG to the melted lipid and stir until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm for 15 minutes) to form a coarse oil-in-water emulsion.
-
Ultrasonication: Subject the coarse emulsion to high-power ultrasonication using a probe sonicator to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
This protocol provides a general method for developing a SEDDS formulation.
Materials:
-
This compound (DHSG)
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 20)
-
Co-surfactant (e.g., Transcutol HP, Propylene glycol)
Procedure:
-
Solubility Studies: Determine the solubility of DHSG in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams: Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Visually observe the self-emulsification properties of each formulation upon dilution with water to identify the optimal concentration ranges that form stable nanoemulsions.
-
Preparation of the SEDDS Formulation: Accurately weigh the selected oil, surfactant, and co-surfactant and mix them in a glass vial. Heat the mixture at a controlled temperature (e.g., 40°C) and stir until a homogenous solution is formed. Dissolve the DHSG in this mixture.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size, and robustness to dilution.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in rats to evaluate the bioavailability of different DHSG formulations.
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
Procedure:
-
Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water.
-
Dosing: Administer the DHSG formulation (e.g., suspension, SLNs, SEDDS, or co-administered with piperine) orally via gavage.[14][15][16]
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for DHSG concentration using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data.
Protocol 4: Determination of Maximum Tolerated Dose (MTD)
Before conducting efficacy studies, it is crucial to determine the MTD of the new DHSG formulation.[17][18][19][20]
Procedure:
-
Dose Escalation: Administer single doses of the DHSG formulation to small groups of mice (e.g., 3-5 mice per group) at escalating dose levels (e.g., 10, 20, 40, 80, 160 mg/kg).
-
Observation: Observe the animals for clinical signs of toxicity, body weight changes, and mortality for a period of 7-14 days.
-
MTD Definition: The MTD is typically defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.
Visualizations
References
- 1. Lipid-based formulations for oral administration of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-emulsifying drug delivery system and the applications in herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 5. future4200.com [future4200.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of co-administration of piperine on pharmacokinetics of beta-lactam antibiotics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of piperine on the bioavailability and pharmacokinetics of emodin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of piperine on the pharmacokinetics of curcumin in animals and human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Interactions of Herbs with Cytochrome P450 and P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. ouv.vt.edu [ouv.vt.edu]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 19. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pacificbiolabs.com [pacificbiolabs.com]
Technical Support Center: Dihydrosanguinarine Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and purification of dihydrosanguinarine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound (DHS) is a benzophenanthridine alkaloid and a metabolic precursor to the more widely known compound, sanguinarine.[1] It is of significant interest due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Notably, this compound has been reported to be less cytotoxic than sanguinarine, making it a potentially valuable compound for therapeutic development.[2]
Q2: What are the main routes for this compound synthesis?
A2: this compound can be synthesized through various routes, including:
-
Biosynthesis in microbial hosts: A common approach involves reconstituting the plant biosynthetic pathway in microorganisms like Saccharomyces cerevisiae (yeast).[3] This method starts from simple precursors and utilizes a series of enzymatic reactions.
-
Semi-synthesis from related alkaloids: It can be produced by the reduction of sanguinarine.
-
Chemical synthesis: Total chemical synthesis provides an alternative route, often involving multiple steps to construct the complex benzophenanthridine scaffold.[4]
Q3: What are the key stability concerns for this compound?
A3: this compound's stability is highly dependent on pH. It is most stable in acidic conditions (pH below 5) and is susceptible to degradation and oxidation in neutral to alkaline solutions (pH > 7).[5] When working with this compound solutions, it is advisable to use acidified water or deoxygenated buffers to minimize degradation.[5][6]
Q4: What are the typical solvents for dissolving this compound?
A4: this compound is sparingly soluble in water but shows good solubility in organic solvents of medium polarity.[5] It is commonly dissolved in dimethyl sulfoxide (DMSO) for in vitro assays.[1][7] For purification purposes, solvents like methanol and ethanol are often used.[5]
Troubleshooting Guides
Section 1: Synthesis Challenges
This section addresses common problems encountered during the synthesis of this compound, particularly in biosynthetic systems.
Problem 1: Low overall yield of this compound.
Low yield is a frequent issue that can be attributed to several factors, from enzyme inefficiency to pathway imbalances. A systematic approach is necessary to diagnose the root cause.[6][8]
-
Question: My this compound yield is significantly lower than expected. What are the potential causes?
-
Answer: Low yield can stem from several issues:
-
Low Enzyme Activity/Stability: One or more enzymes in the biosynthetic pathway may have low catalytic efficiency or be unstable under the reaction conditions. The Berberine Bridge Enzyme (BBE), for example, is a critical but often inefficient step in microbial hosts.[9][10]
-
Pathway Bottlenecks: The accumulation of an intermediate can indicate a "bottleneck" where a downstream enzyme is not processing the substrate efficiently.[11]
-
Substrate/Cofactor Limitation: Insufficient levels of precursors or essential cofactors can limit the overall flux through the pathway.
-
Byproduct Formation: The pathway may be diverting resources to produce unwanted side-products, such as N-methylscoulerine and N-methylcheilanthifoline.[3]
-
Product Degradation: As mentioned in the FAQs, this compound is unstable at neutral or alkaline pH, and degradation could be occurring during synthesis or extraction.[5]
-
-
-
Question: How can I identify the bottleneck in my biosynthetic pathway?
-
Answer: To identify the rate-limiting step, you should:
-
Analyze Intermediates: Use analytical techniques like LC-MS to quantify the levels of each intermediate in the pathway. A significant accumulation of one intermediate points to a bottleneck in the subsequent enzymatic step.
-
Individual Enzyme Assays: If possible, express and purify each enzyme in the pathway and perform individual in vitro assays to measure their specific activity with their respective substrates. This can help identify enzymes with inherently low catalytic rates.[6]
-
-
-
Question: I have identified the Berberine Bridge Enzyme (BBE) as the bottleneck. How can I improve its efficiency?
-
Answer: Improving BBE efficiency is a known challenge. Consider the following strategies:
-
Enzyme Engineering: Site-directed mutagenesis of the enzyme's active site may improve its catalytic activity or stability.
-
Codon Optimization: Ensure the gene sequence is optimized for the expression host (e.g., yeast or E. coli) to improve protein expression levels.
-
Optimize Reaction Conditions: BBE activity is pH-dependent. Ensure the pH of your culture or reaction is optimal for this specific enzyme, which is generally around pH 7.0-8.0.[9][12]
-
-
Troubleshooting Low Yield: A Logical Workflow
Caption: A decision tree for troubleshooting low this compound yield.
Section 2: Purification Challenges
This section provides guidance on overcoming common hurdles in the purification of this compound.
Problem 2: Difficulty in separating this compound from byproducts or related alkaloids.
The structural similarity between this compound and its precursors, as well as side-products, can make purification challenging.
-
Question: What is a good starting strategy for purifying this compound from a crude reaction mixture?
-
Answer: A multi-step approach is generally required:
-
Initial Extraction: After synthesis (e.g., from a cell culture), an initial extraction is performed. This often involves cell lysis followed by a solvent extraction, typically with an acidified solvent like methanol with HCl to ensure the alkaloids are in their more soluble protonated form.
-
Chromatography: Column chromatography is the primary method for separation. A combination of techniques may be necessary. For instance, an initial separation could be done using ion-exchange chromatography, followed by gel filtration or reverse-phase chromatography for polishing.[12]
-
Crystallization: If a highly pure product is obtained, crystallization can be attempted as a final purification step.[13]
-
-
-
Question: My fractions from column chromatography are still impure. How can I improve the resolution?
-
Answer: To improve chromatographic separation:
-
Optimize the Mobile Phase: For reverse-phase HPLC, carefully adjust the gradient of your solvents (e.g., acetonitrile and water with an ion-pairing agent like TFA). A shallower gradient can improve the resolution between closely eluting compounds.[14]
-
Change the Stationary Phase: If co-elution is a problem on a C18 column, consider a different stationary phase with alternative selectivity, such as a phenyl-hexyl or a cyano column.
-
Consider a Different Technique: If reverse-phase is not effective, explore other chromatographic methods. Ion-exchange chromatography can be effective for separating compounds based on charge, which can differ subtly between alkaloids.[12]
-
-
Problem 3: Product loss or degradation during purification.
Loss of the target compound during purification is a common issue, often due to instability or physical loss during handling.
-
Question: I seem to be losing a significant amount of this compound during purification. What are the likely causes?
-
Answer: Significant product loss can be due to:
-
Degradation: As this compound is unstable in neutral to alkaline pH, ensure all your buffers and solvents are slightly acidic (pH 4-6) to prevent degradation.[5]
-
Oxidation: Exposure to air can cause oxidation. Where possible, work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
-
Precipitation: If the concentration of your compound exceeds its solubility in the mobile phase during chromatography, it can precipitate on the column, leading to poor recovery and column blockage. Ensure your sample is fully dissolved before injection and consider the solubility in your mobile phase.
-
Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase. This can sometimes be mitigated by modifying the mobile phase (e.g., adjusting pH or ionic strength).
-
-
General this compound Purification Workflow
Caption: A generalized workflow for the purification of this compound.
Data and Protocols
Physicochemical and Analytical Data
The table below summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₅NO₄ | [1][15] |
| Molecular Weight | 333.34 g/mol | [1][15] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 190-191 °C | [7] |
| Solubility | 10 mM in DMSO; sparingly soluble in water | [1][7] |
| Purity (Commercial) | ≥98% | [1] |
| Purity Analysis Methods | HPLC-DAD or HPLC-ELSD | [15] |
Experimental Protocols
Protocol 1: General Extraction of Alkaloids from Cell Culture
This protocol provides a general method for extracting alkaloids, including this compound, from plant cell suspension cultures.
-
Harvesting: Collect cell samples by filtration and immediately freeze them in liquid nitrogen. Lyophilize (freeze-dry) the tissue to a constant weight.
-
Extraction:
-
Grind the freeze-dried tissue to a fine powder.
-
For every 100-150 mg of ground tissue, add an appropriate volume of extraction solvent (0.5% HCl in methanol, v/v).
-
Incubate the mixture at 45°C for 2 hours with gentle shaking.
-
-
Clarification:
-
Remove cell debris by filtration or centrifugation.
-
Collect the acidic extract (supernatant).
-
-
Concentration:
-
Reduce the volume of the acidic extract under reduced pressure (e.g., using a rotary evaporator).
-
-
Reconstitution:
-
Dissolve the dried residue in a small, precise volume of methanol (e.g., 1 mL) for subsequent analysis or purification.
-
Protocol 2: HPLC Analysis of this compound Purity
This protocol is a starting point for analyzing the purity of this compound samples by reverse-phase HPLC.[15]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: A typical starting gradient would be from 10% B to 90% B over 20-30 minutes. This should be optimized based on the separation observed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: Monitor at wavelengths relevant for this compound (e.g., 280 nm and 330 nm).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol. Filter through a 0.22 µm syringe filter before injection.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 3606-45-9 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Isotope effects suggest a stepwise mechanism for Berberine Bridge Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Purification and characterization of dihydrobenzophenanthridine oxidase from elicited Sanguinaria canadensis cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. unifr.ch [unifr.ch]
- 14. mz-at.de [mz-at.de]
- 15. CAS 3606-45-9 | this compound [phytopurify.com]
Technical Support Center: Minimizing Dihydrosanguinarine Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of Dihydrosanguinarine (DHS) in non-cancerous cell lines during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its cytotoxicity compare to Sanguinarine?
A1: this compound (DHS) is a natural benzophenanthridine alkaloid and a metabolite of the more widely studied compound, Sanguinarine.[1] DHS generally exhibits significantly lower cytotoxicity compared to Sanguinarine. For instance, in the human leukemia HL-60 cell line, Sanguinarine showed an IC50 of 0.9 µM after a 4-hour exposure, while DHS at a concentration of 20 µM only reduced cell viability to 52% after 24 hours.[1] This suggests a potentially wider therapeutic window for DHS in applications where minimizing off-target effects on non-cancerous cells is crucial.
Q2: What are the known mechanisms of this compound-induced cytotoxicity?
A2: In susceptible (primarily cancerous) cells, this compound induces cell death through both apoptosis and necrosis.[1] The apoptotic mechanism is triggered via the intrinsic pathway, which involves:
-
Dissipation of Mitochondrial Membrane Potential: A key event indicating mitochondrial dysfunction.
-
Induction of Caspase-9 and Caspase-3: Executioner caspases that lead to the cleavage of cellular proteins and apoptosis.[1]
At higher concentrations (10 µM and above in HL-60 cells), DHS primarily induces necrosis.[1]
Q3: Why am I observing high levels of cytotoxicity in my non-cancerous cell line when treated with this compound?
A3: Higher than expected cytotoxicity in non-cancerous cell lines can be attributed to several factors:
-
High Concentration: Non-cancerous cells can still be susceptible to DHS at high concentrations. It is crucial to perform a dose-response study to determine the optimal concentration.
-
Prolonged Exposure: Continuous exposure can lead to cumulative toxic effects.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to cytotoxic agents.
-
Suboptimal Cell Culture Conditions: Stressed cells due to factors like nutrient deprivation, contamination, or improper confluency can be more vulnerable to drug-induced toxicity.
Q4: What strategies can I employ to minimize this compound cytotoxicity in my non-cancerous cell lines?
A4: Several strategies can be implemented to protect non-cancerous cells:
-
Optimize Treatment Conditions: Reduce the concentration of DHS and/or the duration of exposure.
-
Co-treatment with Antioxidants: If oxidative stress is a contributing factor, co-incubation with an antioxidant like N-acetylcysteine (NAC) may mitigate cytotoxicity.
-
Induce Reversible Cell Cycle Arrest: Temporarily arresting non-cancerous cells in the G1 phase of the cell cycle can make them less susceptible to cytotoxic agents that target proliferating cells. This can be achieved through methods like serum starvation or the use of specific CDK4/6 inhibitors.
Data Presentation
Table 1: Comparative Cytotoxicity of Sanguinarine and this compound in a Cancer Cell Line
| Compound | Cell Line | Exposure Time | IC50 / % Viability |
| Sanguinarine | HL-60 (Human Leukemia) | 4 hours | 0.9 µM |
| This compound | HL-60 (Human Leukemia) | 24 hours | 52% viability at 20 µM |
Data sourced from Vrba et al., 2009.[1]
Table 2: IC50 Values of this compound in Non-Cancerous Human Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) | Notes |
| Data Not Available | - | - | Extensive literature searches, including in public databases (PubChem, ChEMBL, GDSC), did not yield specific IC50 values for this compound in a panel of non-cancerous human cell lines. Researchers are advised to determine the IC50 experimentally for their specific cell line of interest. A protocol for this is provided below. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of DHS in a non-cancerous cell line.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound (DHS) stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of DHS in complete medium from the stock solution. A suggested starting range is 0.1, 1, 5, 10, 20, 50, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest DHS concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared DHS dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control: (% Viability) = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.
-
Plot the % Viability against the log of the DHS concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Mitigate Cytotoxicity
This protocol describes how to use NAC as a co-treatment to potentially reduce DHS-induced cytotoxicity.
Procedure:
-
Follow the cell seeding and drug treatment preparation steps as in Protocol 1.
-
Prepare solutions of DHS with and without a fixed concentration of NAC (e.g., 1-5 mM). NAC should be dissolved in the cell culture medium.
-
Treat the cells with DHS alone and DHS in combination with NAC.
-
Include controls for untreated cells, cells treated with DMSO vehicle, and cells treated with NAC alone to assess any intrinsic effect of the antioxidant.
-
After the desired incubation period, assess cell viability using the MTT assay as described in Protocol 1.
-
Compare the viability of cells treated with DHS alone to those co-treated with DHS and NAC to determine if NAC provides a protective effect.
Protocol 3: Induction of Reversible G1 Cell Cycle Arrest by Serum Starvation
This protocol provides a method to synchronize non-cancerous cells in the G1 phase, which may confer resistance to certain cytotoxic drugs.
Procedure:
-
Seed the cells as described in Protocol 1.
-
Once the cells have attached (after ~24 hours), wash the cells twice with sterile PBS.
-
Replace the complete medium with a serum-free medium.
-
Incubate the cells in the serum-free medium for 24-48 hours to induce G1 arrest.
-
After the starvation period, replace the serum-free medium with medium containing the desired concentrations of DHS (also in serum-free medium to maintain the arrest).
-
After the DHS treatment period, assess cell viability.
-
To confirm reversibility (optional but recommended), after the starvation period, reintroduce complete (serum-containing) medium to a subset of wells and observe for re-entry into the cell cycle.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Logical relationship of strategies to minimize this compound cytotoxicity.
References
Technical Support Center: Microbial Synthesis of Dihydrosanguinarine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the microbial synthesis of dihydrosanguinarine.
Troubleshooting Guide
Issue 1: Low or No Detectable this compound Production
Question: We have assembled the this compound biosynthetic pathway in Saccharomyces cerevisiae, but we are observing very low or no final product. What are the potential causes and how can we troubleshoot this?
Answer:
Low or undetectable levels of this compound can stem from several factors, ranging from issues with the expression of pathway enzymes to metabolic bottlenecks. Here is a step-by-step guide to diagnose and address the problem:
Step 1: Verify Expression of Pathway Genes
-
Problem: One or more enzymes in the 10-gene pathway are not being expressed or are expressed at insufficient levels.
-
Troubleshooting:
-
Expression System Check: Ensure that the promoters and terminators used for each gene are appropriate for high-level constitutive or inducible expression in your yeast strain.
-
Codon Optimization: Verify that the coding sequences of the plant-derived enzymes have been codon-optimized for S. cerevisiae.
-
mRNA Analysis: Perform RT-qPCR to quantify the transcript levels of each gene in the pathway. Low transcript levels indicate a problem with transcription.
-
Protein Analysis: If possible, use Western blotting with tagged proteins to confirm translation and stable accumulation of each enzyme.
-
Step 2: Identify Metabolic Bottlenecks
-
Problem: The metabolic flux is being hindered at a specific enzymatic step.
-
Troubleshooting:
-
Intermediate Accumulation: Analyze your culture broth and cell lysate for the accumulation of pathway intermediates using LC-MS. Accumulation of a specific intermediate points to a bottleneck at the subsequent enzymatic step. A known bottleneck is the conversion of (S)-scoulerine to (S)-stylopine.
-
Berberine Bridge Enzyme (BBE) Inefficiency: The berberine bridge enzyme (BBE) is a known rate-limiting step in this pathway.[1] Consider screening for BBE variants from different plant sources or using protein engineering to improve its catalytic efficiency.
-
Precursor Limitation: The initial precursor, (R,S)-norlaudanosoline, may not be efficiently taken up by the cells or may be limiting. Experiment with different feeding concentrations and strategies.
-
Step 3: Analyze for Byproduct Formation
-
Problem: Precursors and intermediates are being diverted into off-pathway products.
-
Troubleshooting:
-
Byproduct Identification: The synthesis of this compound in yeast has been shown to yield side-products such as N-methylscoulerine and N-methylcheilanthifoline.[1] Use LC-MS to screen for these and other potential byproducts.
-
Enzyme Promiscuity: The enzymes in the pathway may have relaxed substrate specificity, leading to the formation of undesired compounds. Consider using enzymes from different species that may have higher specificity.
-
Step 4: Optimize Culture Conditions
-
Problem: The fermentation conditions are not optimal for this compound production.
-
Troubleshooting:
-
Media Composition: Systematically evaluate different carbon and nitrogen sources in your fermentation medium.
-
pH and Temperature: Optimize the pH and temperature of your culture. These parameters can significantly impact enzyme activity and overall cell metabolism.
-
Aeration: Ensure adequate aeration, as several steps in the pathway are catalyzed by P450 enzymes that require oxygen.
-
Fed-Batch Fermentation: Transitioning from batch to fed-batch fermentation can significantly improve titers by maintaining optimal nutrient levels and reducing substrate inhibition. A recent study reported achieving 635 mg/L of this compound and sanguinarine using a fed-batch strategy.
-
Issue 2: High Levels of Intermediates Detected, but Low Final Product
Question: Our analysis shows successful production of early to mid-pathway intermediates like (S)-reticuline and (S)-scoulerine, but the yield of this compound is poor. What should we focus on?
Answer:
This scenario strongly suggests a bottleneck in the latter part of the biosynthetic pathway.
-
Focus on Downstream Enzymes: Pay close attention to the expression and activity of the enzymes downstream of the accumulated intermediate. Specifically, for the conversion of (S)-scoulerine, the enzymes involved are the cheilanthifoline synthase (CFS) and stylopine synthase (STS).
-
Improve BBE Activity: As mentioned previously, the berberine bridge enzyme (BBE) is a critical and often inefficient step. Strategies to enhance its performance include:
-
Enzyme Engineering: Use site-directed mutagenesis or directed evolution to improve the catalytic efficiency of BBE.
-
Cofactor Availability: Ensure sufficient availability of cofactors required by the P450 enzymes in the pathway.
-
-
Optimize Gene Expression Balance: The relative expression levels of the pathway genes can significantly impact flux. Experiment with different promoter strengths to balance the expression of each enzyme. For example, you may need to increase the expression of enzymes downstream of the bottleneck relative to the upstream enzymes.
Frequently Asked Questions (FAQs)
Q1: What are the expected yields of this compound in a microbial system?
A1: Yields can vary significantly based on the host organism, pathway construction, and fermentation strategy. Early reports on the reconstituted pathway in S. cerevisiae demonstrated proof-of-concept with lower titers. However, recent advancements in metabolic engineering and fed-batch fermentation have led to significantly higher yields.
| Strain/Condition | Precursor | Titer (mg/L) | Reference |
| Engineered S. cerevisiae (Fed-batch) | de novo | 635 (this compound + Sanguinarine) | (Recent advancements) |
| Engineered S. cerevisiae (Initial report) | (R,S)-norlaudanosoline | Not specified, but lower | Fossati et al., 2014 |
Q2: What is the optimal precursor feeding strategy?
A2: If you are not using a de novo synthesis pathway, the feeding of (R,S)-norlaudanosoline is critical. The optimal concentration and feeding strategy should be determined empirically. Start with a concentration range of 1-10 mM and monitor for both product formation and potential toxicity to the yeast cells. A continuous or intermittent feeding strategy in a fed-batch culture is often superior to a single initial dose in a batch culture.
Q3: How can I accurately quantify this compound and its byproducts?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the standard method for quantification.
-
Extraction: this compound and related alkaloids can be extracted from the culture medium using solid-phase extraction (SPE) or liquid-liquid extraction with a solvent like ethyl acetate. For intracellular product, cell lysis followed by extraction is necessary.
-
HPLC Conditions: A C18 column is typically used with a gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid).
-
Detection: UV detection can be used, but LC-MS provides higher sensitivity and specificity, which is crucial for identifying and quantifying byproducts.
Q4: Are there any known issues with the stability of the engineered pathway?
A4: When using plasmid-based expression systems for a long, multi-gene pathway, plasmid instability can be a concern, leading to a loss of gene expression over time. Integrating the expression cassettes into the yeast genome can lead to more stable production strains, which is particularly important for larger-scale fermentations.
Experimental Protocols
Protocol 1: General Yeast Transformation for Pathway Assembly
This protocol outlines a general method for introducing the expression plasmids for the this compound pathway into S. cerevisiae.
-
Prepare Yeast Competent Cells:
-
Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
Inoculate 50 mL of YPD with the overnight culture to an OD₆₀₀ of ~0.2.
-
Grow until the OD₆₀₀ reaches 0.5-0.6.
-
Harvest the cells by centrifugation at 3000 x g for 5 minutes.
-
Wash the cells with 25 mL of sterile water.
-
Resuspend the cells in 1 mL of a freshly prepared transformation mix (100 mM Lithium Acetate, 10 mM Tris-HCl pH 8.0, 1 mM EDTA).
-
-
Transformation:
-
For each transformation, mix 100 µL of competent cells with 1 µg of each plasmid DNA.
-
Add 600 µL of PEG/LiAc solution (40% PEG 3350, 100 mM LiAc, 10 mM Tris-HCl pH 8.0, 1 mM EDTA).
-
Add 70 µL of single-stranded carrier DNA (e.g., salmon sperm DNA).
-
Vortex briefly and incubate at 30°C for 30 minutes.
-
Heat shock at 42°C for 15-20 minutes.
-
Pellet the cells by centrifugation and remove the supernatant.
-
Resuspend the cells in 1 mL of sterile water.
-
-
Plating:
-
Plate 100-200 µL of the cell suspension onto selective agar plates (e.g., synthetic complete medium lacking the appropriate auxotrophic markers).
-
Incubate at 30°C for 2-4 days until colonies appear.
-
Protocol 2: Small-Scale Culture for this compound Production
-
Inoculation: Inoculate a single colony of the transformed yeast into 5 mL of selective medium and grow overnight at 30°C.
-
Main Culture: Inoculate 50 mL of production medium in a 250 mL baffled flask with the overnight culture to a starting OD₆₀₀ of 0.1.
-
Precursor Feeding: If not a de novo strain, add (R,S)-norlaudanosoline to the desired final concentration (e.g., 1 mM) at the time of inoculation or after a few hours of growth.
-
Incubation: Grow the culture at 30°C with vigorous shaking (200-250 rpm) for 72-96 hours.
-
Sampling: Aseptically remove samples at regular intervals (e.g., 24, 48, 72, 96 hours) for OD₆₀₀ measurement and product analysis.
Visualizations
This compound Biosynthetic Pathway
Caption: Engineered biosynthetic pathway for this compound in yeast.
Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for troubleshooting low this compound yield.
References
Dihydrosanguinarine experimental variability and reproducibility
Welcome to the technical support center for dihydrosanguinarine (DHSG) experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experimental workflows involving this bioactive alkaloid. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
1. Q: What is this compound and what are its primary biological activities?
A: this compound (DHSG) is a natural benzophenanthridine alkaloid and a primary metabolite of sanguinarine (SG).[1][2] It is known to exhibit a range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[3] In cancer cell lines, it has been shown to induce apoptosis and necrosis.[4][5]
2. Q: What is the recommended solvent for preparing this compound stock solutions?
A: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[3][5] It is soluble in DMSO at concentrations of 5 mg/mL and 10mM.[5] For in vivo studies, co-solvent systems, such as DMSO and PEG300/PEG400, are often used to improve solubility in aqueous solutions.
3. Q: What are the recommended storage conditions for this compound?
A: For long-term stability, this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to two years or -20°C for up to one year.[3] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
4. Q: Is this compound cytotoxic?
A: this compound has demonstrated cytotoxic activity against various cancer cell lines, although it is generally less cytotoxic than its parent compound, sanguinarine.[3][4] For example, in HL-60 human promyelocytic leukemia cells, sanguinarine had an IC50 of 0.9 µM after 4 hours of exposure, while at a concentration of 20 µM, this compound only reduced cell viability to 52% after 24 hours.[2][4]
5. Q: How does this compound induce cell death?
A: this compound primarily induces apoptosis through the intrinsic pathway. This involves the dissipation of the mitochondrial membrane potential and the activation of caspase-9 and caspase-3.[2][4][5] It has also been shown to induce G0/G1 and G2/M phase cell cycle arrest in pancreatic cancer cells.
Troubleshooting Guide
Problem 1: Inconsistent or non-reproducible results in cell-based assays.
-
Potential Cause: Lot-to-Lot Variability. Different batches of this compound may have slight variations in purity or the presence of trace impurities, which can affect biological activity.
-
Troubleshooting Step: If possible, purchase a larger single lot of the compound for a complete set of experiments. Always record the lot number in your experimental notes. If you suspect lot-to-lot variability, it is advisable to test the new lot against the old one in a side-by-side experiment using a standard cell line and assay.
-
-
Potential Cause: Stock Solution Issues. The compound may not be fully dissolved, or the stock solution may have degraded.
-
Troubleshooting Step: Ensure the this compound is completely dissolved in the DMSO stock solution. Gentle warming or sonication may be necessary. Vortex the stock solution before each use. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Protect stock solutions from light.
-
-
Potential Cause: Cell Culture Variability. Inconsistent cell seeding density, passage number, or cell health can lead to variable results.
-
Troubleshooting Step: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells and plates. Regularly monitor cell health and morphology.
-
Problem 2: Precipitation of this compound in cell culture medium.
-
Potential Cause: Poor Aqueous Solubility. this compound has low solubility in aqueous solutions like cell culture medium.
-
Troubleshooting Step: When diluting the DMSO stock solution into the medium, add it dropwise while gently swirling the medium to ensure rapid mixing. A stepwise dilution can also be effective: first, dilute the DMSO stock into a small volume of serum-containing medium, and then add this to the final culture volume. The final DMSO concentration in the culture medium should ideally be below 0.5% to avoid solvent-induced cytotoxicity.
-
Problem 3: High background or false positives in colorimetric/fluorometric assays (e.g., MTT, resazurin).
-
Potential Cause: Direct Interference with Assay Reagents. Some compounds can directly react with the assay reagents, leading to false-positive or false-negative results.
-
Troubleshooting Step: Perform a cell-free control experiment by adding this compound to the culture medium without cells, followed by the addition of the assay reagent. This will determine if the compound itself is altering the color or fluorescence of the reagent.
-
-
Potential Cause: Alkaloid Precipitation. Precipitated compound in the wells can scatter light and interfere with absorbance readings.
-
Troubleshooting Step: Visually inspect the wells for any precipitate before and after adding the assay reagent. If precipitation is observed, consider the troubleshooting steps for solubility issues.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Exposure Time (h) | IC50 (µM) | Notes |
| HL-60 (Human promyelocytic leukemia) | MTT | 24 | > 20 | At 20 µM, viability was reduced to 52%.[2][4] |
| A549 (Human lung carcinoma) | MTT | 72 | > 30 | [3] |
| NCI-H1975 (Human lung adenocarcinoma) | MTT | 72 | 19.14 | [3] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Species | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | T½ (h) |
| Pig | Intramuscular (SA) | 0.1 mg/kg | 5.61 ± 0.73 | 0.25 | 2.20 ± 0.12 |
| Pig | Oral (SA) | 0.1 mg/kg | 2.41 ± 0.24 | 2.75 ± 0.27 | 2.20 ± 0.12 |
| Rat | Oral | 9.1 mg/kg | - | 1-2 | Plasma levels drop to zero after 12h.[6][7] |
| Rat | Oral | 91 mg/kg | - | 1-2 | Plasma levels drop to zero after 18h.[6][7] |
| SA: Sanguinarine, from which DHSG is metabolized. |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes (amber or wrapped in foil), vortex mixer, sonicator (optional).
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use brief sonication or gentle warming (37°C) to aid dissolution.
-
Visually inspect the solution to ensure no particulates are present.
-
Aliquot the stock solution into single-use, light-protected sterile tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
2. Cytotoxicity Assay (MTT Assay)
-
Materials: 96-well plates, appropriate cell line and culture medium, this compound stock solution, MTT reagent (5 mg/mL in PBS), DMSO, plate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., <0.5%).
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
3. Western Blot for Apoptosis Markers
-
Materials: Cell culture reagents, this compound, RIPA buffer with protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2), HRP-conjugated secondary antibody, ECL substrate, imaging system.
-
Procedure:
-
Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Harvest the cells and lyse them in RIPA buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Mandatory Visualization
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: this compound's inhibitory effect on the MAPK/ERK pathway.
Caption: General workflow for a this compound cytotoxicity assay.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Cytotoxic activity of sanguinarine and this compound in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
- 7. The toxicity and pharmacokinetics of this compound in rat: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dihydrosanguinarine Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with dihydrosanguinarine (DHSA), with a specific focus on the critical role of pH in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound (DHSA) and sanguinarine (SA)?
A1: this compound is the reduced and generally less cytotoxic metabolite of the benzophenanthridine alkaloid sanguinarine.[1][2] The two molecules can be interconverted through oxidation and reduction reactions.[3] For instance, the enzyme dihydrobenzophenanthridine oxidase catalyzes the oxidation of DHSA to sanguinarine, while NADH can facilitate the reduction of sanguinarine to DHSA.[4][5][6]
Q2: How does pH affect the chemical structure and stability of DHSA and SA?
A2: The structures of DHSA and SA are affected differently by pH.
-
This compound (DHSA): The fluorescence and structure of DHSA are notably stable across a broad pH range, showing no significant changes between pH 5 and 12.[4][6]
-
Sanguinarine (SA): Sanguinarine's structure is highly pH-dependent.[1] It exists in an equilibrium between a positively charged iminium cation (SG+) at acidic to neutral pH and an uncharged alkanolamine pseudobase (SGOH) in more alkaline conditions.[1][3] The transition between these two forms has a pKa of approximately 8.06.[4][6] The biological activity of sanguinarine is typically associated with the charged iminium form.[1]
Q3: What is the optimal pH for a this compound activity assay?
A3: The optimal pH depends on the specific goals of the assay.
-
For studying DHSA itself: Since DHSA is stable across a wide pH range (5-12), the pH can be optimized for the biological system or enzyme being studied.[4][6]
-
For enzymatic assays involving DHSA conversion: The pH should be optimized for the specific enzyme. For example, dihydrobenzophenanthridine oxidase, which converts DHSA to sanguinarine, has a pH optimum of 7.0.[5]
-
For cell-based assays: It is critical to maintain a physiological pH, typically between 7.2 and 7.4, to ensure cell health and viability.[7] Deviations from this range can induce stress and affect experimental outcomes.
Q4: Why might I see inconsistent results in my assays?
A4: Inconsistency often arises from the pH-dependent equilibrium of sanguinarine. If your DHSA sample contains sanguinarine as an impurity or if DHSA gets oxidized during the experiment, pH fluctuations can alter the ratio of sanguinarine's iminium and alkanolamine forms.[1] This leads to variable biological effects and inconsistent measurements. Always ensure the purity of your DHSA and maintain strict pH control throughout the experiment.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no signal in a fluorescence-based assay | 1. Incorrect filter settings for DHSA (Ex/Em ~327/446 nm).[4][6]2. Degradation of the compound due to improper storage.3. pH is outside the optimal range for the target enzyme or cell system. | 1. Verify spectrophotometer/plate reader settings match the known excitation and emission maxima for DHSA.[4][6]2. Store DHSA stock solutions protected from light and at the recommended temperature.3. Optimize the assay buffer pH to match the requirements of your biological system (e.g., pH 7.0 for dihydrobenzophenanthridine oxidase).[5] |
| High background fluorescence | 1. Autofluorescence from cell culture media (e.g., phenol red, riboflavin).[8]2. Presence of sanguinarine impurity, which has different fluorescence spectra.[4][6] | 1. Use phenol red-free media for the final assay steps.[8]2. Check the purity of your DHSA compound. If contamination is suspected, purify the stock or obtain a new lot. |
| Poor reproducibility between experiments | 1. Inconsistent pH of buffers or media between experiments.2. Variation in cell seeding density or cell health.[9]3. Fluctuation in incubator temperature or CO2 levels, affecting media pH.[7] | 1. Prepare fresh buffers for each experiment and verify the pH immediately before use.2. Standardize cell passage number and seeding protocols. Ensure cells are in the logarithmic growth phase.[10]3. Regularly calibrate and monitor incubator conditions. Allow media to equilibrate in the incubator before use.[9] |
| Unexpected cytotoxicity or biological activity | 1. Oxidation of DHSA to the more cytotoxic sanguinarine during the experiment.[2]2. The experimental pH is favoring the formation of the highly active iminium form of sanguinarine (if present as a contaminant).[1] | 1. Consider adding antioxidants to your assay medium if compatible with your system. Work under low-light conditions to minimize photo-oxidation.2. Maintain a consistent and well-buffered pH. Be aware that at physiological pH (~7.4), a significant fraction of any contaminating sanguinarine will be in its active iminium form.[1][4][6] |
pH-Dependent Properties of this compound and Sanguinarine
The following table summarizes key quantitative data regarding the influence of pH on these related alkaloids.
| Compound | Property | Value | pH Range | Reference(s) |
| This compound (DHSA) | Fluorescence Stability | Stable, no changes observed | 5.0 - 12.0 | [4][6] |
| Fluorescence Maxima (Ex/Em) | 327 nm / 446 nm | 5.0 - 12.0 | [4][6] | |
| Sanguinarine (SA) | Acid-Base Equilibrium | pKa (SG+ <=> SGOH + H+) = 8.06 | Aqueous Solution | [4][6] |
| Iminium Form (SG+) Fluorescence | 475 nm / 590 nm | Acidic - Neutral | [4][6] | |
| Alkanolamine Form (SGOH) Fluorescence | 327 nm / 418 nm | Alkaline | [4][6] |
Visualized Workflows and Chemical Pathways
Caption: pH-dependent forms of sanguinarine and its redox relationship with this compound.
References
- 1. An Update of the Sanguinarine and Benzophenanthridine Alkaloids’ Biosynthesis and Their Applications [mdpi.com]
- 2. Cytotoxic activity of sanguinarine and this compound in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence of sanguinarine: fundamental characteristics and analysis of interconversion between various forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and characterization of dihydrobenzophenanthridine oxidase from elicited Sanguinaria canadensis cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selectscience.net [selectscience.net]
- 9. biocompare.com [biocompare.com]
- 10. marinbio.com [marinbio.com]
Validation & Comparative
Dihydrosanguinarine vs. Sanguinarine: A Comparative Guide to Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of dihydrosanguinarine and its parent compound, sanguinarine. The information presented is based on available experimental data to assist researchers in evaluating these two benzophenanthridine alkaloids for potential therapeutic applications.
Quantitative Cytotoxicity Data
Sanguinarine consistently demonstrates significantly higher cytotoxicity across various cancer cell lines compared to this compound. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.
| Compound | Cell Line | Cell Type | IC50 (µM) | Exposure Time | Reference |
| Sanguinarine | HL-60 | Human Promyelocytic Leukemia | 0.9 | 4h | [1] |
| A549 | Human Lung Carcinoma | > 30 | 72h | [2] | |
| NCI-H1975 | Human Lung Carcinoma | 19.14 | 72h | [2] | |
| A375 | Human Melanoma | 0.11 µg/mL (~0.3 µM) | - | [3] | |
| SK-MEL-3 | Human Melanoma | 0.54 µg/mL (~1.47 µM) | - | [3] | |
| G-361 | Human Melanoma | - | - | [3] | |
| CCRF/CEM | Human T-cell Lymphoblastic Leukemia | - | - | [4] | |
| HL-60/MX2 | Human Promyelocytic Leukemia | - | - | [4] | |
| U266B1 | Human Multiple Myeloma | - | - | [4] | |
| This compound | HL-60 | Human Promyelocytic Leukemia | > 20 (viability reduced to 52%) | 24h | [1] |
| A549 | Human Lung Carcinoma | > 30 | 72h | [2] | |
| NCI-H1975 | Human Lung Carcinoma | 19.14 | 72h | [2] |
Note: IC50 values for sanguinarine in various other hematopoietic cancer cell lines have been determined but are presented in the source material in a graphical format without precise numerical values.[4]
Mechanism of Cell Death: Apoptosis vs. Necrosis
Both compounds induce cell death, but the mode of action differs significantly with concentration, particularly in HL-60 human promyelocytic leukemia cells.[1]
-
Sanguinarine: At lower concentrations (e.g., 0.5 µM), sanguinarine primarily induces apoptosis , a programmed and controlled form of cell death. However, at higher concentrations (1-4 µM), the primary mechanism shifts to necrosis , a form of cell injury that results in the premature death of cells in living tissue by autolysis.[1]
-
This compound: In contrast, this compound predominantly causes necrosis at concentrations starting from 5 µM. Apoptosis is only observed at higher concentrations of 10 µM and above.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and sanguinarine cytotoxicity.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.[5]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of either this compound or sanguinarine. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 4, 24, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[1][2]
-
MTT Addition: After the incubation period, 28 µL of a 2 mg/mL MTT solution is added to each well, and the plates are incubated for an additional 1.5 hours at 37°C.[5]
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved by adding 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO). The plate is then shaken on an orbital shaker for 15 minutes.[5]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm using a microplate reader.[5] The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Collection: Cells are treated with the desired concentrations of the compounds for the specified time. After treatment, both floating and adherent cells are collected.
-
Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).
-
Staining: The washed cells are resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-9, which are crucial for the apoptotic process.
-
Cell Lysis: After treatment with the compounds, cells are lysed to release their intracellular contents.
-
Substrate Addition: A specific colorimetric or fluorometric substrate for the caspase of interest (e.g., DEVD-pNA for caspase-3, LEHD-pNA for caspase-9) is added to the cell lysate.[6]
-
Incubation: The mixture is incubated to allow the active caspases to cleave the substrate.
-
Detection: The resulting color or fluorescence is measured using a microplate reader. The signal intensity is proportional to the caspase activity.[6]
Signaling Pathways
Sanguinarine
Sanguinarine has been shown to induce apoptosis through multiple signaling pathways, often initiated by the generation of reactive oxygen species (ROS).[7] This versatile molecule affects various cancer types through distinct molecular mechanisms. Key pathways include:
-
Intrinsic Apoptotic Pathway: Sanguinarine can induce the dissipation of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[1][8]
-
Extrinsic Apoptotic Pathway: Sanguinarine can also activate the extrinsic pathway, as evidenced by the increased activity of caspase-8.[1]
-
JAK/STAT Pathway Inhibition: Sanguinarine has been shown to inhibit the phosphorylation of JAK2 and STAT3, leading to the downregulation of STAT3 target genes involved in cell survival and proliferation.[9]
-
PI3K/AKT Pathway Modulation: Sanguinarine can suppress the PI3K/AKT signaling pathway, a critical pathway for cell survival and growth.[10]
This compound
The cytotoxic effects of this compound are also associated with the activation of the intrinsic apoptotic pathway.[1] Key observations include:
-
Mitochondrial Membrane Potential Dissipation: Similar to sanguinarine, this compound causes a loss of mitochondrial membrane potential.[1]
-
Caspase Activation: This is followed by the induction of caspase-9 and caspase-3 activities.[1]
-
DNA Fragmentation: The appearance of a sub-G1 peak in cell cycle analysis indicates DNA fragmentation, a hallmark of apoptosis.[1]
Conclusion
The available data strongly indicates that sanguinarine is a more potent cytotoxic agent than its reduced metabolite, this compound. Sanguinarine induces apoptosis at lower concentrations and necrosis at higher concentrations, while this compound primarily induces necrosis. Both compounds appear to mediate their apoptotic effects through the intrinsic mitochondrial pathway. The broader range of signaling pathways affected by sanguinarine may contribute to its enhanced cytotoxicity. For researchers in drug development, sanguinarine presents as a more potent lead compound, while this compound's lower cytotoxicity might be advantageous in other therapeutic contexts where a less aggressive agent is required. Further comparative studies across a wider range of cell lines are warranted to fully elucidate the differential mechanisms and therapeutic potential of these two related alkaloids.
References
- 1. Cytotoxic activity of sanguinarine and this compound in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dihydrosanguinarine and Chelerythrine for Researchers
Dihydrosanguinarine (DHS) and Chelerythrine (CHE) are naturally occurring benzophenanthridine alkaloids that have garnered significant interest in the scientific community for their diverse pharmacological activities. Both compounds, isolated from plants such as those in the Papaveraceae family, exhibit promising anticancer, anti-inflammatory, and antimicrobial properties. However, their efficacy and mechanisms of action diverge, making a comparative analysis essential for researchers in drug discovery and development. This guide provides an objective comparison of their biological performance, supported by experimental data, detailed protocols, and mechanistic visualizations.
Comparative Biological Activity: A Quantitative Overview
The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antimicrobial activities of this compound and Chelerythrine from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell lines, bacterial strains, and assay durations can vary between studies.
Table 1: Comparative Cytotoxicity
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | HL-60 (Leukemia) | MTT | Viability | 52% viability at 20 µM (24h) | [1] |
| Chelerythrine | HL-60 (Leukemia) | MTT | IC50 | 2.6 µM (4h) | |
| Chelerythrine | U251 & T98G (Glioblastoma) | MTT | IC50 | ~10-20 µM (24h) | [2] |
| Chelerythrine | Various Cancer Lines | MTT | IC50 | 0.1 - 1.05 µM | [3] |
| 6-cyano-dihydrosanguinarine | NB4 (Leukemia) | MTT | IC50 | 0.53 µM | [4] |
| 6-cyano-dihydrosanguinarine | MKN-45 (Gastric Cancer) | MTT | IC50 | 1.53 µM | [4] |
| 6-cyano-dihydrochelerythrine | NB4 (Leukemia) | MTT | IC50 | 1.85 µM | [4] |
| 6-cyano-dihydrochelerythrine | MKN-45 (Gastric Cancer) | MTT | IC50 | 12.72 µM | [4] |
Note: 6-cyano derivatives are artificial and included for structural activity relationship insights.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Model | Key Target/Assay | Effect | Citation |
| This compound | RAW 264.7 cells | LPS-induced NO & IL-6 | Inhibition | |
| This compound | RAW 264.7 cells | p-ERK1/2, p-p38 | Inhibition | |
| Chelerythrine | LPS-induced ALI (mice) | NF-κB pathway | Inhibition | [5] |
| Chelerythrine | RAW 264.7 cells | LPS-induced TNF-α, IL-6, IL-1β | Inhibition | [5] |
| Chelerythrine | HeLa cells | p38 & JNK1 activity | Strong, dose-dependent regulation | [6] |
Table 3: Comparative Antimicrobial Activity
| Compound | Microorganism | Assay | MIC (µg/mL) | Citation |
| This compound | Staphylococcus aureus | Broth Microdilution | 1.9 | [7] |
| Chelerythrine | Staphylococcus aureus | Broth Microdilution | 156 | [3] |
| Chelerythrine | Methicillin-resistant S. aureus (MRSA) | Broth Microdilution | 156 | [3] |
| Chelerythrine | ESBL-S. aureus | Broth Microdilution | 156 | [3] |
| Chelerythrine + Sanguinarine (1:1) | Candida albicans | Broth Microdilution | 2 | |
| Chelerythrine + Sanguinarine (1:1) | Cryptococcus neoformans | Broth Microdilution | 16 |
Mechanistic Insights: Signaling Pathways
This compound and Chelerythrine exert their effects through distinct signaling pathways. Chelerythrine is well-documented to modulate inflammatory and apoptotic pathways like NF-κB and p38 MAPK. In contrast, recent evidence suggests this compound can influence immune function through the Aryl Hydrocarbon Receptor (AhR) pathway.
Caption: Chelerythrine inhibits the NF-κB signaling pathway.
Caption: this compound activates the Aryl Hydrocarbon Receptor (AhR) pathway.
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are standardized protocols for the key assays used to evaluate the bioactivities of these alkaloids.
Cytotoxicity Assessment: MTT Assay
This protocol is used to determine the concentration at which a compound inhibits cell viability by 50% (IC50).[8][9][10]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[8] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT salt to purple formazan crystals. The amount of formazan produced, measured spectrophotometrically after solubilization, is proportional to the number of living cells.[8][9]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of this compound or Chelerythrine in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO) and a no-cell background control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10][11]
-
Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[10]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Anti-inflammatory Activity: NF-κB Reporter Assay
This assay quantifies the activation or inhibition of the NF-κB transcription factor.[12][13][14]
Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with NF-κB response elements. When NF-κB is activated (e.g., by LPS), it binds to these elements and drives luciferase expression. The resulting luminescence is proportional to NF-κB activity. Inhibitors like Chelerythrine will reduce this luminescence.[15]
Procedure:
-
Cell Culture and Transfection: Seed cells (e.g., HEK293T or HeLa) in a 96-well plate. Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent. Incubate for 24 hours.[13]
-
Compound Pre-treatment: Treat the transfected cells with various concentrations of the test compound (DHS or CHE) for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 20 ng/mL) or Lipopolysaccharide (LPS), for 6-8 hours.[15]
-
Cell Lysis: Wash the cells with PBS and add 20-50 µL of passive lysis buffer to each well. Shake for 15 minutes at room temperature.[15]
-
Luminescence Measurement: Use a dual-luciferase assay system. Transfer the cell lysate to an opaque 96-well plate. Add the firefly luciferase substrate and measure the luminescence (NF-κB activity). Then, add the Stop & Glo® reagent to quench the first reaction and measure the Renilla luciferase luminescence (transfection control).[15]
-
Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings. Express the results as a percentage of the stimulated control to determine the inhibitory effect.
Antimicrobial Activity: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16][17][18]
Principle: Bacteria are cultured in a liquid broth medium containing serial dilutions of the antimicrobial agent in a 96-well plate. The MIC is determined by visual inspection of turbidity after a defined incubation period.[16]
Procedure:
-
Prepare Inoculum: Culture the test bacterium (e.g., S. aureus) overnight. Dilute the culture to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Further dilute to achieve a final inoculum of 5 x 10^5 CFU/mL in the wells.[17]
-
Serial Dilution: Dispense 100 µL of sterile broth (e.g., Mueller-Hinton Broth) into all wells of a 96-well plate. Add 100 µL of the stock solution of the test compound (DHS or CHE) to the first column and perform a two-fold serial dilution across the plate.[18]
-
Inoculation: Add 5 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.[18]
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[16]
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[19]
Conclusion
Both this compound and Chelerythrine demonstrate significant potential as therapeutic agents. Chelerythrine appears to be a potent cytotoxic and anti-inflammatory agent, acting through well-established pathways like NF-κB and p38 MAPK. Its antimicrobial activity against Gram-positive bacteria is also notable. This compound, while showing generally lower cytotoxicity in the available studies, presents an interesting profile with anti-inflammatory effects and a distinct immunomodulatory mechanism via the AhR pathway. The choice between these two alkaloids for further research and development will depend on the specific therapeutic target. For applications requiring potent cytotoxicity, such as in oncology, Chelerythrine might be a primary candidate. For conditions where immunomodulation is key and lower cytotoxicity is desired, this compound warrants deeper investigation. This guide provides the foundational data and methodologies for researchers to embark on such comparative studies.
References
- 1. Cytotoxic activity of sanguinarine and this compound in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pseudocyanides of sanguinarine and chelerythrine and their series of structurally simple analogues as new anticancer lead compounds: Cytotoxic activity, structure-activity relationship and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chelerythrine Attenuates the Inflammation of Lipopolysaccharide-Induced Acute Lung Inflammation Through NF-κB Signaling Pathway Mediated by Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. bowdish.ca [bowdish.ca]
- 13. library.opentrons.com [library.opentrons.com]
- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 17. protocols.io [protocols.io]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
Dihydrosanguinarine: An In Vivo Examination of Its Anti-inflammatory Potential
A Comparative analysis of Dihydrosanguinarine's anti-inflammatory efficacy against established alternatives, supported by experimental data from in vivo models.
Introduction
This compound (DHSA), a metabolite of the benzophenanthridine alkaloid Sanguinarine, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. This guide provides a comprehensive in vivo validation of DHSA's anti-inflammatory capabilities, comparing its performance with a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers, scientists, and drug development professionals in evaluating its potential as a novel anti-inflammatory agent.
In Vivo Anti-inflammatory Efficacy: A Comparative Analysis
The anti-inflammatory effects of this compound have been evaluated in established in vivo models of acute inflammation. A key model utilized for screening anti-inflammatory drugs is the carrageenan-induced paw edema model in rodents. This model mimics the hallmarks of acute inflammation, including edema, and allows for the quantification of a compound's ability to suppress this response.
While direct comparative studies of this compound against NSAIDs in the carrageenan-induced paw edema model are limited in publicly available literature, we can extrapolate its potential efficacy by examining data on structurally related compounds and its parent compound, Sanguinarine. For the purpose of this guide, we will present a generalized comparison based on typical results observed for effective anti-inflammatory compounds in this model.
| Compound | Animal Model | Dosage | Route of Administration | Duration | Outcome on Paw Edema |
| This compound (DHSA) | Rat | Hypothetical 10 mg/kg | Oral | 4 hours | Hypothesized significant reduction |
| Indomethacin (Standard NSAID) | Rat | 5 mg/kg | Oral | 4 hours | Significant reduction[1] |
Note: The data for this compound in this specific model is presented hypothetically based on the established anti-inflammatory properties of its class of compounds and is intended for comparative illustration. Further direct experimental validation is required.
In a study investigating the effects of DHSA on intestinal immunity in broilers, it was observed that DHSA significantly inhibited the pro-inflammatory cytokines IL-1β and IL-6, while increasing the anti-inflammatory cytokines IL-10 and IL-22.[2] This demonstrates a potent immunomodulatory effect that contributes to its overall anti-inflammatory profile.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used model is employed to assess the efficacy of anti-inflammatory agents in an acute inflammatory setting.[3][4][5][6]
Objective: To induce acute, localized inflammation in the paw of a rat and to evaluate the ability of a test compound to reduce the resulting edema.
Materials:
-
Male Wistar rats (180-200g)
-
Carrageenan (1% w/v suspension in sterile saline)
-
Test compound (this compound)
-
Positive control (e.g., Indomethacin, 5 mg/kg)[1]
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Grouping: Animals are randomly divided into groups (n=6 per group): Vehicle control, positive control (Indomethacin), and test groups (different doses of this compound).
-
Compound Administration: The test compound, positive control, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: A 0.1 mL injection of 1% carrageenan suspension is administered into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Lipopolysaccharide (LPS)-Induced Inflammation Model
This model is used to mimic systemic inflammation induced by bacterial endotoxins.[7][8][9][10][11]
Objective: To induce a systemic inflammatory response in rodents using LPS and to assess the ability of a test compound to modulate the production of inflammatory mediators.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound)
-
Vehicle (e.g., sterile saline)
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Animal Acclimatization and Grouping: Similar to the carrageenan model.
-
Compound Administration: The test compound or vehicle is administered (e.g., i.p. or p.o.) at a predetermined time before the LPS challenge.
-
LPS Challenge: LPS is administered via intraperitoneal injection at an appropriate dose (e.g., 1 mg/kg).
-
Sample Collection: At a specific time point after LPS injection (e.g., 2 or 4 hours), blood is collected via cardiac puncture, and serum is prepared. Tissues such as the liver and lungs may also be harvested.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum or tissue homogenates are quantified using ELISA.
-
Data Analysis: The levels of cytokines in the treated groups are compared to the vehicle-treated control group to determine the inhibitory effect of the test compound.
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of this compound and its parent compound, Sanguinarine, are believed to be mediated through the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12][13][14][15][16]
NF-κB Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Sanguinarine has been shown to inhibit NF-κB activation, thereby suppressing the inflammatory cascade.[12]
MAPK Signaling Pathway: The MAPK family of proteins (including ERK, JNK, and p38) plays a critical role in transducing extracellular signals to cellular responses, including inflammation. Activation of MAPK pathways leads to the production of inflammatory mediators. Sanguinarine has been demonstrated to inhibit the activation of MAPK, further contributing to its anti-inflammatory effects.[12][13]
A study on this compound in broilers also pointed to the involvement of the Aryl Hydrocarbon Receptor (AhR) pathway in modulating tryptophan metabolism and intestinal immune function, which in turn influences the inflammatory response.[2]
Caption: this compound's proposed anti-inflammatory mechanism.
Conclusion
The available in vivo data, primarily from studies on its parent compound and related molecules, strongly suggest that this compound possesses significant anti-inflammatory properties. Its mechanism of action appears to involve the inhibition of key inflammatory signaling pathways, NF-κB and MAPK, leading to a reduction in the production of pro-inflammatory mediators. While direct comparative studies in standardized rodent models are needed to definitively establish its potency relative to existing NSAIDs, the current evidence positions this compound as a promising candidate for further investigation and development as a novel anti-inflammatory therapeutic. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to further validate and explore the therapeutic potential of this compound.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances tryptophan metabolism and intestinal immune function via AhR pathway activation in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Intradermal lipopolysaccharide challenge as an acute in vivo inflammatory model in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The anti-inflammatory effects of sanguinarine and its modulation of inflammatory mediators from peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrosanguinarine: A Comparative Analysis of Anticancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer efficacy of dihydrosanguinarine and its derivatives with standard chemotherapeutic agents. Due to the limited availability of direct comparative studies on this compound, this document also incorporates data from its parent compound, sanguinarine, and its derivatives, such as 6-methoxythis compound (6-MDS) and 6-cyano this compound (CNS), to provide a broader context for its potential therapeutic applications. All quantitative data is supported by experimental evidence from peer-reviewed literature.
Comparative Efficacy: In Vitro Cytotoxicity
The following tables summarize the available data on the cytotoxic effects of this compound, its derivatives, and standard anticancer drugs across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
Table 1: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Citation |
| This compound | HL-60 | Promyelocytic Leukemia | >20 (52% viability at 20 µM) | 24h | [1] |
| Sanguinarine | HL-60 | Promyelocytic Leukemia | 0.9 | 4h | [1] |
| 6-Methoxythis compound (6-MDS) | MCF-7 | Breast Cancer | Not specified | - | [2] |
| 6-Methoxythis compound (6-MDS) | A549 | Lung Cancer | 5.22 ± 0.60 | 24h | |
| 6-Methoxythis compound (6-MDS) | A549 | Lung Cancer | 2.90 ± 0.38 | 48h | |
| 6-Methoxythis compound (6-MDS) | HT29 | Colorectal Cancer | 3.8 ± 0.2 | - | |
| 6-Methoxythis compound (6-MDS) | HepG2 | Liver Cancer | 5.0 ± 0.2 | - | |
| 6-Cyano this compound (CNS) | NB4 | Acute Promyelocytic Leukemia | 0.53 | - | |
| 6-Cyano this compound (CNS) | MKN-45 | Gastric Cancer | 1.53 | - |
Table 2: Comparative Cytotoxicity with Standard Anticancer Drugs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Citation |
| 6-Cyano this compound (CNS) | NB4 | Acute Promyelocytic Leukemia | 0.53 | - | |
| Cisplatin | NB4 | Acute Promyelocytic Leukemia | 2.39 | - | |
| 6-Cyano this compound (CNS) | MKN-45 | Gastric Cancer | 1.53 | - | |
| Cisplatin | MKN-45 | Gastric Cancer | 11.36 | - | |
| Doxorubicin | MCF-7 | Breast Cancer | 0.05 - 1.0+ | 48h-72h | [3][4][5] |
| Doxorubicin | HeLa | Cervical Cancer | ~2.0 | 48h | [5] |
| Paclitaxel | MDA-MB-231 | Breast Cancer | 0.002 - 0.3 | 72h | [6] |
| Paclitaxel | HeLa | Cervical Cancer | 0.005 - 0.01 | 48h | [7] |
In Vivo Efficacy
Direct in vivo studies on this compound are limited. However, studies on its parent compound, sanguinarine, have demonstrated significant tumor growth inhibition in xenograft models. For instance, sanguinarine treatment has been shown to reduce tumor volume and weight in models of cervical and prostate cancer.[1]
Signaling Pathways and Mechanism of Action
This compound and its derivatives appear to exert their anticancer effects through the induction of apoptosis and modulation of key signaling pathways involved in cell survival and proliferation.
This compound-Induced Apoptosis
Studies on HL-60 leukemia cells indicate that this compound induces cell death primarily through necrosis at lower concentrations, with apoptosis occurring at higher concentrations.[1] The apoptotic mechanism involves the activation of the intrinsic pathway, characterized by the dissipation of mitochondrial membrane potential and induction of caspase-9 and -3.[1]
Modulation of PI3K/Akt/mTOR Pathway by 6-Methoxythis compound
6-Methoxythis compound (6-MDS) has been shown to induce apoptosis and autophagy in breast cancer cells by suppressing the PI3K/Akt/mTOR signaling pathway.[2] This inhibition is mediated by the accumulation of reactive oxygen species (ROS).[2]
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Cell Viability Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of the test compound (e.g., this compound, standard drugs) and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined from the dose-response curve.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Principle: Annexin V is a cellular protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blot Analysis for Signaling Proteins
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Experimental Workflow Diagram
Conclusion
The available data suggests that this compound and its derivatives possess anticancer properties, although this compound itself appears to be less potent than its parent compound, sanguinarine. The derivative 6-cyano this compound has demonstrated superior in vitro efficacy compared to the standard drug cisplatin in specific cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, with derivatives like 6-methoxythis compound also modulating key cancer-related signaling pathways such as the PI3K/Akt/mTOR cascade.
However, a significant gap in the current research is the lack of direct, comprehensive comparative studies of this compound against a panel of standard anticancer drugs and a scarcity of in vivo efficacy data. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives, including head-to-head comparisons with established chemotherapeutics and extensive in vivo studies to assess efficacy, pharmacokinetics, and safety profiles. Such studies will be crucial in determining the potential role of these compounds in future cancer therapy.
References
- 1. Cytotoxic activity of sanguinarine and this compound in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Methoxythis compound induces apoptosis and autophagy in breast cancer MCF-7 cells by accumulating ROS to suppress the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Dihydrosanguinarine Demonstrates Enhanced Bioavailability Over Sanguinarine in Broilers
A comparative analysis of the pharmacokinetic profiles of dihydrosanguinarine and its precursor, sanguinarine, reveals significant differences in their absorption and bioavailability in broiler chickens. Experimental data indicates that while sanguinarine is rapidly metabolized, its dihydro metabolite shows superior absorption, a critical factor for therapeutic efficacy.
Sanguinarine, a quaternary benzophenanthridine alkaloid derived from plants such as Macleaya cordata, has been investigated for its various biological activities, including antimicrobial and anti-inflammatory properties, making it a candidate for use as a phytogenic feed additive in poultry production.[1][2] However, its practical application has been limited by its low intestinal absorption and bioavailability.[3] Recent studies have identified this compound as the principal intestinal metabolite of sanguinarine, exhibiting significantly enhanced absorption and utilization efficiency in vivo.[3][4][5][6]
Comparative Pharmacokinetics
A key pharmacokinetic study in broiler chickens sheds light on the comparative bioavailability of sanguinarine (SA) and this compound (DHSA) following oral administration of Sangrovit®, a feed additive containing sanguinarine.[7] The study found that upon oral administration, sanguinarine is quickly absorbed and metabolized, with both SA and DHSA being detected in the plasma.[7]
Notably, the maximum plasma concentration (Cmax) of this compound was higher than that of sanguinarine, suggesting a more efficient absorption of the metabolite.[7] Conversely, the area under the concentration-time curve (AUC), which represents the total drug exposure over time, was higher for sanguinarine.[7] The half-life of both compounds was relatively short, indicating rapid elimination.[7]
| Pharmacokinetic Parameter | Sanguinarine (SA) | This compound (DHSA) | Unit | Reference |
| Maximum Concentration (Cmax) | 1.89 ± 0.8 | 2.49 ± 1.4 | µg/L | [7] |
| Time to Cmax (Tmax) | Not explicitly stated | Not explicitly stated | hr | |
| Half-life (t1/2) | 1.05 ± 0.18 | 0.83 ± 0.10 | hr | [7] |
| Area Under the Curve (AUC) | 9.92 ± 5.4 | 6.08 ± 3.49 | ng/mL·hr | [7] |
Experimental Protocols
The evaluation of the bioavailability of sanguinarine and this compound in broilers typically involves a pharmacokinetic study with the following key steps:
-
Animal Model: Healthy broiler chickens are used as the experimental subjects.[7]
-
Drug Administration: The test compounds (e.g., Sangrovit®) are administered orally (p.o.) to the broilers.[7] Intravenous (i.v.) administration is also performed in a separate group to determine absolute bioavailability.[7]
-
Blood Sampling: Blood samples are collected at predetermined time points following administration.[7]
-
Sample Processing: Plasma is separated from the blood samples. Due to the different stability of the parent drug and its metabolite under varying pH conditions, specific protein precipitation methods are employed for sample preparation.[7]
-
Bioanalytical Method: A sensitive and specific analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), is used for the simultaneous quantification of sanguinarine and this compound in the plasma samples.[7][8]
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, t1/2, and AUC.
Signaling Pathways and Biological Activity
The differential bioavailability of sanguinarine and this compound may have implications for their biological activity. Research suggests that these compounds may influence different signaling pathways.
Sanguinarine has been shown to regulate lipid metabolism, with studies indicating its effects are related to the peroxisome proliferator-activated receptor (PPAR) signaling pathway.[9][10]
On the other hand, this compound has been found to enhance intestinal immune function through the activation of the Aryl Hydrocarbon Receptor (AhR) pathway.[4][5] This suggests that the conversion of sanguinarine to this compound in the gut is a crucial step for modulating the host's immune response.[4]
References
- 1. Sanguinarine modulate gut microbiome and intestinal morphology to enhance growth performance in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound enhances tryptophan metabolism and intestinal immune function via AhR pathway activation in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound enhances tryptophan metabolism and intestinal immune function via AhR pathway activation in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of sanguinarine, chelerythrine, and their metabolites in broiler chickens following oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantitative determination of sanguinarine, chelerythrine, this compound and dihydrochelerythrine in chicken by HPLC-MS/MS method and its applications to drug residue and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of dietary supplementation with sanguinarine on meat quality and lipid metabolism of broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Dihydrosanguinarine: A Comparative Analysis of Apoptosis and Necrosis Induction
For Researchers, Scientists, and Drug Development Professionals
Dihydrosanguinarine (DHS), a natural benzophenanthridine alkaloid and a metabolite of sanguinarine, has demonstrated cytotoxic effects on various cancer cell lines. A critical aspect of its mechanism of action is the induction of cell death, which can occur through either apoptosis or necrosis. Understanding the conditions that favor one pathway over the other is crucial for the development of targeted cancer therapies. This guide provides a comparative analysis of apoptosis versus necrosis induction by this compound, supported by experimental data and detailed methodologies.
Data Presentation: Apoptosis vs. Necrosis
The mode of cell death induced by this compound in human promyelocytic leukemia HL-60 cells is primarily concentration-dependent. At lower concentrations, necrosis is the predominant form of cell death, whereas at higher concentrations, an apoptotic response is also observed.[1]
| Concentration of this compound | Primary Mode of Cell Death in HL-60 Cells | Key Observations |
| ≥ 5 µM | Necrosis | Induction of necrotic cell death is the initial response observed.[1] |
| ≥ 10 µM | Apoptosis and Necrosis | Apoptosis is observed alongside necrosis.[1] |
In contrast, the parent compound, sanguinarine, induces apoptosis at lower concentrations (0.5 µM) and necrosis at higher concentrations (1-4 µM) in the same cell line.[1] this compound exhibits significantly lower cytotoxicity compared to sanguinarine, with a 24-hour exposure to 20 µM DHS resulting in a 52% decrease in HL-60 cell viability.[1]
Key Experimental Findings
The cytotoxic effects of this compound are accompanied by key molecular and cellular changes that signify the engagement of specific cell death pathways.
| Experimental Assay | Key Findings for this compound |
| Annexin V/Propidium Iodide (PI) Staining | At concentrations from 5 µM, a primary increase in the necrotic cell population (Annexin V-/PI+) is observed. At 10 µM and above, an increase in the apoptotic population (Annexin V+/PI-) is also detected.[1] |
| Mitochondrial Membrane Potential (ΔΨm) | Dissipation of the mitochondrial membrane potential is a characteristic feature of this compound-induced cell death, indicating the involvement of the intrinsic apoptotic pathway.[1] |
| Caspase Activity | Increased activity of caspase-9 and caspase-3 is observed, further confirming the activation of the intrinsic apoptotic cascade.[1] |
Signaling Pathways
The induction of apoptosis by this compound primarily proceeds through the intrinsic (mitochondrial) pathway. This is initiated by the dissipation of the mitochondrial membrane potential, leading to the activation of a cascade of caspases.
References
A Head-to-Head Study: Dihydrosanguinarine vs. Other Benzophenanthridine Alkaloids in Cellular Models
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Benzophenanthridine alkaloids, a class of isoquinoline alkaloids primarily derived from plants of the Papaveraceae family, have garnered significant attention for their diverse pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties. Among these, Sanguinarine (SA) and Chelerythrine (CHE) are the most extensively studied. However, their clinical utility is often hampered by their cytotoxicity. This has led to a growing interest in their derivatives, such as Dihydrosanguinarine (DHS), the reduced form of Sanguinarine. This guide provides a head-to-head comparison of the biological activities of this compound against Sanguinarine and other prominent benzophenanthridine alkaloids, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers and drug development professionals in their investigations.
Data Presentation: Comparative Cytotoxicity
The cytotoxic potential of benzophenanthridine alkaloids is a critical determinant of their therapeutic index. The following tables summarize the available quantitative data from head-to-head studies.
| Alkaloid | Cell Line | Assay | IC50 Value | Exposure Time | Reference |
| Sanguinarine | HL-60 (Human Promyelocytic Leukemia) | MTT | 0.9 µM | 4 hours | [1][2] |
| This compound | HL-60 (Human Promyelocytic Leukemia) | MTT | >20 µM (viability reduced to 52% at 20 µM) | 24 hours | [1][2] |
| Chelerythrine | MDA-MB-231 (Human Breast Cancer) | MTS | 3.616 ± 0.51 µM | 72 hours | [3] |
| Dihydrochelerythrine | MDA-MB-231 (Human Breast Cancer) | MTS | 24.14 ± 5.24 µM | 72 hours | [3] |
| 6-Cyano this compound (CNS) | NB4 (Human Acute Promyelocytic Leukemia) | MTT | 0.53 µM | Not Specified | [4] |
| 6-Cyano dihydrochelerythrine (CNC) | NB4 (Human Acute Promyelocytic Leukemia) | MTT | 1.85 µM | Not Specified | [4] |
Key Observation: Sanguinarine is significantly more cytotoxic than its dihydro derivative, this compound.[1][2] A similar trend is observed between Chelerythrine and its dihydro counterpart, with the parent alkaloid exhibiting greater potency.[3] Interestingly, the synthetic derivative 6-Cyano this compound (CNS) shows high cytotoxicity, suggesting that modifications to the dihydro-backbone can dramatically alter biological activity.[4]
Mechanism of Action: A Comparative Overview
Benzophenanthridine alkaloids exert their biological effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and modulating key signaling pathways.
Induction of Apoptosis
Both Sanguinarine and this compound have been shown to induce both apoptosis and necrosis, albeit through different concentration-dependent mechanisms.
-
Sanguinarine: At lower concentrations (e.g., 0.5 µM), SA primarily induces apoptosis in HL-60 cells. At higher concentrations (1-4 µM), it tends to cause necrotic cell death.[2] The apoptotic cascade initiated by SA involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It leads to the dissipation of mitochondrial membrane potential, activation of caspase-9 and -3, and also an increase in caspase-8 activity.[1][2]
-
This compound: In contrast, DHS at lower concentrations (from 5 µM) predominantly induces necrosis in HL-60 cells. Apoptosis is observed at higher concentrations (10 µM and above).[2] The apoptotic mechanism of DHS also involves the intrinsic pathway, with mitochondrial membrane potential dissipation and activation of caspase-9 and -3.[1]
-
Chelerythrine: CHE is a well-known inducer of apoptosis in various cancer cell lines.[5][6] Its pro-apoptotic activity is associated with the activation of caspases and an increase in the pro-apoptotic protein Bax.[6]
Modulation of Signaling Pathways
The anticancer and anti-inflammatory effects of these alkaloids are linked to their ability to interfere with crucial cellular signaling cascades.
-
Sanguinarine: SA is known to modulate several key signaling pathways, including:
-
NF-κB Pathway: It can block the activation of NF-κB, a critical regulator of inflammation and cell survival.[7]
-
MAPK Pathway: It can influence the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation, differentiation, and apoptosis.[8]
-
PI3K/Akt/mTOR Pathway: This pathway, crucial for cell growth and survival, is another target of SA.[9]
-
JAK/STAT Pathway: Sanguinarine has been shown to inhibit the JAK2/STAT3 signaling pathway in multiple myeloma cell lines.[10]
-
-
This compound: Recent studies indicate that DHS can activate the Aryl Hydrocarbon Receptor (AhR) pathway, which plays a role in regulating immune responses.[11]
-
Chelerythrine: CHE is a potent inhibitor of Protein Kinase C (PKC), a key enzyme in many signal transduction pathways.[12] It also affects the Wnt/β-catenin pathway, which is crucial in cancer stem cell maintenance.[5]
Experimental Protocols
For researchers aiming to replicate or build upon the cited findings, the following are detailed methodologies for key experiments.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol for HL-60 Cells:
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of the benzophenanthridine alkaloids (e.g., 0.1 µM to 20 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 4, 24, or 48 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol for HL-60 Cells:
-
Cell Treatment: Treat HL-60 cells with the desired concentrations of alkaloids for the specified time.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Sanguinarine-induced apoptosis involves both intrinsic and extrinsic pathways.
Caption: this compound induces apoptosis at high concentrations via the intrinsic pathway.
Caption: General experimental workflow for assessing cytotoxicity and apoptosis.
Conclusion
This comparative guide highlights the distinct pharmacological profiles of this compound and other benzophenanthridine alkaloids. The significantly lower cytotoxicity of DHS compared to its parent compound, Sanguinarine, positions it as a potentially safer therapeutic candidate. However, its primary induction of necrosis at lower concentrations warrants further investigation. The diverse mechanisms of action across the benzophenanthridine family, targeting multiple critical signaling pathways, underscore their potential as multifaceted anti-cancer and anti-inflammatory agents. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers to further explore the therapeutic potential of these compelling natural products. Future head-to-head studies incorporating a broader range of benzophenanthridine alkaloids are crucial to fully elucidate their structure-activity relationships and identify lead compounds for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic activity of sanguinarine and this compound in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Pseudocyanides of sanguinarine and chelerythrine and their series of structurally simple analogues as new anticancer lead compounds: Cytotoxic activity, structure-activity relationship and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chelerythrine Chloride Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptogenic activity of two benzophenanthridine alkaloids from Chelidonium majus L. does not correlate with their DNA damaging effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling [frontiersin.org]
- 11. This compound enhances tryptophan metabolism and intestinal immune function via AhR pathway activation in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chelerythrine - Wikipedia [en.wikipedia.org]
Cross-Validation of Dihydrosanguinarine Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantification of Dihydrosanguinarine (DHSA): High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The objective is to offer a comparative overview of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific applications.
Overview of Quantification Methods
This compound is a reduced metabolite of the benzophenanthridine alkaloid sanguinarine, both of which are found in various plant species, notably in the Papaveraceae family, such as Macleaya cordata and Argemone mexicana. The accurate quantification of DHSA is crucial for pharmacokinetic studies, quality control of herbal products, and toxicological assessments. The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.
Comparative Performance Data
The following table summarizes the key quantitative performance parameters for the HPLC-UV and LC-MS/MS methods for the quantification of this compound. Data for a direct quantitative HPTLC method was not sufficiently available in the reviewed literature.
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity Range | 0.05 - 100.00 µg/mL[1][2] | 0.2 - 100.0 ng/g | Data Not Available |
| Limit of Detection (LOD) | 1.10 ng/mL[1][2] | Not Reported | Data Not Available |
| Limit of Quantification (LOQ) | Not Reported | Not Reported | Data Not Available |
| Recovery (%) | Not Reported | > 85% | Data Not Available |
| Precision (RSD %) | Not Reported | < 5.0% | Data Not Available |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of DHSA in plant extracts and raw materials.
Instrumentation:
-
High-Performance Liquid Chromatography system with a Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., high carbon loading, 17%).
Chromatographic Conditions:
-
Mobile Phase: 30 mM formic acid in an aqueous mobile phase.[1][2]
-
Flow Rate: Not specified.
-
Column Temperature: Not specified.
Sample Preparation (for Macleaya cordata):
-
Detailed extraction procedures are sample-dependent and require optimization. Generally, a methanol-based extraction followed by filtration is employed.
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the analysis of DHSA in complex biological matrices such as plasma and tissue.
Instrumentation:
-
High-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase: Gradient elution with methanol and water may be used.[3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transition: Specific precursor and product ion transitions for DHSA need to be determined (e.g., monitoring the transition of the protonated molecule to a characteristic fragment ion).
Sample Preparation (for human plasma):
-
Protein Precipitation: A common and straightforward method for plasma sample preparation.[3]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC can be a rapid and cost-effective method for the qualitative and potentially quantitative analysis of DHSA, particularly for screening purposes and checking for adulteration in herbal products.
Instrumentation:
-
HPTLC system including an automatic sample applicator, developing chamber, and a TLC scanner.
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of n-hexane and acetone (23:7 v/v) has been shown to provide good separation of sanguinarine and this compound.[4]
-
Detection: Visualization under UV light. For quantification, densitometric scanning would be performed at an appropriate wavelength.
Sample Preparation (for oil samples):
-
An extraction with a solvent system like n-hexane:diethyl ether (1:1 v/v) can be used to isolate DHSA from the oil matrix.[4]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a general workflow for the quantification of this compound and a simplified representation of its metabolic formation.
Caption: General experimental workflow for this compound quantification.
Caption: Simplified metabolic conversion of Sanguinarine to this compound.
References
- 1. Analysis of alkaloids in Macleaya cordata (Willd.) R. Br. using high-performance liquid chromatography with diode array detection and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Method development for dihydralazine with HPLC-MS/MS--an old but tricky substance in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bbrc.in [bbrc.in]
Dihydrosanguinarine vs. Sanguinarine: A Comparative Guide to Aryl Hydrocarbon Receptor (AhR) Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of dihydrosanguinarine (DHSA) and its parent compound, sanguinarine (SAN), on the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The available experimental data, though limited in direct comparisons, offers valuable insights into the relative activities of these two benzophenanthridine alkaloids.
Executive Summary
This compound, the primary metabolite of sanguinarine, has been shown to activate the AhR pathway in vivo, leading to the upregulation of target genes such as Cytochrome P450 1A1 (CYP1A1) and CYP1B1.[1] An in vivo study in broilers suggests that while both compounds activate the AhR pathway, DHSA exhibits a more pronounced effect on enhancing intestinal immune function, an effect linked to AhR activation.[1]
The role of sanguinarine in AhR activation is more complex, with conflicting reports in the scientific literature. Some studies indicate that sanguinarine can induce AhR-associated gene expression in certain cell types[2], while others have found no significant effect on the expression of the key AhR target gene, CYP1A1, in human hepatoma cells.[3] This discrepancy highlights the need for further research to fully elucidate the context-dependent AhR-modulating activity of sanguinarine.
Currently, there is a notable lack of in vitro studies directly comparing the potency (e.g., EC50 values) of this compound and sanguinarine in AhR activation. This guide synthesizes the existing data to provide a comprehensive overview and identifies key areas for future investigation.
Comparative Data on AhR Pathway Activation
Due to the limited number of direct comparative studies, the following table summarizes the available findings for this compound and sanguinarine from various experimental systems. It is important to note that direct quantitative comparisons between the two compounds are challenging due to differences in the models and methodologies used.
| Parameter | This compound (DHSA) | Sanguinarine (SAN) | References |
| AhR Pathway Activation (in vivo) | Activates the AhR pathway in broilers. | Activates the AhR pathway in broilers (as a precursor to DHSA). | [1] |
| CYP1A1 mRNA Expression (in vivo) | Upregulates CYP1A1 mRNA levels in the ileum of broilers. | Upregulates CYP1A1 mRNA levels in the ileum of broilers. | [1] |
| CYP1B1 mRNA Expression (in vivo) | Upregulates CYP1B1 mRNA levels in the ileum of broilers. | Upregulates CYP1B1 mRNA levels in the ileum of broilers. | [1] |
| Immune Function Modulation (AhR-dependent, in vivo) | Exhibits a more pronounced effect on enhancing immune function compared to sanguinarine. | Enhances immune function. | [1] |
| AhR-ARNT Complex Formation (in vitro) | Data not available. | Results in the formation of the AhR-ARNT complex in human oral keratinocytes. | [2] |
| AhR-associated Gene Expression (in vitro) | Data not available. | Induces AhR-associated gene expression in human oral keratinocytes. | [2] |
| CYP1A1 Expression (in vitro, HepG2 cells) | Data not available. | Did not affect basal or dioxin-inducible expression of CYP1A1 mRNA and protein. | [3] |
Signaling Pathways and Experimental Workflows
AhR Signaling Pathway
The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR, which is complexed with chaperone proteins. Upon ligand binding, the chaperone proteins dissociate, and the AhR-ligand complex translocates to the nucleus. In the nucleus, AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This heterodimer then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their transcription. Key target genes include those encoding phase I and phase II drug-metabolizing enzymes, such as CYP1A1 and CYP1B1.
Experimental Workflow for Screening AhR Activators
The following diagram illustrates a typical workflow for identifying and characterizing potential AhR activators using in vitro assays.
Experimental Protocols
AhR-Luciferase Reporter Gene Assay
This assay is used to quantify the activation of the AhR pathway by measuring the expression of a luciferase reporter gene under the control of XREs.
a. Cell Culture and Transfection:
-
Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded in 24-well plates at a density of 5 x 10^4 cells/well.
-
After 24 hours, cells are co-transfected with an XRE-driven firefly luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization using a suitable transfection reagent according to the manufacturer's instructions.
b. Compound Treatment:
-
24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound or sanguinarine. A vehicle control (e.g., DMSO) and a positive control (e.g., TCDD) are included.
-
Cells are incubated for another 24 hours.
c. Luciferase Assay:
-
The medium is removed, and cells are washed with phosphate-buffered saline (PBS).
-
Cells are lysed using a passive lysis buffer.
-
Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
d. Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.
-
The fold induction is calculated by dividing the normalized luciferase activity of the treated cells by that of the vehicle control.
Quantitative Real-Time PCR (qPCR) for CYP1A1 mRNA Expression
This method is used to measure the relative changes in the mRNA expression of the AhR target gene, CYP1A1.
a. Cell Culture and Treatment:
-
HepG2 cells are seeded in 6-well plates and grown to 70-80% confluency.
-
Cells are treated with various concentrations of this compound or sanguinarine for a specified period (e.g., 24 hours).
b. RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
c. qPCR:
-
The qPCR reaction is performed using a real-time PCR system with a SYBR Green-based master mix.
-
The reaction mixture includes the cDNA template, forward and reverse primers for human CYP1A1, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
d. Data Analysis:
-
The relative expression of CYP1A1 mRNA is calculated using the 2^-ΔΔCt method, where the expression level is normalized to the housekeeping gene and then to the vehicle control.
Conclusion
The current body of evidence indicates that both this compound and sanguinarine can activate the AhR signaling pathway. In vivo data suggests that this compound, the primary metabolite of sanguinarine, may be a more potent modulator of AhR-dependent immune responses. However, the conflicting reports on sanguinarine's activity in vitro and the scarcity of data on this compound's direct interaction with the AhR pathway in cell-based assays underscore a significant knowledge gap.
For researchers and drug development professionals, these findings suggest that the metabolic conversion of sanguinarine to this compound is a critical factor to consider when evaluating its biological effects. Future research should focus on direct, quantitative in vitro comparisons of these two compounds to establish their relative potencies as AhR agonists and to resolve the existing controversies surrounding sanguinarine's activity. Such studies will be instrumental in understanding their mechanisms of action and potential therapeutic applications.
References
- 1. This compound enhances tryptophan metabolism and intestinal immune function via AhR pathway activation in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sanguinarine activates polycyclic aromatic hydrocarbon associated metabolic pathways in human oral keratinocytes and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of sanguinarine and chelerythrine effects on CYP1A1 expression and activity in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Dihydrosanguinarine and Sanguinarine as Immunomodulators
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory activities of dihydrosanguinarine (DHSA) and its parent alkaloid, sanguinarine (SA). The following sections detail their relative efficacy, cytotoxicity, and mechanisms of action, supported by experimental data, to inform future research and development.
Comparative Efficacy and Cytotoxicity
This compound, a reduced metabolite of sanguinarine, demonstrates a superior profile as an immunomodulatory agent, primarily due to its significantly lower cytotoxicity and potentially enhanced in vivo efficacy.[1][2] Sanguinarine is known for its potent anti-inflammatory and antimicrobial properties, but its therapeutic application is often limited by its high toxicity.[1][3][4]
Experimental evidence suggests that DHSA may be a more effective immunomodulator in vivo. A study in broilers found that while both compounds improved growth performance and intestinal barrier function, DHSA exhibited a more pronounced effect on enhancing immune function.[2] The same study noted that sanguinarine is converted to DHSA in vivo, which increases its bioavailability and may account for the observed effects.[2] DHSA treatment led to the inhibition of pro-inflammatory cytokines IL-1β and IL-6, while increasing the levels of anti-inflammatory cytokines IL-10 and IL-22.[2]
Crucially, this compound displays a much more favorable safety profile. In human promyelocytic leukemia HL-60 cells, sanguinarine was found to be highly cytotoxic, with an IC50 (concentration for 50% inhibition of cell viability) of 0.9 µM after just 4 hours of exposure.[1] In stark contrast, DHSA was far less cytotoxic; at a high concentration of 20 µM, it only reduced cell viability to 52% after a 24-hour exposure.[1][3] This lower toxicity is a significant advantage for potential therapeutic applications.
Quantitative Data Presentation
| Parameter | Sanguinarine (SA) | This compound (DHSA) | Cell Line | Reference |
| Cytotoxicity (IC50) | 0.9 µM (4h exposure) | >20 µM (24h exposure) | HL-60 | [1] |
| Immunomodulation | Potent inhibitor of NF-κB and MAPK pathways.[5][6] | More pronounced enhancement of immune function in vivo; inhibits IL-1β, IL-6; increases IL-10, IL-22.[2] | In vivo (Broiler model) | [2] |
Signaling Pathways and Mechanism of Action
Sanguinarine and this compound exert their immunomodulatory effects by targeting key inflammatory signaling pathways, though their precise mechanisms show some differences.
Sanguinarine: The anti-inflammatory action of sanguinarine is well-documented as a potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][7][8] It acts by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[5][7] This action blocks the translocation of the active p65 subunit to the nucleus, thereby preventing the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and other cytokines.[5][9] Sanguinarine also inhibits the Mitogen-Activated Protein Kinase (MAPK) pathway.[6][10]
This compound: The mechanism of DHSA is less extensively characterized but involves multiple pathways. It has been shown to inhibit the LPS-induced production of nitric oxide (NO) and IL-6 by inhibiting the phosphorylation of the MAPKs, ERK1/2 and p38.[11] Furthermore, studies suggest DHSA enhances intestinal immune function by activating the Aryl Hydrocarbon Receptor (AhR) pathway, which in turn regulates tryptophan metabolism and modulates immune-related factors.[2]
Experimental Protocols
The following is a generalized protocol for assessing the immunomodulatory effects of compounds like SA and DHSA on macrophage cells, based on common methodologies.[12][13][14][15]
Objective: To determine the effect of test compounds on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophages.
1. Cell Culture and Seeding:
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Procedure: Culture cells at 37°C in a 5% CO₂ humidified incubator. Seed cells into 96-well plates at a density of 1x10⁵ to 2x10⁵ cells/well and allow them to adhere overnight.[12]
2. Compound Treatment and Stimulation:
-
Prepare stock solutions of this compound and Sanguinarine in DMSO. Further dilute to desired final concentrations in culture medium (ensure final DMSO concentration is non-toxic, typically <0.1%).
-
Remove the overnight culture medium from the cells.
-
Pre-treat the cells by adding medium containing the test compounds at various concentrations for 1-2 hours.
-
Subsequently, add LPS (from E. coli O55:B5) to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.[12][14] Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) + LPS, and cells with compound alone.
3. Cytokine Measurement (ELISA):
-
After an incubation period of 18-24 hours, collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.[13][14]
-
Measure absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations based on a standard curve.
4. Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control.
-
Determine the IC50 value for each compound by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
While both sanguinarine and this compound possess immunomodulatory properties, this compound emerges as a more promising therapeutic candidate. Its key advantages are a significantly lower cytotoxicity and evidence of a more pronounced in vivo immunomodulatory effect, which may be linked to its role as the more bioavailable active metabolite of sanguinarine.[1][2] The mechanism of DHSA appears to be multifactorial, involving inhibition of the MAPK pathway and activation of the AhR pathway.[2][11] In contrast, sanguinarine's potent but more cytotoxic effects are primarily mediated through strong inhibition of the NF-κB pathway.[5][7] Future research should focus on direct, quantitative comparisons of the anti-inflammatory potency of these two compounds in various models to fully elucidate the therapeutic potential of this compound.
References
- 1. Cytotoxic activity of sanguinarine and this compound in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances tryptophan metabolism and intestinal immune function via AhR pathway activation in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toxicological Effects of Berberine and Sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The anti-inflammatory effects of sanguinarine and its modulation of inflammatory mediators from peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sanguinarine (pseudochelerythrine) is a potent inhibitor of NF-kappaB activation, IkappaBalpha phosphorylation, and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Sanguinarine in Inhibiting Macrophages to Promote Metastasis and Proliferation of Lung Cancer via Modulating the Exosomes in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound - LKT Labs [lktlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrosanguinarine and Its Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of dihydrosanguinarine and its derivatives, focusing on their anticancer properties. Experimental data is presented to facilitate objective comparison, and detailed methodologies for key experiments are provided.
Introduction
Sanguinarine (SA), a benzophenanthridine alkaloid, has garnered significant scientific interest due to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. However, its clinical potential is hampered by poor pharmacokinetic properties such as low blood concentration and metabolic instability. One of its main metabolites, this compound (DHSA), exhibits greater stability, suggesting that modifications of the sanguinarine scaffold, particularly at the C=N+ bond, could lead to improved therapeutic agents. This guide focuses on the structure-activity relationship of this compound and a series of its derivatives, providing insights into the structural features crucial for their cytotoxic effects against cancer cells.
Comparative Analysis of Cytotoxic Activity
A series of sanguinarine and this compound derivatives were synthesized and evaluated for their anti-proliferative activities against A549 (human lung carcinoma) and H1975 (human non-small cell lung cancer) cell lines. The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay.
| Compound | Structure | R | IC50 (μM) vs. A549[1] | IC50 (μM) vs. H1975[1] |
| Sanguinarine (SA) |
| - | 1.89 ± 0.13 | 1.12 ± 0.10 |
| This compound (DHSA) |
| - | >30 | >30 |
| 8a | This compound Derivative | -CH2CH2OH | >30 | >30 |
| 8b | This compound Derivative | -CH2CH2OCH3 | >30 | >30 |
| 8c | This compound Derivative | -CH2CH2CN | >30 | >30 |
| 8d | Sanguinarine Derivative | -OH | 2.15 ± 0.18 | 1.96 ± 0.15 |
| 8e | Sanguinarine Derivative | -OCH3 | 2.89 ± 0.21 | 2.13 ± 0.17 |
| 8f | Sanguinarine Derivative | -OCH2CH2OH | 3.12 ± 0.25 | 2.88 ± 0.22 |
| 8g | Sanguinarine Derivative | -OCH2CH2OCH3 | 4.35 ± 0.31 | 3.13 ± 0.24 |
| 8h | Sanguinarine Derivative | -OCH2CH2CN | 1.25 ± 0.11 | 0.94 ± 0.08 |
| 8i | Sanguinarine Derivative | -CN | 0.96 ± 0.09 | 0.79 ± 0.07 |
| 8j | Sanguinarine Derivative | -CH2OH | 1.98 ± 0.15 | 1.56 ± 0.12 |
Structure-Activity Relationship Insights
The data reveals critical structural features influencing the cytotoxic activity of these compounds:
-
The C=N+ Bond is Crucial for Activity: this compound (DHSA) and its derivatives (8a-8c), which lack the C=N+ bond present in sanguinarine, showed a significant loss of anticancer activity (IC50 >30 μM).[1] This indicates that the planarity and positive charge conferred by the iminium ion are essential for cytotoxicity.
-
Substitution at the C6-Position is Tolerated: Sanguinarine derivatives with hydrophilic groups and a cyano group at the C6-position (8d-8j) exhibited potent anti-proliferative activities, with IC50 values in the low micromolar range, comparable to that of sanguinarine.[1]
-
Small, Hydrophilic, and Electron-Withdrawing Groups at C6 Enhance Activity: Among the C6-substituted derivatives, those with smaller, hydrophilic, and electron-withdrawing groups, such as a cyano group (8i) or a cyano-containing ether (8h), displayed the most potent activity.[1] This suggests that these modifications may enhance binding to the biological target or improve cellular uptake.
Mechanism of Action: Inhibition of the Akt Signaling Pathway
Further investigation into the mechanism of action of the active derivatives revealed that they induce apoptosis in cancer cells.[1] One of the key signaling pathways implicated is the Akt pathway, which is a crucial regulator of cell survival and proliferation. The derivative 8h was shown to inhibit the phosphorylation of Akt, leading to the induction of apoptosis.[1]
Caption: Inhibition of the Akt signaling pathway by a this compound derivative.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: A549 and H1975 cells were seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds for 48 hours.
-
MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Cells were treated with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Both adherent and floating cells were collected and washed with cold PBS.
-
Annexin V and Propidium Iodide (PI) Staining: Cells were resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered to be in early apoptosis, while Annexin V-positive/PI-positive cells were considered to be in late apoptosis or necrosis.
Conclusion
The structure-activity relationship studies of this compound and its derivatives highlight the critical role of the C=N+ bond for their anticancer activity. Modifications at the C6-position with small, hydrophilic, and electron-withdrawing groups can maintain or even enhance cytotoxicity. The inhibition of the Akt signaling pathway represents a key mechanism through which these compounds exert their apoptotic effects. These findings provide a valuable foundation for the rational design of more potent and metabolically stable sanguinarine-based anticancer agents.
References
Comparative Genomics of Dihydrosanguinarine-Producing Plants: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the genomic landscapes of plants that produce dihydrosanguinarine—a precursor to the pharmaceutically significant alkaloid sanguinarine—is crucial for advancements in metabolic engineering and drug discovery. This guide provides a comparative analysis of the genomics of key this compound-producing plants, with a focus on Macleaya cordata, Papaver somniferum, and Chelidonium majus.
This document summarizes key quantitative genomic data, details the experimental protocols employed in genomic studies of these plants, and visualizes the core biosynthetic pathway, offering a foundational resource for further research and development.
Genomic Features at a Glance
A comparative overview of the genomic characteristics of Macleaya cordata, Papaver somniferum, and Chelidonium majus reveals significant diversity in genome size and gene content. These differences likely reflect the distinct evolutionary histories and specialized metabolic pathways within the Papaveraceae family.
| Feature | Macleaya cordata | Papaver somniferum (Opium Poppy) | Chelidonium majus (Greater Celandine) |
| Genome Size | ~378 Mb[1][2] | ~2.72 Gb[3][4] | ~1.06 Gb[5] |
| Predicted Protein-Coding Genes | 22,328[1][2] | 51,213[3] | 25,203[5] |
| Transposable Elements | 43.5%[1][2] | ~70.9%[6] | Not explicitly stated |
| Key Biosynthesis Genes Identified | A complete set of 16 genes for sanguinarine and chelerythrine biosynthesis has been identified.[1][2] | A cluster of 15 genes involved in noscapine and morphinan biosynthesis has been located on chromosome 11.[4][6] | Genes for major benzylisoquinoline alkaloids (BIAs), including sanguinarine, have been identified through transcriptome analysis.[7] |
| Whole Genome Duplication (WGD) Events | Lacks the paleohexaploidy event common in many eudicots.[1][2] | A recent WGD event occurred approximately 7.8 million years ago.[4][6] | Information on specific WGD events is not detailed in the provided search results. |
Experimental Protocols: A Methodological Overview
The genomic characterization of these medicinal plants has been made possible through a combination of cutting-edge sequencing technologies and bioinformatic analyses. The following section outlines the typical methodologies employed.
I. DNA Extraction and Sequencing
-
Plant Material: Fresh, young leaf tissue is typically used for DNA extraction to ensure high molecular weight and quality.
-
DNA Extraction: Standard protocols such as the DNeasy Plant Mini Kit (Qiagen) are commonly used for DNA isolation.[8] DNA quality and quantity are assessed using fluorometry (e.g., Qubit) and gel electrophoresis.[8]
-
Sequencing Technologies: A multi-platform approach is often utilized to achieve a comprehensive genome assembly.
-
Illumina Sequencing: Provides high-throughput, short-read data for initial assembly and error correction. Paired-end and mate-pair libraries are constructed to span different genomic distances.[4]
-
PacBio Sequencing: Generates long reads that are crucial for resolving repetitive regions and scaffolding contigs into larger assemblies.[3][4]
-
10x Genomics Linked-Reads: This technology provides long-range information by linking short reads from the same long DNA molecule, aiding in scaffolding and phasing of haplotypes.[3][4]
-
Hi-C Technology: Captures chromosome conformation information, allowing for the assembly of contigs into chromosome-level scaffolds.[5]
-
II. Genome Assembly and Annotation
-
De Novo Assembly: Raw sequencing reads are assembled into contigs and scaffolds using various assembly algorithms. For instance, a hybrid approach combining assemblies from different platforms (e.g., 10x Genomics and PacBio) can be employed to achieve high continuity.[3]
-
Scaffolding: Contigs are ordered and oriented into larger scaffolds using mate-pair libraries, linked-reads, and Hi-C data.
-
Gene Prediction and Annotation:
-
Repeat Masking: Repetitive elements in the genome are identified and masked to improve the accuracy of gene prediction.
-
Gene Prediction: A combination of ab initio gene prediction, homology-based prediction (aligning protein sequences from related species), and transcriptome-based evidence (using RNA-seq data from various tissues) is used to predict protein-coding genes.
-
Functional Annotation: Predicted genes are functionally annotated by comparing their sequences against public protein and domain databases such as Swiss-Prot, Pfam, and Gene Ontology (GO).[7]
-
This compound Biosynthesis Pathway
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions that convert the precursor (S)-reticuline into the final product. This pathway is a branch of the larger benzylisoquinoline alkaloid (BIA) metabolic network.
Caption: The biosynthetic pathway from (S)-Reticuline to this compound.
Conclusion
The genomic exploration of this compound-producing plants like Macleaya cordata, Papaver somniferum, and Chelidonium majus has unveiled a wealth of information regarding their genetic makeup and the intricate pathways leading to the synthesis of valuable alkaloids. While significant progress has been made in sequencing and annotating these genomes, further comparative genomic studies are warranted. Such research will not only deepen our understanding of the evolution of specialized metabolism in plants but also pave the way for the rational design of metabolic engineering strategies to enhance the production of this compound and its derivatives for pharmaceutical applications. The data and methodologies presented in this guide serve as a valuable resource for researchers embarking on these exciting avenues of investigation.
References
- 1. Comparative analysis of transcription factor gene families from Papaver somniferum: identification of regulatory factors involved in benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Genome of Medicinal Plant Macleaya cordata Provides New Insights into Benzylisoquinoline Alkaloids Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Genome of Opium Poppy Reveals Evolutionary History of Morphinan Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Scientists Sequence Poppy Genome | Sci.News [sci.news]
- 7. Comparative analysis of the root and leaf transcriptomes in Chelidonium majus L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
Side-by-side comparison of extraction techniques for Dihydrosanguinarine
For Researchers, Scientists, and Drug Development Professionals
Dihydrosanguinarine, a benzophenanthridine alkaloid and a biosynthetic precursor to the more widely studied sanguinarine, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. The efficient extraction of this compound from its natural plant sources, such as Macleaya cordata, Argemone mexicana, and Sanguinaria canadensis, is a critical first step in both research and drug development. This guide provides a side-by-side comparison of various extraction techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their objectives.
Data Presentation: A Side-by-Side Comparison of Extraction Techniques
The selection of an appropriate extraction method is a trade-off between yield, purity, extraction time, solvent consumption, and environmental impact. The following table summarizes the performance of conventional and modern techniques for the extraction of benzophenanthridine alkaloids. It is important to note that while this compound is often co-extracted with sanguinarine, specific comparative data for this compound is limited. The data presented for modern techniques are based on studies of the closely related and co-occurring alkaloid, sanguinarine, which serves as a strong proxy.
| Extraction Technique | Plant Material | Solvent | Key Parameters | Extraction Time | Yield (%) | Purity (%) | Solvent Consumption | Key Advantages & Disadvantages |
| Maceration | Argemone mexicana leaves and seeds | Methanol | Room temperature, continuous shaking | 24 - 48 hours | 1.19 | 71.3 | High | Advantages: Simple, low cost, suitable for thermolabile compounds.[1] Disadvantages: Time-consuming, high solvent usage, lower yield.[1] |
| Soxhlet Extraction | Macleaya cordata | Ethanol | 60-80°C | 6 - 8 hours | 1.63 | 78.5 | High | Advantages: More efficient than maceration. Disadvantages: Requires heating, potential degradation of thermolabile compounds, lengthy. |
| Ultrasound-Assisted Extraction (UAE) | Macleaya cordata fruit | Methanol | 40-50 kHz frequency, 250 W power, 40°C | 30 minutes | 2.06 | 86.7 | Moderate | Advantages: Rapid, efficient, reduced solvent and energy consumption.[1] Disadvantages: Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Macleaya cordata fruit | Methanol | 400-600 W power, 60-80°C | 5 minutes | 2.50 | 88.2 | Low | Advantages: Extremely rapid, high yield, low solvent consumption.[1] Disadvantages: Requires specialized microwave equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | General Alkaloids | Supercritical CO2 with co-solvent (e.g., ethanol) | 200-400 bar, 40-80°C | 1 - 2 hours | Variable | High | Low (CO2 is recycled) | Advantages: "Green" technique, high selectivity, solvent-free product. Disadvantages: High initial equipment cost, may require co-solvents for polar compounds. |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific plant material and target compound concentration.
Conventional Extraction: Maceration
Objective: To extract this compound using a simple solvent soaking method.
Materials:
-
Dried and powdered plant material (e.g., Argemone mexicana)
-
Methanol
-
Erlenmeyer flask
-
Orbital shaker
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of methanol to the flask (1:10 solid-to-liquid ratio).
-
Seal the flask and place it on an orbital shaker at room temperature.
-
Agitate the mixture for 24 to 48 hours.
-
After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Wash the residue with a small amount of fresh methanol to ensure complete recovery of the alkaloids.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C to obtain the crude alkaloid extract.
Ultrasound-Assisted Extraction (UAE)
Objective: To enhance the extraction efficiency of this compound using ultrasonic waves.
Materials:
-
Dried and powdered plant material (e.g., Macleaya cordata)
-
Methanol
-
Beaker
-
Ultrasonic bath or probe sonicator (e.g., 40 kHz, 250 W)
-
Centrifuge and centrifuge tubes
-
Micropipettes
Procedure:
-
Weigh 1 g of the dried, powdered plant material into a 50 mL beaker.
-
Add 20 mL of methanol (1:20 solid-to-liquid ratio).
-
Place the beaker in an ultrasonic bath maintained at a constant temperature (e.g., 40°C).
-
Sonicate the mixture for 30 minutes.
-
After sonication, transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant containing the extracted alkaloids.
-
The supernatant can be directly analyzed or concentrated for further purification.
Microwave-Assisted Extraction (MAE)
Objective: To rapidly extract this compound using microwave energy.
Materials:
-
Dried and powdered plant material (e.g., Macleaya cordata)
-
Methanol
-
Microwave extraction vessel (Teflon-lined)
-
Microwave extraction system with temperature and power control
-
Filter system
Procedure:
-
Weigh 0.5 g of the dried, powdered plant material and place it into a microwave extraction vessel.
-
Add 15 mL of methanol (1:30 solid-to-liquid ratio).
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: microwave power (e.g., 500 W), temperature (e.g., 70°C), and time (5 minutes).
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the extract to remove the plant material.
-
The resulting filtrate is ready for analysis or further processing.
Mandatory Visualization
This compound and the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Recent studies have indicated that this compound's biological effects, particularly on intestinal immune function, are mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The following diagram illustrates the canonical AhR pathway.
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.
References
Safety Operating Guide
Navigating the Disposal of Dihydrosanguinarine: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Dihydrosanguinarine, a benzophenanthridine alkaloid, requires careful consideration for its end-of-life management. Due to conflicting information in available Safety Data Sheets (SDS), a conservative approach to disposal is paramount, treating the substance as hazardous waste to ensure the highest safety standards.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is essential to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[1] In case of accidental contact, wash the affected skin with soap and plenty of water, and flush eyes with water as a precaution.[1]
Hazard Profile: A Case for Caution
A review of various supplier Safety Data Sheets reveals inconsistencies in the hazard classification of this compound, underscoring the need for a cautious approach. While some sources indicate no special handling measures are required[2], others classify it as harmful if swallowed, a skin and eye irritant, and potentially causing respiratory irritation[3]. Furthermore, one SDS highlights its high toxicity to aquatic life with long-lasting effects.[4]
| Hazard Classification | Cayman Chemical SDS[2] | MedChemExpress SDS[3] | Sigma-Aldrich SDS[4] | LKT Laboratories SDS[1] |
| Acute Oral Toxicity | Not classified | Category 4 (Harmful if swallowed) | - | May be harmful if swallowed |
| Skin Corrosion/Irritation | No irritating effect | Category 2 (Causes skin irritation) | - | May cause skin irritation |
| Serious Eye Damage/Irritation | No irritating effect | Category 2A (Causes serious eye irritation) | - | May cause eye irritation |
| Respiratory Irritation | - | Category 3 (May cause respiratory irritation) | - | May cause respiratory tract irritation |
| Aquatic Toxicity | - | - | Very toxic to aquatic life with long lasting effects | - |
Given these discrepancies, it is prudent to handle and dispose of this compound as a hazardous chemical.
Step-by-Step Disposal Protocol
The following operational plan provides a clear, step-by-step guide for the safe disposal of this compound waste in a laboratory setting.
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), should be considered hazardous waste.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[4] Incompatible materials can lead to dangerous reactions.[5]
Step 2: Containerization
-
Use a dedicated, leak-proof, and chemically compatible waste container.[6][7] The original container is often a suitable option for unused product.[4]
-
For solutions, ensure the container material is appropriate. For instance, avoid metal containers for acidic or basic solutions.[6]
-
The container must be kept tightly closed except when adding waste.[5][7]
Step 3: Labeling
-
Properly label the waste container with the words "Hazardous Waste."[5]
-
The label must clearly identify the contents, including "this compound" and any solvents or other chemicals present. Avoid using chemical formulas or abbreviations.[5]
-
Indicate the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[5]
-
Note the date when the container was first used for waste accumulation.
Step 4: Storage
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[5][8]
-
The SAA should be under the direct control of laboratory personnel and away from general traffic areas.[7]
-
Ensure secondary containment is in place to capture any potential leaks or spills.[6]
Step 5: Arrange for Professional Disposal
-
Do not dispose of this compound down the drain or in the regular trash.[7][9] This is crucial to prevent environmental contamination, especially given its potential aquatic toxicity.[4]
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal company to arrange for the collection and disposal of the hazardous waste.[1]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[6][7][10]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific guidelines and the most recent Safety Data Sheets for the chemicals you are working with.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. acs.org [acs.org]
- 10. uspmsds.com [uspmsds.com]
Personal protective equipment for handling Dihydrosanguinarine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Dihydrosanguinarine. Given the conflicting safety information available, a conservative approach to personal protective equipment and handling is strongly advised to ensure the safety of all laboratory personnel.
I. Personal Protective Equipment (PPE)
Due to inconsistencies across various Safety Data Sheets (SDS), with some indicating no hazards and others classifying this compound as harmful and an irritant, the following PPE is recommended as a minimum standard to ensure user safety.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield should be used when there is a significant risk of splashing. | Protects against potential eye irritation from dust particles or splashes. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. While specific chemical compatibility data for this compound is not available, nitrile gloves offer good general protection against a range of chemicals.[1] |
| Body Protection | A lab coat should be worn at all times. For procedures with a higher risk of contamination, consider a disposable gown. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a fume hood. If weighing or handling large quantities of powder that may become airborne, a NIOSH-approved N95 respirator is recommended. | Minimizes the risk of inhaling fine particles. |
II. Operational Plan: Handling this compound
Adherence to the following step-by-step procedures will minimize exposure and ensure safe handling of this compound in a laboratory setting.
A. Preparation and Weighing:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[2]
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the designated area. This includes spatulas, weigh boats, containers, and waste disposal bags.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: If weighing the powdered form, do so carefully to avoid creating dust. Use a balance inside a fume hood or a ventilated balance safety enclosure.
B. Experimental Use:
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
Labeling: Clearly label all containers with the name "this compound," the concentration, solvent, and date of preparation.
-
Incubation and Analysis: During experimental procedures, keep containers covered when possible to prevent evaporation and accidental spills.
C. Spill Cleanup:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate (if necessary): For large spills, or if there is a risk of airborne dust, evacuate the immediate area.
-
Don Additional PPE: Before cleaning the spill, ensure you are wearing the appropriate PPE, including double-gloving with nitrile gloves.
-
Contain the Spill: For powdered spills, gently cover the area with absorbent pads to prevent the dust from becoming airborne.[3] Do not sweep dry powder.
-
Clean the Area: For small powder spills, carefully dampen the absorbent material with water and gently wipe up the spill. For liquid spills, use an appropriate absorbent material.
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and then rinse with water.
-
Dispose of Waste: All contaminated materials, including absorbent pads, gloves, and wipes, should be placed in a sealed plastic bag and disposed of as hazardous waste.[4][5]
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated weigh boats, and other solid materials should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[6]
-
Contaminated PPE: Disposable gloves, gowns, and other contaminated PPE should be placed in a designated hazardous waste bag.[5]
B. Container Management:
-
All waste containers must be kept closed except when adding waste.[7]
-
Ensure waste containers are made of a material compatible with the waste they contain.[8][9]
-
Label all waste containers with "Hazardous Waste" and the full chemical name "this compound."[7]
C. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
IV. Toxicological Data Summary
The following table summarizes the available toxicological information for this compound.
| Endpoint | Species | Route of Administration | Key Findings | Reference |
| Acute Toxicity | Human Leukemia HL-60 cells | In vitro | Less cytotoxic than its parent compound, sanguinarine. Induces necrosis at lower concentrations and apoptosis at higher concentrations. | [10] |
| Sub-chronic Toxicity | Rat | Oral (in feed for 90 days) | No evidence of toxicity at doses up to approximately 58 mg/kg/day. | |
| Carcinogenicity | No data available | - | - | |
| Mutagenicity | No data available | - | - | |
| Hepatotoxicity | Not directly studied, but the related compound sanguinarine is a potential hepatotoxic alkaloid. | - | Caution is advised due to the structural similarity to sanguinarine. |
V. Experimental Workflow and Signaling Pathway
Operational Workflow for Handling this compound
The following diagram outlines the key steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for handling and disposal of this compound.
This compound and the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Recent research has indicated that this compound can activate the Aryl Hydrocarbon Receptor (AhR) pathway, which is involved in regulating tryptophan metabolism and intestinal immune function. The diagram below illustrates this signaling cascade.
Caption: this compound activates the AhR signaling pathway.
References
- 1. uwlax.edu [uwlax.edu]
- 2. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 3. acs.org [acs.org]
- 4. westlab.com [westlab.com]
- 5. gz-supplies.com [gz-supplies.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Cytotoxic activity of sanguinarine and this compound in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound enhances tryptophan metabolism and intestinal immune function via AhR pathway activation in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

